molecular formula C12H21NO4 B1291761 Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid CAS No. 218772-92-0

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid

Cat. No.: B1291761
CAS No.: 218772-92-0
M. Wt: 243.3 g/mol
InChI Key: JSGHMGKJNZTKGF-RKDXNWHRSA-N
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Description

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGHMGKJNZTKGF-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218772-92-0
Record name rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
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Foundational & Exploratory

Synthesis of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid, a valuable building block in pharmaceutical and medicinal chemistry. This document provides a comprehensive overview of a standard synthetic route, including a detailed experimental protocol and characterization data.

Introduction

This compound is a bifunctional molecule featuring a cyclohexane scaffold with amino and carboxylic acid groups in a trans-1,3-relationship. The amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, making it an ideal intermediate for peptide synthesis and the development of complex molecular architectures. The defined stereochemistry of the cyclohexane ring provides a rigid scaffold that is often sought after in drug design to control the spatial orientation of pharmacophoric elements.

Synthetic Pathway

The most common and straightforward method for the synthesis of this compound involves the protection of the amino group of the corresponding unprotected amino acid, trans-3-aminocyclohexanecarboxylic acid, using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Synthesis_Workflow Starting_Material trans-3-Aminocyclohexanecarboxylic Acid Reaction Boc Protection Starting_Material->Reaction Reagents Di-tert-butyl dicarbonate (Boc)2O Triethylamine (Et3N) Dimethylformamide (DMF) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification Workup->Purification Final_Product trans-3-tert-butoxycarbonylamino- cyclohexanecarboxylic acid Purification->Final_Product

Caption: Synthetic workflow for the Boc-protection of trans-3-aminocyclohexanecarboxylic acid.

Experimental Protocol

This protocol is based on established procedures for the Boc protection of amino acids.

3.1. Materials and Reagents

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
trans-3-Aminocyclohexanecarboxylic acid38541-66-3C₇H₁₃NO₂143.18
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5C₁₀H₁₈O₅218.25
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19
Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11
1 M Hydrochloric acid (HCl)7647-01-0HCl36.46
Saturated sodium chloride solution (Brine)7647-14-5NaCl58.44
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37

3.2. Procedure

  • Reaction Setup: To a solution of trans-3-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF, approximately 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq). Stir the mixture at room temperature until the amino acid is fully dissolved.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 10-15 minutes. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

  • Quenching and Extraction: Upon completion of the reaction, pour the reaction mixture into a separatory funnel containing 1 M HCl (aq) and ethyl acetate. Shake the funnel vigorously and allow the layers to separate.

  • Washing: Wash the organic layer sequentially with 1 M HCl (aq) (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound as a white solid.

Quantitative Data

ParameterValue
Yield Typically >90%
Appearance White to off-white solid
Purity (by NMR) >95%
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
CAS Number 218772-92-0

Characterization Data

The following are expected spectroscopic data for the final product.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.0-12.0 (br s, 1H, -COOH)

    • δ 4.5-5.0 (br s, 1H, -NH)

    • δ 3.5-3.8 (m, 1H, CH-NH)

    • δ 2.2-2.5 (m, 1H, CH-COOH)

    • δ 1.0-2.2 (m, 8H, cyclohexane ring protons)

    • δ 1.45 (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 180-182 (-COOH)

    • δ 155-156 (-NHCOO-)

    • δ 79-80 (-C(CH₃)₃)

    • δ 48-50 (CH-NH)

    • δ 40-42 (CH-COOH)

    • δ 28.4 (-C(CH₃)₃)

    • Cyclohexane ring carbons will appear in the range of δ 20-40.

5.2. Infrared (IR) Spectroscopy

  • ν (cm⁻¹): 3300-2500 (O-H and N-H stretch), 2980-2850 (C-H stretch), 1710 (C=O stretch, acid), 1685 (C=O stretch, carbamate).

5.3. Mass Spectrometry (MS)

  • ESI-MS: m/z 244.15 [M+H]⁺, 266.13 [M+Na]⁺.

Logical Relationship of the Synthetic Process

The synthesis follows a logical progression from the starting material to the final product through a key chemical transformation.

Logical_Flow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Chemical Transformation cluster_product Product Start trans-3-Aminocyclohexanecarboxylic acid (Nucleophilic Amine) Reaction Nucleophilic Acyl Substitution Start->Reaction Boc2O Di-tert-butyl dicarbonate (Electrophilic Carbonyl) Boc2O->Reaction Base Triethylamine (Base for Deprotonation) Base->Reaction Product trans-3-tert-butoxycarbonylamino- cyclohexanecarboxylic acid (Protected Amino Acid) Reaction->Product

Caption: Logical flow of the Boc protection reaction.

This technical guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals and to perform the synthesis in a well-ventilated fume hood.

An In-depth Technical Guide to the Physicochemical Properties of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid. The document is structured to furnish researchers, scientists, and professionals in drug development with essential data and standardized experimental protocols.

Chemical Identity and Properties

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and peptide-based therapeutics.[1] Its structure incorporates a cyclohexane ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine, which provides stability during chemical reactions and allows for easy deprotection under mild conditions.[1]

Table 1: General and Chemical Identifiers

PropertyValueReference
Chemical Name trans-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid[2]
Synonyms Boc-trans-1,3-aminocyclohexane carboxylic acid, trans-3-(Boc-amino)cyclohexanecarboxylic acid[1][2]
CAS Number 218772-92-0[1][2]
Molecular Formula C₁₂H₂₁NO₄[1][2]
Molecular Weight 243.30 g/mol [2]
Appearance White to off-white solid[1]
Purity ≥ 99% (GC)[1]
MDL Number MFCD03788640[1]
PubChem CID 4420316, 24720881[1][2]
Storage Store at 0-8 °C[1]

Table 2: Physicochemical Data

PropertyValue
Melting Point Data not available in the public domain.
Boiling Point Data not available in the public domain.
Aqueous Solubility Data not available in the public domain. Described qualitatively as having a "favorable solubility".[1]
pKa Data not available in the public domain.
LogP Data not available in the public domain.

Experimental Protocols for Physicochemical Property Determination

This section outlines the detailed methodologies for the experimental determination of key physicochemical properties of this compound.

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad melting range often indicates the presence of impurities.

Protocol: Capillary Melting Point Method

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in a fine powdered form.

    • Introduce a small amount of the powdered sample into a capillary tube, ensuring the closed end is filled to a height of 2-3 mm.

  • Apparatus Setup:

    • Place the capillary tube into the heating block of a melting point apparatus.

    • Set the initial temperature to approximately 15-20°C below the expected melting point (if a preliminary rough determination has been made).

    • Set the heating rate to a slow and steady 1-2°C per minute to ensure accurate measurement.

  • Measurement:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has completely melted (T2).

    • The melting point is reported as the range T1-T2.

Logical Workflow for Melting Point Determination

MeltingPoint_Workflow A Prepare Dry, Powdered Sample B Pack Sample into Capillary Tube (2-3 mm) A->B C Place Tube in Melting Point Apparatus B->C D Set Heating Program (Ramp rate: 1-2°C/min) C->D E Observe Sample D->E F Record T1 (First Liquid Drop) E->F G Record T2 (Completely Liquid) F->G H Report Melting Range (T1-T2) G->H

Caption: Workflow for Capillary Melting Point Determination.

Solubility is a crucial parameter, especially in drug development, as it influences bioavailability. The shake-flask method is a standard approach for determining equilibrium solubility.

Protocol: Shake-Flask Method

  • Preparation:

    • Prepare a series of vials containing a fixed volume of purified water (or a relevant buffer solution, e.g., PBS pH 7.4).

    • Add an excess amount of this compound to each vial to create a saturated solution.

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a clear aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a 0.22 µm syringe filter.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_anal Analysis A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-48h) A->B C Settle Undissolved Solid B->C D Filter Supernatant (0.22 µm) C->D E Quantify Concentration via HPLC D->E F Report Solubility (e.g., mg/mL) E->F

Caption: Workflow for Shake-Flask Solubility Determination.

The pKa, or acid dissociation constant, is fundamental to understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and receptor binding.

Protocol: Potentiometric Titration

  • Solution Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a co-solvent (if necessary, e.g., methanol/water) to create a solution of known concentration (e.g., 0.01 M).

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Titration:

    • Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve.

    • The pH at the half-equivalence point (where half of the carboxylic acid has been neutralized) corresponds to the pKa of the carboxylic acid group.

Workflow for pKa Determination via Titration

pKa_Workflow A Prepare Analyte Solution (Known Concentration) C Titrate with Standardized Base (e.g., 0.1 M NaOH) A->C B Calibrate pH Meter B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Identify Half-Equivalence Point E->F G Determine pKa (pH at Half-Equivalence) F->G

Caption: Workflow for Potentiometric pKa Determination.

The partition coefficient (LogP) measures a compound's lipophilicity by quantifying its distribution between an immiscible organic (n-octanol) and aqueous phase. This is a key predictor of a drug's membrane permeability and ADME properties.

Protocol: Shake-Flask HPLC Method

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate.

    • Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning:

    • Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol.

    • Seal the vial and shake it for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Analysis:

    • Carefully sample both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each phase using HPLC.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P: LogP = log₁₀([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).

Logical Diagram for LogP Determination

LogP_Workflow cluster_prep Preparation cluster_part Partitioning cluster_anal Analysis & Calculation A Pre-saturate n-octanol and water C Mix Phases and Shake A->C B Prepare Stock Solution in Aqueous Phase B->C D Centrifuge for Separation C->D E Measure Concentration in Each Phase (HPLC) D->E F Calculate LogP = log10(Coct / Cwater) E->F

Caption: Workflow for Shake-Flask LogP Determination.

References

An In-depth Technical Guide to trans-3-tert-Butoxycarbonylaminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 218772-92-0

This technical guide provides a comprehensive overview of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides insights into its synthesis and applications, and includes experimental protocols for its use.

Core Properties and Data

This compound is a non-proteinogenic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable reagent in solid-phase peptide synthesis (SPPS) and other organic syntheses.[1][2] The Boc group provides stability during coupling reactions and can be readily removed under mild acidic conditions, allowing for the controlled, stepwise synthesis of complex molecules.[1]

Below is a summary of the key quantitative data for this compound:

PropertyValueReference
CAS Number 218772-92-0[1]
Molecular Formula C₁₂H₂₁NO₄[1]
Molecular Weight 243.30 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥ 97%[2]
Storage Conditions 0-8 °C[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available precursor such as 3-aminobenzoic acid or a cyclohexanone derivative. A general synthetic approach involves the reduction of an aromatic ring, separation of stereoisomers, and subsequent protection of the amino group.

  • Reduction of a Substituted Aniline: Catalytic hydrogenation of a suitably substituted aminobenzoic acid derivative to yield a mixture of cis and trans aminocyclohexanecarboxylic acids.

  • Isomer Separation: Separation of the trans isomer from the cis isomer, which can often be achieved by fractional crystallization or chromatography.

  • Boc Protection: Protection of the amino group of the isolated trans-3-aminocyclohexanecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

The logical workflow for this synthesis is illustrated in the diagram below.

G cluster_synthesis Synthesis Workflow Start 3-Aminobenzoic Acid (or similar precursor) Step1 Catalytic Hydrogenation Start->Step1 Intermediate1 Mixture of cis/trans 3-Aminocyclohexanecarboxylic Acid Step1->Intermediate1 Step2 Isomer Separation (e.g., Crystallization) Intermediate1->Step2 Intermediate2 trans-3-Aminocyclohexanecarboxylic Acid Step2->Intermediate2 Step3 Boc Protection (Boc₂O, Base) Intermediate2->Step3 Product trans-3-tert-Butoxycarbonylamino- cyclohexanecarboxylic Acid Step3->Product

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocols

General Protocol for Boc Protection of an Amino Acid

This protocol describes the general procedure for the introduction of the Boc protecting group onto an amino acid, which is the final step in the synthesis of the title compound.

Materials:

  • trans-3-Aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., sodium bicarbonate, triethylamine)

  • A suitable solvent (e.g., dioxane/water, tetrahydrofuran)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (1M)

Procedure:

  • Dissolve the amino acid in the chosen solvent system.

  • Add the base and stir until the amino acid is fully dissolved.

  • Add di-tert-butyl dicarbonate (typically 1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

General Protocol for Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support using the Boc-SPPS strategy.

Materials:

  • Resin-bound peptide with a free N-terminal amino group

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • A suitable base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) solution for Boc deprotection (e.g., 50% TFA in DCM)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF or DCM.

  • Boc Deprotection: Treat the resin with the TFA solution to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a suitable base (e.g., 5% DIPEA in DMF). Wash the resin with DMF.

  • Coupling:

    • In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and the coupling reagent in DMF.

    • Add the base (e.g., DIPEA) to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours, or until a ninhydrin test indicates the reaction is complete.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • The cycle of deprotection and coupling is repeated for the subsequent amino acids in the peptide sequence.

The workflow for a single coupling cycle in Boc-SPPS is depicted below.

G cluster_spps Boc-SPPS Coupling Cycle Start Resin-Bound Peptide (Boc-Protected) Step1 Boc Deprotection (TFA/DCM) Start->Step1 Intermediate1 Resin-Bound Peptide (Free Amine) Step1->Intermediate1 Step2 Neutralization (DIPEA/DMF) Intermediate1->Step2 Intermediate2 Neutralized Resin-Bound Peptide Step2->Intermediate2 Step3 Coupling of trans-3-(Boc-amino)cyclohexanecarboxylic acid (Coupling Reagent, DIPEA, DMF) Intermediate2->Step3 Product Elongated Resin-Bound Peptide (Boc-Protected) Step3->Product

Caption: A diagram illustrating one cycle of amino acid addition in Boc-SPPS.

Applications and Biological Relevance

This compound is primarily utilized as a building block in the synthesis of peptides and peptidomimetics. The incorporation of this non-natural amino acid can impart unique structural and functional properties to the resulting molecules, such as:

  • Conformational Constraint: The cyclohexane ring restricts the conformational freedom of the peptide backbone, which can lead to more stable secondary structures and enhanced binding affinity to biological targets.

  • Increased Proteolytic Stability: The unnatural structure can confer resistance to degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs.

  • Modulation of Lipophilicity: The cyclohexyl group can increase the lipophilicity of a peptide, potentially improving its membrane permeability.

While the biological activity of the trans-3-isomer itself is not extensively documented, related aminocyclohexanecarboxylic acid derivatives have been investigated as analogs of γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter. This suggests that peptides or small molecules containing this moiety could potentially interact with GABA receptors or transporters, warranting further investigation in neuroscience and related fields.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

In-Depth Technical Guide: Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid, a key building block in modern medicinal chemistry and pharmaceutical development. This document details its physicochemical properties, and applications, and provides a foundational understanding for its use in complex organic synthesis.

Core Physicochemical Properties

This compound is a non-natural amino acid derivative that has gained significant attention for its utility in the synthesis of peptidomimetics and other complex molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it an ideal intermediate for solid-phase peptide synthesis and other synthetic methodologies where controlled amine reactivity is crucial.

PropertyValueReference
Molecular Weight 243.3 g/mol [1]
Molecular Formula C₁₂H₂₁NO₄[1]
CAS Number 218772-92-0[1]
Appearance White to off-white solid[1]
Purity ≥ 99% (GC)[1]
Synonyms Boc-trans-1,3-aminocyclohexane carboxylic acid[1]
Storage Conditions 0-8 °C[1]

Applications in Research and Development

The unique structural features of this compound make it a versatile reagent in several areas of chemical and pharmaceutical research:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its cyclohexane scaffold is a common motif in drug candidates, and the Boc-protected amine allows for sequential and controlled elaboration of the molecular structure.[1]

  • Peptide Synthesis: This compound is frequently utilized in solid-phase peptide synthesis (SPPS). The Boc protecting group provides robust protection of the amine functionality during peptide coupling reactions and can be cleanly removed under acidic conditions, allowing for the stepwise assembly of peptide chains.[1]

  • Organic Synthesis: As a bifunctional molecule, it is a valuable building block for the synthesis of complex organic molecules, including macrocycles and other constrained architectures that are of interest in drug discovery.

Conceptual Workflow: Utilization in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of incorporating this compound into a growing peptide chain during SPPS.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_reagents Reagents cluster_process Synthetic Cycle Resin Resin-Bound Peptide Start Start with Resin-Bound Amino Acid/Peptide Boc_AA Trans-3-Boc-aminocyclohexane- carboxylic acid Coupling_Step Coupling Boc_AA->Coupling_Step Coupling Coupling Agent (e.g., DCC, HBTU) Coupling->Coupling_Step Deprotection Deprotection Agent (e.g., TFA) Boc_Deprotection Boc Deprotection Deprotection->Boc_Deprotection Wash1 Wash Start->Wash1 Wash1->Boc_Deprotection Wash2 Wash Boc_Deprotection->Wash2 Wash2->Coupling_Step Wash3 Wash Coupling_Step->Wash3 End_Cycle Repeat Cycle or Cleave Wash3->End_Cycle

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Elucidation of the Molecular Structure of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of 3-aminocyclohexanecarboxylic acid, it serves as a valuable building block in the synthesis of peptidomimetics and other complex organic structures. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and a carboxylic acid function on the cyclohexane ring allows for selective chemical modifications, making it a versatile intermediate in the construction of novel therapeutic agents.

This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the structural elucidation of this compound. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is employed to unequivocally confirm its molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 218772-92-0
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
Appearance White to off-white solid
Purity ≥97%

Spectroscopic Data for Structural Confirmation

The definitive structure of this compound is established through a comprehensive analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. The following table summarizes the expected chemical shifts for the trans-isomer, with comparative data for the cis-isomer provided for reference.[1]

Assignment Expected Chemical Shift (δ) for trans-isomer (ppm) Reported Chemical Shift (δ) for cis-isomer (ppm)[1] Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.09.20 - 10.4Broad Singlet1H
Amine (-NH)~5.05.72Broad Singlet1H
Methine (CH-N)~3.53.67 - 3.74Multiplet1H
Cyclohexane Ring Protons1.0 - 2.51.05 - 2.40Multiplet9H
tert-Butyl (-C(CH₃)₃)~1.451.43Singlet9H

Note: The chemical shifts for the trans-isomer are estimated based on general principles and comparison with the cis-isomer. The broader range for the cyclohexane protons in the trans configuration is expected due to a more complex pattern of axial and equatorial protons.

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Assignment Expected Chemical Shift (δ) for trans-isomer (ppm)
Carboxylic Acid Carbonyl (-C OOH)~175
Boc Carbonyl (-NHC O-)~155
Quaternary Carbon (-C (CH₃)₃)~80
Methine Carbon (-C H-N)~50
Cyclohexane Ring Carbons20 - 40
tert-Butyl Methyl Carbons (-C(C H₃)₃)~28

Note: These are estimated chemical shifts based on typical values for these functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Ion m/z (Mass-to-Charge Ratio) Interpretation
[M+H]⁺244.15Molecular ion with a proton
[M-C₄H₈]⁺188.09Loss of isobutylene from the Boc group
[M-Boc+H]⁺144.10Loss of the entire Boc group

Note: The fragmentation pattern is predicted based on the known behavior of Boc-protected amino acids and carboxylic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)
N-H Stretch (Amine)~3350
C-H Stretch (Alkyl)2950 - 2850
C=O Stretch (Carboxylic Acid)~1710
C=O Stretch (Boc group)~1690
N-H Bend (Amine)~1520
C-O Stretch1250 - 1050

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • Data Analysis: The resulting spectrum is analyzed to determine the accurate mass of the molecular ion and to identify the major fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to the corresponding functional groups.

Workflow and Visualizations

The logical flow for the structure elucidation of this compound is a systematic process of gathering and interpreting data from multiple analytical techniques.

structure_elucidation_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir Infrared Spectroscopy (FTIR) purification->ir nmr_interp Determine C-H Framework and Stereochemistry nmr->nmr_interp ms_interp Confirm Molecular Weight and Fragmentation ms->ms_interp ir_interp Identify Functional Groups ir->ir_interp structure_confirmation Combine all data to confirm the final structure nmr_interp->structure_confirmation ms_interp->structure_confirmation ir_interp->structure_confirmation

Caption: Workflow for the structure elucidation of the target compound.

The relationship between the functional groups and their expected spectroscopic signals is a key aspect of the structure elucidation process.

spectroscopic_correlation cluster_structure Molecular Structure cluster_spectroscopy Expected Spectroscopic Signals mol trans-3-tert-butoxycarbonylamino- cyclohexanecarboxylic acid nmr_h ¹H NMR: - Broad singlet ~11 ppm (COOH) - Singlet ~1.45 ppm (9H, Boc) - Multiplets for ring protons mol->nmr_h ¹H NMR nmr_c ¹³C NMR: - Carbonyls ~175 & ~155 ppm - Quaternary C ~80 ppm - Methyls ~28 ppm mol->nmr_c ¹³C NMR ms_signal MS: - [M+H]⁺ at m/z 244 mol->ms_signal MS ir_signal IR: - Broad O-H stretch ~3000 cm⁻¹ - C=O stretches ~1700 cm⁻¹ mol->ir_signal IR

References

An In-depth Technical Guide on the Solubility of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid and related Boc-protected amino acids in common organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide presents solubility information for structurally analogous compounds to provide valuable insights for researchers. Additionally, a detailed experimental protocol for determining solubility is provided, enabling researchers to generate precise data for their specific applications.

Introduction to Boc-Protected Amino Acid Solubility

The solubility of a compound is a critical physical property that influences its application in organic synthesis, purification, and formulation. For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate like this compound is fundamental for process development and formulation design.

Boc-protected amino acids are generally characterized as white, crystalline solids.[1] Their solubility is largely dictated by the polarity of the solvent and the structure of the amino acid side chain.[2] Generally, these compounds exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[2] For more challenging, less soluble compounds, stronger solvents like Dimethyl sulfoxide (DMSO) can be effective.[2]

Quantitative Solubility Data for Structurally Related Boc-Protected Amino Acids

Boc-Protected Amino AcidSolvent SystemSolubility (mg/mL)Remarks
Boc-Val-OHDMF~108.6Clearly soluble (1 mmole in 2 mL)
Boc-Leu-OHDMSO~100Requires sonication
Boc-Gly-Gly-OHDMSO~100Requires sonication
Boc-β-Ala-OHDMSO~100Requires sonication, warming, and heating to 60°C
Boc-Protected Amino AcidEthanol:PBS (pH 7.2) (1:3)~0.25Sparingly soluble in aqueous buffers
Boc-Protected Amino AcidDMF:PBS (pH 7.2) (1:6)~0.14Sparingly soluble in aqueous buffers

Table 1: Solubility of Various Boc-Protected Amino Acids in Organic Solvents.[2]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol should be followed. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (e.g., DMF, DCM, Methanol, Ethyl Acetate)

  • Vials with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached saturation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

G Experimental Workflow for Solubility Determination A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate on shaker (24-72h) B->C D Allow solid to settle / Centrifuge C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for determining the solubility of a compound.

G Solvent Selection Logic for Boc-Amino Acids Start Start: Need to dissolve Boc-amino acid HighSolubility High Solubility Expected? Start->HighSolubility PolarAprotic Try Polar Aprotic Solvents (DMF, NMP, DCM) HighSolubility->PolarAprotic Yes StrongerSolvent Try Stronger Solvents (DMSO) HighSolubility->StrongerSolvent No Success Dissolved PolarAprotic->Success CoSolvent Consider Co-solvent Systems or Gentle Warming StrongerSolvent->CoSolvent CoSolvent->Success Failure Insoluble CoSolvent->Failure

Caption: Decision-making process for solvent selection.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of a substance is paramount for its safe handling. The following table summarizes the key identifiers for Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid.

PropertyValue
Chemical Name This compound
CAS Number 218772-92-0[1][2][3]
Molecular Formula C₁₂H₂₁NO₄[1][2]
Molecular Weight 243.30 g/mol [1][2]
Purity Typically ≥97%[1]
Appearance Solid (Form may vary)
Storage Conditions Store in a dry, well-sealed container at 2-8°C[4]

Section 2: Hazard Identification and Classification

Based on available supplier safety information, this compound is classified with the following hazards:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07[1]Warning[1]Harmful if swallowed.[1]
Skin IrritationGHS07[1]Warning[1]Causes skin irritation.[1]
Eye IrritationGHS07[1]Warning[1]Causes serious eye irritation.[1]

It is crucial to note that a comprehensive toxicological profile for this compound has not been fully investigated. Therefore, it should be handled with the care afforded to all novel chemical entities, assuming the potential for unknown hazards.

Section 3: Experimental Protocols for Safe Handling

Adherence to standardized laboratory protocols is essential to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this chemical to determine the appropriate level of PPE. The following diagram outlines the recommended PPE for handling this compound in a research laboratory setting.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment lab_coat Fire-resistant Lab Coat gloves Nitrile Gloves (Inspect before use) goggles Chemical Safety Goggles (ANSI Z87.1 approved) face_shield Face Shield (when splash hazard exists) goggles->face_shield If potential for splashing or dust generation start Handling Solid Compound start->lab_coat Always wear start->gloves Always wear start->goggles Always wear First_Aid_Measures cluster_exposure Routes of Exposure cluster_first_aid First Aid Response inhalation Inhalation aid_inhale Move to fresh air. Seek medical attention if you feel unwell. inhalation->aid_inhale skin Skin Contact aid_skin Remove contaminated clothing. Rinse skin with plenty of water. Seek medical attention if irritation persists. skin->aid_skin eye Eye Contact aid_eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. eye->aid_eye ingestion Ingestion aid_swallow Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. ingestion->aid_swallow

References

Boc-protected aminocyclohexanecarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-Protected Aminocyclohexanecarboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocyclohexanecarboxylic acids are conformationally constrained amino acid analogues that serve as invaluable building blocks in medicinal chemistry and drug development. Their rigid cyclohexane scaffold allows for the precise spatial orientation of amino and carboxylic acid functional groups, which can lead to enhanced receptor binding, improved metabolic stability, and increased bioavailability of peptide-based therapeutics.[1] The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules incorporating these structures. Among these, the tert-butyloxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines.[2]

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of various isomers of Boc-protected aminocyclohexanecarboxylic acid. It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to support researchers in this field.

Core Concepts: Isomerism and Protection Strategy

Isomerism in Aminocyclohexanecarboxylic Acids

The cyclohexane ring's structure gives rise to several types of isomers, each with distinct three-dimensional arrangements and, consequently, different biological activities.

  • Positional Isomers : The amino and carboxyl groups can be attached to different carbon atoms of the cyclohexane ring, leading to 1,2-, 1,3-, and 1,4-aminocyclohexanecarboxylic acid.

  • Stereoisomers (cis/trans) : For disubstituted cyclohexanes (e.g., 2-, 3-, and 4-aminocyclohexanecarboxylic acid), the substituents can be on the same side (cis) or opposite sides (trans) of the ring.[3] The trans isomer is often more thermodynamically stable as it allows bulky substituents to occupy equatorial positions, minimizing steric strain.[3]

  • Enantiomers : Chiral centers can exist, leading to enantiomeric pairs (R/S isomers), which are non-superimposable mirror images.

The Boc (tert-Butyloxycarbonyl) Protecting Group

The Boc group is an acid-labile carbamate used extensively for the temporary protection of amines.[] Its widespread use is attributed to several key advantages:

  • Stability : The Boc group is stable under a wide range of basic, nucleophilic, and catalytic hydrogenation conditions, allowing for selective reactions at other sites of the molecule.[5]

  • Mild Cleavage : It can be efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which minimizes damage to sensitive molecular structures.[2][6]

  • High Yields : The protection reaction, usually involving di-tert-butyl dicarbonate (Boc)₂O, proceeds with high efficiency and selectivity for amines.[2][5]

Synthesis, Characterization, and Applications

Synthesis and Isomer Separation

The primary route to Boc-protected aminocyclohexanecarboxylic acids involves the reaction of the parent amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[5] A significant challenge is the synthesis of stereochemically pure isomers. Often, the hydrogenation of aminobenzoic acid precursors yields a mixture of cis and trans isomers.[7] Several strategies exist to obtain the desired isomer:

  • Isomerization : The less stable cis isomer can be converted to the more stable trans isomer through base-catalyzed epimerization.[7]

  • Chromatographic Separation : High-performance liquid chromatography (HPLC) is a powerful technique for separating cis and trans isomers, as well as enantiomers, often using chiral stationary phases.[8][9][10]

Characterization Methods

Standard spectroscopic techniques are used to confirm the structure and purity of the isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the carbon skeleton and the relative stereochemistry of the substituents. The chemical shifts of the carbonyl carbons are sensitive to the molecular environment.[11][12]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups, such as the N-H and C=O stretches of the Boc-carbamate and the C=O and O-H stretches of the carboxylic acid.[11]

  • Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound.

Applications in Drug Development

are critical intermediates in pharmaceutical research.

  • Peptide Synthesis : They are used as non-natural amino acid building blocks in solid-phase peptide synthesis (SPPS) to create peptidomimetics with constrained conformations.[1][13][14] This can enhance binding affinity and resistance to enzymatic degradation.

  • Improved Pharmacokinetics : Incorporating these rigid structures can improve the stability and bioavailability of drug candidates compared to their linear peptide counterparts.[1]

  • Novel Therapeutics : These compounds are key intermediates in the synthesis of various pharmaceuticals, including Janus kinase (JAK) inhibitors and drugs targeting neurological disorders.[7][13]

Quantitative Data Summary

The following tables summarize key quantitative data for common .

Table 1: Physical and Chemical Properties of Selected Isomers

Compound NameIsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Boc-1-aminocyclohexanecarboxylic acidN/A115951-16-1C₁₂H₂₁NO₄243.30175 - 177[1]
Boc-cis-4-aminocyclohexanecarboxylic acidcis70952-41-1C₁₂H₂₁NO₄243.30168 - 172
trans-4-(Boc-amino)cyclohexanecarboxylic acidtrans53292-89-0C₁₂H₂₁NO₄243.30218 - 222
N-Boc-(+/-)-cis-2-amino-cyclohexane-carboxylic acidcis (racemic)192233-77-7C₁₂H₂₁NO₄243.30N/A
Boc-trans-2-aminocyclohexanecarboxylic acidtrans138139-78-9C₁₂H₂₁NO₄243.30148 - 152

Table 2: Representative Spectroscopic Data

CompoundSpectroscopy TypeKey Signals (Predicted/Reported)
Boc-protected aminocyclohexanecarboxylic acids (General) ¹H NMR (CDCl₃) δ ~4.5-5.5 (br s, 1H, NH ), δ ~1.2-2.5 (m, 11H, cyclohexane ring protons), δ 1.44 (s, 9H, C(CH ₃)₃)[11]
¹³C NMR (CDCl₃) δ ~175-180 (C OOH), δ ~155 (C =O, Boc), δ ~80 (C (CH₃)₃), δ ~28.3 (C(C H₃)₃)[11]
IR (KBr, cm⁻¹) ~3300-2500 (br, O-H acid), ~3350 (N-H), ~1710 (C=O, acid), ~1685 (C=O, carbamate)

Visualized Workflows and Concepts

The following diagrams illustrate key processes and relationships relevant to the use of Boc-protected aminocyclohexanecarboxylic acids.

G cluster_start Starting Material cluster_process Synthesis & Purification Workflow cluster_end Final Products start Aminocyclohexanecarboxylic Acid Isomer Mixture (cis/trans) protect Boc Protection ((Boc)₂O, Base) start->protect Step 1 separate Chromatographic Separation (HPLC) protect->separate Step 2 product_cis Pure Boc-cis-Isomer separate->product_cis Fraction 1 product_trans Pure Boc-trans-Isomer separate->product_trans Fraction 2 characterize Characterization (NMR, IR, MS) product_cis->characterize product_trans->characterize

Caption: Workflow for the synthesis and purification of Boc-protected isomers.

G cluster_peptide Peptide Chain peptide Resin-Bound Peptide -AA(n)-...-AA(2)-AA(1) boc_deprotect Boc Deprotection (TFA - Acid) peptide->boc_deprotect fmoc_deprotect Fmoc Deprotection (Piperidine - Base) peptide->fmoc_deprotect boc_couple Couple Next Boc-AA-OH boc_deprotect->boc_couple boc_couple->peptide Extend Chain fmoc_couple Couple Next Fmoc-AA-OH fmoc_deprotect->fmoc_couple fmoc_couple->peptide Extend Chain caption Orthogonal (Fmoc/tBu) vs. Semi-Orthogonal (Boc/Bzl) Strategies Solid lines show one cycle; dashed lines show an alternative orthogonal strategy.

Caption: Comparison of Boc and Fmoc strategies in solid-phase peptide synthesis.

G cluster_inputs Core Building Blocks cluster_process Drug Development Pipeline cluster_outputs Potential Outcomes boc_cis Boc-cis-isomer synthesis Peptide / Small Molecule Synthesis boc_cis->synthesis boc_trans Boc-trans-isomer boc_trans->synthesis boc_other Other Positional Isomers boc_other->synthesis screening Biological Screening (e.g., Kinase Assays) synthesis->screening optimization Lead Optimization (ADME/Tox) screening->optimization optimization->synthesis Iterative Refinement drug Novel Drug Candidate optimization->drug

Caption: Role of isomers as building blocks in the drug discovery process.

Detailed Experimental Protocols

Protocol 1: General N-tert-Butoxycarbonylation (Boc-Protection)

This protocol describes a general method for protecting the amino group of an aminocyclohexanecarboxylic acid using di-tert-butyl dicarbonate.[6][15]

  • Materials :

    • Aminocyclohexanecarboxylic acid isomer (1.0 mmol)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)

    • Base: Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) (1.5 - 2.0 mmol)

    • Solvent: Dioxane/water (1:1), THF, or acetone/water[15]

    • Dichloromethane (DCM) or Ethyl Acetate for extraction

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure :

    • Dissolve the aminocyclohexanecarboxylic acid (1.0 mmol) in the chosen solvent system (e.g., 10 mL of dioxane/water).

    • Add the base (e.g., NaHCO₃) and stir until dissolved.

    • Add di-tert-butyl dicarbonate (1.1 mmol) to the solution. The reaction may be mildly exothermic.

    • Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the organic solvent (if applicable) under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1N HCl at 0 °C.

    • Extract the product with an organic solvent like ethyl acetate or DCM (3 x 25 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected product.

    • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Boc-Group Deprotection with Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for removing the Boc protecting group.[5][6]

  • Materials :

    • N-Boc-protected aminocyclohexanecarboxylic acid (1.0 mmol)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Diethyl ether (cold)

  • Procedure :

    • Dissolve the N-Boc protected compound (1.0 mmol) in DCM (5 mL) in a round-bottom flask.

    • Add an excess of TFA. A common solution is 25-50% TFA in DCM (v/v). For a 25% solution, add approximately 1.7 mL of TFA.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

    • Precipitate the resulting amine salt by adding cold diethyl ether to the residue.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically obtained as a TFA salt.

Protocol 3: Isomerization of cis- to trans-4-(Boc-amino)cyclohexanecarboxylic acid

This protocol is a conceptualized method based on literature procedures for base-catalyzed epimerization.[7]

  • Materials :

    • cis-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 mmol)

    • Base: Potassium tert-butoxide (t-BuOK) or Sodium Methoxide (NaOMe)

    • Solvent: Anhydrous methanol or another suitable alcohol

    • 1N HCl

    • Ethyl Acetate

  • Procedure :

    • Dissolve the cis-isomer (1.0 mmol) in anhydrous methanol (10 mL).

    • Add a catalytic or stoichiometric amount of a strong base (e.g., NaOMe).

    • Heat the mixture to reflux and stir for several hours to overnight. The progress of the isomerization to the more stable trans-isomer can be monitored by HPLC or NMR analysis of aliquots.

    • After cooling to room temperature, neutralize the reaction mixture with 1N HCl.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and acidify to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • The resulting mixture will be enriched in the trans-isomer, which can be further purified by recrystallization or chromatography.

References

The Genesis of a GABA Analogue: A Technical History of 3-Aminocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of 3-aminocyclohexanecarboxylic acid and its derivatives from niche chemical curiosities to important pharmacological tools and building blocks for therapeutics is a compelling narrative of stereoselective synthesis, evolving pharmacological understanding, and the relentless pursuit of novel treatments for neurological disorders. This technical guide delves into the discovery and history of these fascinating molecules, with a particular focus on their development as analogues of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). We will explore the seminal synthetic methodologies, the critical role of stereochemistry in biological activity, and the elucidation of their mechanism of action, primarily as inhibitors of GABA transporters.

The Dawn of Discovery and Early Synthetic Endeavors

While pinpointing the absolute first synthesis of a 3-aminocyclohexanecarboxylic acid derivative is challenging due to the historical evolution of chemical nomenclature and indexing, early explorations into the chemistry of cyclohexane derivatives in the late 19th and early 20th centuries laid the groundwork. The focus of early organic chemists was often on the fundamental reactions and characterization of alicyclic compounds.

A significant body of work on the synthesis of aminocyclohexanecarboxylic acids emerged in the mid-20th century, driven by an interest in cyclic amino acids and their potential as peptide components or metabolic antagonists. These early methods often resulted in mixtures of cis and trans isomers, which proved difficult to separate and characterize with the analytical techniques of the time.

A pivotal moment in the history of these compounds was the recognition of their structural similarity to GABA. This realization, which gained traction in the 1970s, shifted the research focus towards investigating their potential as GABAergic agents.[1] This new perspective ignited a wave of research into the stereoselective synthesis and pharmacological evaluation of different isomers.

The Crucial Role of Stereochemistry: Cis vs. Trans Isomers

A recurring and critical theme in the story of 3-aminocyclohexanecarboxylic acid derivatives is the profound impact of stereochemistry on their biological activity. The relative orientation of the amino and carboxylic acid groups on the cyclohexane ring—either cis (on the same side) or trans (on opposite sides)—dramatically influences their interaction with biological targets.

It was discovered that the cis-isomer of 3-aminocyclohexanecarboxylic acid is a potent and selective inhibitor of neuronal GABA uptake, while the trans-isomer is significantly less active in this regard.[2] This stereoselectivity highlighted the specific conformational requirements of the GABA transporter binding site.

Evolution of Synthetic Methodologies

The demand for stereochemically pure isomers of 3-aminocyclohexanecarboxylic acid spurred the development of sophisticated synthetic strategies. Early methods often relied on the reduction of aminobenzoic acids, which typically yielded mixtures of isomers requiring tedious separation techniques.

Subsequent advancements focused on stereocontrolled syntheses, employing a variety of techniques, including:

  • Resolution of Racemic Mixtures: Classical resolution using chiral resolving agents was an early approach to obtaining enantiomerically pure isomers.

  • Asymmetric Synthesis: The development of asymmetric catalytic reactions and the use of chiral auxiliaries have enabled the direct synthesis of specific stereoisomers with high enantiomeric excess.

  • Enzymatic Resolutions: Biocatalytic methods, such as the use of lipases for the enantioselective hydrolysis of esters, have provided efficient and environmentally friendly routes to chiral building blocks.[3]

The following table summarizes key synthetic approaches and their reported yields for obtaining cis- and trans-3-aminocyclohexanecarboxylic acid.

Synthetic ApproachStarting MaterialKey Reagents/StepsIsomer ObtainedReported YieldReference
Reduction of β-Enaminoketones4,4-dimethyl-1,3-cyclohexanedioneBenzylamine, Sodium in THF/isopropyl alcoholcis- and trans-3-aminocyclohexanol derivatives77-85% (for enaminoketone), 69% (cis-amino alcohol), 6% (trans-amino alcohol) after separation[4][5]
Catalytic Hydrogenationp-Aminobenzoic acid5% Ru/C, 10% NaOH, H₂Mixture of cis and trans isomers (ratio dependent on conditions)Not specified for isolated isomers[6]
Enzymatic Desymmetrizationcis-Cyclohexane-1,3-dicarboxylic acid diesterLipase AY-30, modified Curtius rearrangement(1R, 3S)-3-Aminocyclohexanecarboxylic acidHigh e.e.[3]

Pharmacological Activity: Targeting the GABA Transporters

The primary mechanism of action for the pharmacologically active 3-aminocyclohexanecarboxylic acid derivatives is the inhibition of GABA transporters (GATs). GATs are crucial for terminating GABAergic neurotransmission by removing GABA from the synaptic cleft. By inhibiting these transporters, these compounds increase the extracellular concentration of GABA, thereby enhancing inhibitory signaling.

There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1. The cis-isomer of 3-aminocyclohexanecarboxylic acid has been shown to be a selective inhibitor of GAT1, which is the most abundant GABA transporter in the brain and is primarily localized on neurons.[7]

The following table presents a comparison of the inhibitory activities of cis- and trans-3-aminocyclohexanecarboxylic acid and related compounds on GABA transporters.

CompoundTransporter TargetActivity (IC₅₀ or Kᵢ)Reference
cis-3-Aminocyclohexanecarboxylic acidGAT1Potent inhibitor (specific values not consistently reported in initial screens)[2]
trans-3-Aminocyclohexanecarboxylic acidGAT1Weak inhibitor[2]
GabapentinDoes not directly interact with GABA receptors or transporters; binds to the α2δ-1 subunit of voltage-gated calcium channelsN/A[8]
PregabalinBinds to the α2δ-1 subunit of voltage-gated calcium channelsN/A[9]
TiagabineGAT1IC₅₀ = 0.07 µM (for human GAT-1)[10]

Signaling Pathways and Experimental Workflows

The inhibition of GABA transporters by 3-aminocyclohexanecarboxylic acid derivatives directly impacts the GABAergic signaling pathway.

GABA_Transporter_Inhibition GABA_synapse GABA in Synaptic Cleft GAT1 GABA Transporter 1 (GAT1) GABA_synapse->GAT1 Uptake GABA_Receptor GABA Receptor GABA_synapse->GABA_Receptor Binding Presynaptic_Neuron Presynaptic Neuron GAT1->Presynaptic_Neuron Reuptake Postsynaptic_Neuron Postsynaptic Neuron GABA_Receptor->Postsynaptic_Neuron Inhibitory Signal Ion_Channel Ion Channel (e.g., Cl⁻) GABA_Receptor->Ion_Channel Opens ACHC cis-3-Aminocyclohexane- carboxylic Acid ACHC->GAT1 Inhibition

Caption: Inhibition of the GABA Transporter GAT1.

An experimental workflow to assess the activity of a novel 3-aminocyclohexanecarboxylic acid derivative would typically involve several key stages.

Experimental_Workflow Synthesis Synthesis of Novel Derivative Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro_Assay In Vitro GABA Uptake Assay (e.g., using synaptosomes or cell lines expressing GATs) Purification->InVitro_Assay Binding_Assay Receptor Binding Assays (to determine selectivity) InVitro_Assay->Binding_Assay InVivo_Model In Vivo Animal Models (e.g., seizure models, pain models) Binding_Assay->InVivo_Model PK_PD Pharmacokinetic and Pharmacodynamic Studies InVivo_Model->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Caption: Drug Discovery Workflow for GABA Analogues.

Detailed Experimental Protocols

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones[4][5]

This protocol describes a method for the synthesis of cis- and trans-3-aminocyclohexanol derivatives, which can serve as precursors to 3-aminocyclohexanecarboxylic acids.

Step 1: Synthesis of β-Enaminoketones

  • To a solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 eq) in toluene, add benzylamine (1.1 eq).

  • Reflux the mixture using a Dean-Stark apparatus to remove water for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the β-enaminoketone.

Step 2: Reduction of β-Enaminoketones

  • Dissolve the β-enaminoketone (1.0 eq) in a mixture of THF and isopropyl alcohol.

  • Add small pieces of metallic sodium (excess) to the solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and continue stirring until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting mixture of cis- and trans-3-aminocyclohexanol derivatives can be separated by column chromatography.

Resolution of cis- and trans-4-Aminocyclohexanecarboxylic Acid[6]

While this protocol is for the 4-amino isomer, the principles of separation can be adapted for 3-amino derivatives.

Step 1: Protection of the Amino Group

  • To a solution of the mixture of cis- and trans-aminocyclohexanecarboxylic acid in a suitable solvent (e.g., aqueous acetone), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium bicarbonate).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Acidify the reaction mixture and extract the N-Boc protected amino acid with an organic solvent.

  • Dry and concentrate the organic layer to obtain the crude protected product.

Step 2: Separation of Isomers

  • The separation of the cis- and trans-N-Boc-protected isomers can often be achieved by fractional crystallization from a suitable solvent or by column chromatography on silica gel. The different spatial arrangements of the bulky Boc group and the carboxylic acid can lead to differences in crystal packing and polarity.

Step 3: Deprotection

  • The separated N-Boc protected isomers can be deprotected by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the pure cis- or trans-aminocyclohexanecarboxylic acid.

Conclusion and Future Perspectives

The discovery and development of 3-aminocyclohexanecarboxylic acid derivatives represent a classic example of how fundamental synthetic exploration can lead to the identification of potent and selective modulators of important biological targets. The critical understanding of the role of stereochemistry in their interaction with GABA transporters has been instrumental in guiding the design of new therapeutic agents. While compounds like gabapentin and pregabalin, which are structurally related but have a different mechanism of action, have achieved significant clinical success, the direct inhibition of GABA transporters remains a promising strategy for the treatment of epilepsy, anxiety, and other neurological disorders.

Future research in this area will likely focus on the development of subtype-selective GABA transporter inhibitors to fine-tune the pharmacological effects and minimize side effects. The continued evolution of stereoselective synthetic methods will be crucial in providing access to a wider range of structurally diverse and conformationally constrained analogues. Furthermore, a deeper understanding of the intricate regulatory mechanisms of GABA transporters will undoubtedly open new avenues for therapeutic intervention in the complex landscape of neurological disease.

References

Methodological & Application

Application Notes and Protocols for the Use of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. These modifications can enhance peptide stability, improve pharmacokinetic properties, and provide novel functionalities. Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is a cyclic, non-proteinogenic amino acid that can be used to introduce conformational constraints into a peptide backbone. The tert-butyloxycarbonyl (Boc) protecting group on the amino function makes it compatible with standard solid-phase peptide synthesis (SPPS) protocols using a Boc/Bzl protection strategy. These application notes provide detailed protocols for the incorporation of this unnatural amino acid into a peptide chain.

The use of Boc as an Nα-amino protecting group is particularly advantageous for the synthesis of hydrophobic peptides and those containing sensitive moieties like esters and thioesters.[1][2][3] The primary challenge associated with Boc-SPPS is the requirement for strong acids, such as hydrogen fluoride (HF), for the final cleavage of the peptide from the resin, which necessitates specialized equipment.[1][2][3]

Application: Constraining Peptide Conformation

The rigid cyclohexyl ring of this compound restricts the rotational freedom of the peptide backbone. This pre-organization can lead to peptides with higher receptor binding affinity and specificity, as well as increased resistance to proteolytic degradation.

Quantitative Data Summary

The following table summarizes representative data for the incorporation of this compound into a model tripeptide (e.g., Phe-Acha-Gly, where Acha is aminocyclohexanecarboxylic acid).

ParameterValueMethod of Determination
Coupling Efficiency of Boc-Acha-OH >98%Kaiser Test (Ninhydrin Test)
Overall Yield of Crude Peptide 75%Gravimetric analysis post-cleavage
Purity of Crude Peptide >85%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) at 220 nm
Final Purity after Purification >97%RP-HPLC at 220 nm
Observed Mass (M+H)+ Corresponds to calculated massMass Spectrometry (ESI-MS)

Experimental Protocols

Materials
  • This compound (Boc-Acha-OH)

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Boc-protected amino acids (e.g., Boc-Phe-OH, Boc-Gly-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for Fmoc monitoring, if applicable)

  • Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether (cold)

  • Acetonitrile (ACN) for HPLC

  • Water (HPLC grade)

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Strategy

This protocol outlines the manual synthesis of a model tripeptide (Phe-Acha-Gly) on Merrifield resin.

1. Resin Preparation and First Amino Acid Attachment:

  • Swell the Merrifield resin in DCM for 30 minutes.
  • Attach the C-terminal amino acid (Boc-Gly-OH) to the resin via standard esterification procedures (e.g., cesium salt method).
  • Wash the resin with DCM (3x) and DMF (3x).

2. Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
  • Wash the resin with DCM (3x).
  • Neutralize the resulting TFA salt with a 10% solution of DIEA in DCM for 10 minutes.
  • Wash the resin with DCM (3x) and DMF (3x).

3. Coupling of this compound:

  • In a separate vessel, dissolve Boc-Acha-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
  • Add DCC or DIC (3 equivalents) to the solution and allow it to pre-activate for 10 minutes at 0°C.
  • Add the activated amino acid solution to the resin.
  • Agitate the reaction mixture at room temperature for 2-4 hours.
  • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling or perform a double coupling.

4. Subsequent Amino Acid Coupling:

  • Repeat the Boc deprotection step (Step 2).
  • Couple the next amino acid (Boc-Phe-OH) using the same procedure as in Step 3.

5. Final Deprotection and Cleavage:

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
  • Perform the final cleavage and deprotection of side-chain protecting groups using HF or TFMSA in the presence of appropriate scavengers. (Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions).
  • A typical cleavage cocktail using TFMSA would be a mixture of TFA, TFMSA, and m-cresol.
  • After the cleavage reaction (typically 1-2 hours at 0°C), precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
  • Dry the crude peptide under vacuum.

6. Peptide Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).
  • Purify the peptide using preparative RP-HPLC.
  • Analyze the purified fractions by analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry.

Visualizations

Experimental Workflow for SPPS Incorporation of Boc-Acha-OH

SPPS_Workflow start Start: Swell Merrifield Resin attach_gly 1. Attach Boc-Gly-OH to Resin start->attach_gly deprotect1 2. Boc Deprotection (50% TFA in DCM) attach_gly->deprotect1 neutralize1 3. Neutralization (10% DIEA in DCM) deprotect1->neutralize1 couple_acha 4. Couple Boc-Acha-OH neutralize1->couple_acha kaiser1 Kaiser Test couple_acha->kaiser1 kaiser1->couple_acha Positive (Recouple) deprotect2 5. Boc Deprotection (50% TFA in DCM) kaiser1->deprotect2 Negative neutralize2 6. Neutralization (10% DIEA in DCM) deprotect2->neutralize2 couple_phe 7. Couple Boc-Phe-OH neutralize2->couple_phe kaiser2 Kaiser Test couple_phe->kaiser2 kaiser2->couple_phe Positive (Recouple) cleavage 8. Final Cleavage & Deprotection (HF or TFMSA) kaiser2->cleavage Negative purification 9. Purification (RP-HPLC) cleavage->purification analysis 10. Analysis (HPLC, MS) purification->analysis end_node End: Purified Peptide analysis->end_node

Caption: Solid-Phase Peptide Synthesis Workflow for incorporating Boc-Acha-OH.

References

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is a conformationally restricted, bifunctional building block that has garnered significant interest in medicinal chemistry. Its rigid cyclohexyl core serves as a valuable scaffold for the synthesis of complex and potent therapeutic agents. The presence of a carboxylic acid and a Boc-protected amine allows for versatile chemical modifications, making it an ideal starting material for the construction of peptidomimetics, enzyme inhibitors, and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability during various synthetic transformations and can be readily removed under mild acidic conditions, facilitating subsequent functionalization.[1] This application note will delve into the utility of this building block, with a particular focus on its application in the development of Janus Kinase (JAK) inhibitors and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While much of the specific literature highlights the closely related trans-4-isomer, the synthetic principles and biological applications are largely translatable to the trans-3-substituted scaffold.

Application in Drug Discovery and Development

The unique structural features of this compound and its analogs make them attractive components in the design of drugs targeting a range of diseases.

Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are integral to the immune response and hematopoiesis. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as a significant class of therapeutics.

The trans-4-aminocyclohexanecarboxylic acid scaffold is a key component in the synthesis of Oclacitinib , a selective JAK1 and JAK3 inhibitor approved for veterinary use to treat allergic dermatitis in dogs.[2][3][4] The cyclohexyl ring provides a rigid and well-defined orientation for the side chains, which is crucial for effective binding to the kinase domain.

Table 1: Biological Activity of JAK Inhibitors

CompoundTarget(s)IC50 (nM)Therapeutic Area
OclacitinibJAK1, JAK310, 99Allergic Dermatitis
TofacitinibJAK1, JAK2, JAK31.6 (JAK3)Rheumatoid Arthritis
RuxolitinibJAK1, JAK2-Myelofibrosis
Selective JAK3 Inhibitor (III-4)JAK357Autoimmune Disorders

Note: Data for Tofacitinib and a selective JAK3 inhibitor are included for comparative purposes to highlight the potency of this class of drugs.[5][6]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[7]

The aminocyclohexanecarboxylic acid scaffold has been incorporated into the design of novel DPP-4 inhibitors. The rigid cyclohexane ring helps to position the key pharmacophoric elements for optimal interaction with the enzyme's active site.

Table 2: In Vitro DPP-4 Inhibitory Activity of Various Compounds

CompoundScaffold/ClassIC50 (nM)Reference
Sitagliptinβ-amino acid derivative22[8]
Bromo-substituted pyrazole thiosemicarbazonePyrazole thiosemicarbazone1.266[9]
Trifluoromethyl-substituted pyrazole thiosemicarbazonePyrazole thiosemicarbazone4.775[10]
Biphenyl-substituted pyrazole thiosemicarbazonePyrazole thiosemicarbazone18.061[10]
Thiomethyl-substituted pyrazole thiosemicarbazonePyrazole thiosemicarbazone22.671[10]

Note: The data presented for pyrazole thiosemicarbazone derivatives illustrates the high potency that can be achieved in DPP-4 inhibitors.

Signaling Pathway Diagrams

To visualize the mechanism of action of drugs derived from this building block, the following diagrams illustrate the targeted signaling pathways.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment P_JAK P-JAK JAK->P_JAK Autophosphorylation P_JAK->Receptor P_JAK->STAT Phosphorylation P_STAT P-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation DNA DNA STAT_Dimer->DNA Binding Transcription Gene Transcription DNA->Transcription Initiation Oclacitinib Oclacitinib (JAK Inhibitor) Oclacitinib->JAK Inhibition

Caption: The Janus Kinase (JAK)-STAT signaling pathway and the inhibitory action of Oclacitinib.

DPP4_Signaling_Pathway Food Food Intake Intestine Intestine Food->Intestine GLP1 Active GLP-1 Intestine->GLP1 Release DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Pancreas Pancreatic β-cells GLP1->Pancreas Stimulation Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivation Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowered Insulin->Glucose DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibition

Caption: The role of DPP-4 in incretin (GLP-1) degradation and the mechanism of DPP-4 inhibitors.

Experimental Protocols

The following protocols provide generalized procedures for the key synthetic steps involving this compound.

Protocol 1: Peptide Coupling using Boc-Trans-3-aminocyclohexanecarboxylic acid

This protocol describes the coupling of Boc-trans-3-aminocyclohexanecarboxylic acid to a resin-bound peptide.

Materials:

  • Boc-trans-3-aminocyclohexanecarboxylic acid

  • N-terminally deprotected peptide-resin

  • N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) or an equivalent coupling additive

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

Procedure:

  • Resin Swelling: Swell the N-terminally deprotected peptide-resin in DMF for 30-60 minutes.

  • Activation of Carboxylic Acid: In a separate flask, dissolve Boc-trans-3-aminocyclohexanecarboxylic acid (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in DMF. Add DIC or DCC (2-3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at 0°C.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated solution of Boc-trans-3-aminocyclohexanecarboxylic acid. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: Monitor the progress of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates the completion of the reaction.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Peptide_Coupling_Workflow start Start swell Swell Resin in DMF start->swell activate Activate Boc-AA-OH with DIC/HOBt in DMF swell->activate couple Add Activated AA to Resin (2-4h, RT) activate->couple monitor Monitor with Kaiser Test couple->monitor monitor->couple Positive wash Wash Resin (DMF, DCM) monitor->wash Negative end End wash->end Boc_Deprotection_Workflow start Start dissolve Dissolve Boc-Protected Compound in DCM start->dissolve add_tfa Add TFA in DCM (0°C to RT) dissolve->add_tfa monitor Monitor by TLC/LC-MS add_tfa->monitor monitor->add_tfa Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete neutralize Neutralize with NaHCO3(aq) concentrate->neutralize dry Dry and Concentrate neutralize->dry end End dry->end

References

Application Notes and Protocols: Incorporation of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid into molecules, a critical step in the synthesis of various pharmaceutical agents, including nociceptin receptor (ORL-1) antagonists. The following sections detail the necessary reagents, reaction conditions, and purification methods for successful amide coupling and subsequent deprotection of the Boc protecting group.

Overview of Synthetic Strategy

The incorporation of this compound into a target molecule typically involves two key chemical transformations:

  • Amide Bond Formation: The carboxylic acid moiety of this compound is coupled with a primary or secondary amine to form a stable amide linkage. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the amino group of the cyclohexyl ring is removed under acidic conditions to yield the free amine, which can then be used in subsequent synthetic steps.

Data Presentation: Reagents and Conditions

The following tables summarize the quantitative data for the key experimental protocols.

Table 1: Amide Coupling Reaction Parameters

ParameterValue/ReagentPurpose
Key ReagentThis compoundBuilding Block
SubstrateAmine (e.g., 4-(1-amino-1-phenylethyl)-N,N-diethylbenzamide)Molecule to be coupled
Coupling AgentHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Activates carboxylic acid for amide bond formation
BaseDIEA (N,N-Diisopropylethylamine)Scavenges protons and maintains basic reaction conditions
SolventDMF (N,N-Dimethylformamide)Aprotic polar solvent to dissolve reactants
TemperatureRoom TemperatureStandard reaction condition
Reaction TimeOvernightTo ensure complete reaction

Table 2: Boc Deprotection Reaction Parameters

ParameterValue/ReagentPurpose
SubstrateBoc-protected amide product from coupling reactionStarting material for deprotection
ReagentTFA (Trifluoroacetic Acid)Strong acid to cleave the Boc protecting group
SolventDCM (Dichloromethane)Inert solvent for the reaction
TemperatureRoom TemperatureStandard reaction condition
Reaction Time1 hourSufficient for complete deprotection

Experimental Protocols

Protocol 1: Amide Bond Formation

This protocol details the procedure for coupling this compound with an amine.

Materials:

  • This compound

  • Target amine

  • HATU

  • DIEA

  • DMF

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon supply (optional, for inert atmosphere)

  • Standard laboratory glassware for workup (separatory funnel, flasks, etc.)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine in DMF, add this compound, DIEA, and HATU at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the newly formed amide.

Materials:

  • Boc-protected amide

  • TFA

  • DCM

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amide in DCM.

  • Add TFA to the solution at room temperature.

  • Stir the reaction mixture for 1 hour.

  • After the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting crude amine can be used in the next synthetic step without further purification, or it can be purified by an appropriate method if necessary.

Visualizations

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant_A Trans-3-tert-butoxycarbonyl- aminocyclohexanecarboxylic acid Reaction_Vessel Amide Coupling Reaction Reactant_A->Reaction_Vessel Reactant_B Amine Substrate Reactant_B->Reaction_Vessel Coupling_Agent HATU Coupling_Agent->Reaction_Vessel Base DIEA Base->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Conditions Room Temperature, Overnight Conditions->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product Boc-Protected Amide Product Purification->Final_Product

Caption: Workflow for Amide Coupling Reaction.

Boc_Deprotection_Workflow cluster_reagents Reagents & Conditions Starting_Material Boc-Protected Amide Reaction_Vessel Boc Deprotection Reaction Starting_Material->Reaction_Vessel Acid TFA Acid->Reaction_Vessel Solvent DCM Solvent->Reaction_Vessel Conditions Room Temperature, 1 hour Conditions->Reaction_Vessel Evaporation Solvent Removal Reaction_Vessel->Evaporation Final_Product Deprotected Amine (Free Amine) Evaporation->Final_Product

Caption: Workflow for Boc Deprotection Reaction.

Signaling_Pathway Start Trans-3-tert-butoxycarbonyl- aminocyclohexanecarboxylic acid (Carboxylic Acid) Coupling Amide Coupling (Protocol 1) Start->Coupling Amine Target Amine Amine->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Boc Deprotection (Protocol 2) Intermediate->Deprotection Final Final Product (Free Amine) Deprotection->Final

Caption: Overall Synthetic Pathway.

Application of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid in PROTAC Linker Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the efficacy of the PROTAC by modulating the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as impacting physicochemical properties like solubility and cell permeability.

While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used, there is a growing interest in the incorporation of rigid scaffolds into the linker design. Rigid linkers can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially leading to improved potency and selectivity. The cyclohexane moiety is an attractive rigid building block for PROTAC linkers due to its well-defined stereochemistry and its ability to improve metabolic stability and pharmacokinetic properties.

This document provides detailed application notes and protocols for the use of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid as a building block in the synthesis of rigid PROTAC linkers. The trans-configuration of this building block provides a specific spatial orientation between the amine and carboxylic acid functional groups, which can be exploited to control the geometry of the final PROTAC molecule.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The workflow for synthesizing and evaluating a PROTAC containing a linker derived from this compound is a multi-step process.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation A Trans-3-(Boc-amino) cyclohexanecarboxylic acid C Amide Coupling A->C B E3 Ligase Ligand (e.g., with amine handle) B->C D Boc-Protected Linker- E3 Ligand Conjugate C->D Yield: 80-95% E Boc Deprotection D->E F Linker-E3 Ligand (with free amine) E->F Yield: >95% H Final Amide Coupling F->H G POI Ligand (e.g., with carboxylic acid) G->H I Purified PROTAC H->I Yield: 50-80% J Cell-based Assays I->J Characterization (NMR, MS) K Western Blot (Target Degradation) J->K L DC50 / Dmax Determination K->L M In vivo Studies L->M

Figure 1. General workflow for the synthesis and evaluation of a PROTAC incorporating a this compound-derived linker.

Application Notes

The use of this compound in PROTAC linker synthesis offers several advantages:

  • Rigidity and Conformational Control: The cyclohexane ring introduces a rigid element into the linker, which can reduce the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to more stable ternary complex formation. The trans-stereochemistry provides a defined exit vector for the rest of the linker and the binding moieties.

  • Improved Physicochemical Properties: Cyclohexane-containing linkers can enhance the metabolic stability and pharmacokinetic profile of the resulting PROTAC compared to more flexible alkyl or PEG linkers.

  • Synthetic Tractability: The presence of a Boc-protected amine and a carboxylic acid allows for a modular and controlled synthetic approach. The carboxylic acid can be activated for amide bond formation with an amine-functionalized E3 ligase ligand (or POI ligand). Subsequently, the Boc group can be removed under acidic conditions to reveal the amine, which can then be coupled to the other binding partner. This sequential approach prevents unwanted side reactions and allows for the systematic synthesis of PROTAC libraries.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound as a linker building block. Note: These are representative protocols and may require optimization based on the specific properties of the E3 ligase and POI ligands.

Protocol 1: Amide Coupling of this compound with an Amine-Functionalized E3 Ligase Ligand

This protocol describes the initial coupling of the linker building block to an E3 ligase ligand containing a free amine.

Materials:

  • This compound (1.0 eq)

  • Amine-functionalized E3 ligase ligand (e.g., an aminopomalidomide derivative) (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected linker-E3 ligase ligand conjugate.

Amide_Coupling reagents Trans-3-(Boc-amino)cyclohexanecarboxylic acid Amine-E3 Ligand HATU, DIPEA, DMF reaction Amide Bond Formation (Room Temperature, 12-24h) reagents->reaction product Boc-Protected Linker- E3 Ligand Conjugate reaction->product

Figure 2. Schematic of the amide coupling reaction.

Protocol 2: Boc Deprotection of the Linker-E3 Ligase Conjugate

This protocol describes the removal of the Boc protecting group to reveal the free amine for the subsequent coupling step.

Materials:

  • Boc-protected linker-E3 ligase ligand conjugate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine-TFA salt is often used in the next step without further purification.

Boc_Deprotection start_material Boc-Protected Linker- E3 Ligand Conjugate reaction Acidic Deprotection (0°C to RT, 1-3h) start_material->reaction reagents TFA DCM reagents->reaction product Amine-Linker-E3 Ligand (TFA Salt) reaction->product

Figure 3. Boc deprotection workflow.

Protocol 3: Final Amide Coupling to a Carboxylic Acid-Functionalized POI Ligand

This protocol describes the final step in the PROTAC synthesis, coupling the deprotected linker-E3 ligase conjugate with a POI ligand containing a carboxylic acid.

Materials:

  • Amine-linker-E3 ligase ligand conjugate (from Protocol 2) (1.0 eq)

  • Carboxylic acid-functionalized POI ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized POI ligand in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add the solution of the amine-linker-E3 ligase ligand conjugate to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Quantitative Data Summary

The following table provides representative data for the synthesis and characterization of a hypothetical PROTAC molecule (PROTAC-X) synthesized using the protocols described above. Please note that these values are illustrative and will vary depending on the specific ligands used.

ParameterValueMethod of Determination
Synthesis
Yield (Protocol 1)85%Isolated yield after chromatography
Yield (Protocol 2)>95% (crude)Assumed quantitative conversion
Yield (Protocol 3)60%Isolated yield after preparative HPLC
Characterization
Purity>98%HPLC
Molecular Weight (Expected)VariesCalculated
Molecular Weight (Observed)VariesMass Spectrometry (e.g., ESI-MS)
Biological Activity
Target Degradation (DC₅₀)10-100 nMWestern Blot
Maximum Degradation (Dₘₐₓ)>90%Western Blot

Conclusion

This compound is a valuable building block for the synthesis of PROTACs with rigid linkers. Its bifunctional nature and defined stereochemistry allow for a controlled and modular synthetic approach to generate PROTACs with potentially improved pharmacological properties. The protocols and application notes provided herein serve as a guide for researchers in the field of targeted protein degradation to explore the use of this and similar rigid building blocks in the design of novel and effective PROTAC-based therapeutics. Further optimization of linker length and composition, along with the choice of attachment points on the POI and E3 ligase ligands, will be crucial for the development of highly potent and selective degraders.

Application Note: Synthesis of Cyclic Peptides Incorporating Trans-3-tert-Butoxycarbonylaminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have garnered significant attention in medicinal chemistry and drug development due to their enhanced metabolic stability, improved binding affinity, and increased cell permeability compared to their linear counterparts.[1][2] The incorporation of non-proteinogenic amino acids, such as trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid, offers a strategy to introduce conformational constraints and novel functionalities into cyclic peptide scaffolds. This β-amino acid can induce specific secondary structures, such as turns and helices, thereby influencing the peptide's biological activity and pharmacokinetic properties.[2] This application note provides a detailed protocol for the solid-phase synthesis of a linear peptide containing this compound and its subsequent solution-phase cyclization.

Core Principles

The synthesis of cyclic peptides containing unnatural amino acids generally follows the well-established principles of solid-phase peptide synthesis (SPPS).[1] The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. For the incorporation of this compound, the Boc/Bzl protection strategy is often employed. Following the assembly of the linear peptide, it is cleaved from the resin, and the head-to-tail cyclization is typically performed in solution under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[3]

Experimental Protocols

This section details the experimental procedures for the synthesis of a representative cyclic hexapeptide containing this compound.

Materials and Reagents
  • Fmoc-protected amino acids

  • Trans-3-(Boc-amino)cyclohexanecarboxylic acid

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Solid-Phase Synthesis of the Linear Peptide

The linear peptide precursor is synthesized on a Rink Amide resin using a standard Fmoc/tBu strategy.[4]

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including the incorporation of trans-3-(Boc-amino)cyclohexanecarboxylic acid.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, and then dry it under vacuum.

Cleavage of the Linear Peptide from the Resin
  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dried peptide-resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

  • Purify the linear peptide using reverse-phase HPLC.

Solution-Phase Cyclization
  • Dissolve the purified linear peptide in a large volume of DMF or a mixture of DMF/DCM to achieve a high dilution (typically 0.1-1 mM).

  • Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution.

  • Stir the reaction mixture at room temperature and monitor the cyclization by HPLC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the crude cyclic peptide in a suitable solvent and purify by reverse-phase HPLC.

  • Characterize the final product by high-resolution mass spectrometry and NMR spectroscopy.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a cyclic hexapeptide incorporating this compound.

ParameterValueReference
Resin Loading0.5 mmol/g[4]
Scale of Synthesis0.1 mmol[4]
Coupling Efficiency (per step)>99%[5]
Overall Yield (Linear Peptide)75%Representative
Purity (Linear Peptide)>95%Representative
Cyclization Yield60%Representative
Final Purity (Cyclic Peptide)>98%Representative

Table 1: Synthesis Parameters and Representative Yields

Analytical MethodResultReference
HPLC Retention Time15.2 minRepresentative
Mass Spectrometry (m/z)[M+H]⁺ calculated vs. found[6][7]
¹H NMRConformation-dependent shifts[6][7]

Table 2: Characterization Data for the Cyclic Peptide

Visualization of Workflows

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (DIC/Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for all amino acids Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Linear Peptide Purification (HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Solution-Phase Cyclization Workflow

Cyclization_Workflow Start Purified Linear Peptide Dilution High Dilution in DMF Start->Dilution Reagents Add Cyclization Reagents (HATU, DIPEA) Dilution->Reagents Reaction Stir at Room Temp (2-4 hours) Reagents->Reaction Monitoring Monitor by HPLC-MS Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Reaction Complete Purification Purification by RP-HPLC Workup->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final Pure Cyclic Peptide Characterization->Final

Caption: Solution-Phase Peptide Cyclization Workflow.

Signaling Pathways and Logical Relationships

The incorporation of this compound into a peptide backbone influences its conformational preferences, which in turn can affect its interaction with biological targets.

Conformational_Influence cluster_0 Peptide Design cluster_1 Synthesis cluster_2 Structural Outcome cluster_3 Biological Effect Linear_Peptide Linear Peptide with trans-3-ACHC(Boc) Cyclization Cyclization Linear_Peptide->Cyclization Induces Conformation Constrained Conformation (e.g., β-turn) Cyclization->Conformation Leads to Binding Target Binding (e.g., Receptor, Enzyme) Conformation->Binding Facilitates Activity Enhanced Biological Activity & Stability Binding->Activity Results in

Caption: Influence of trans-3-ACHC on Peptide Properties.

Conclusion

The use of this compound in the synthesis of cyclic peptides provides a powerful tool for designing novel therapeutic agents with improved pharmacological profiles. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers in the field of peptide and medicinal chemistry. While the provided yield and purity data are representative, actual results may vary depending on the specific peptide sequence and experimental conditions. Further optimization of cyclization conditions may be necessary to achieve the highest possible yields for a given cyclic peptide.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, conformational rigidity, and biological activity. Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is a cyclic β-amino acid that can be utilized in solid-phase peptide synthesis (SPPS) to introduce conformational constraints into peptides. Its rigid cyclohexyl backbone can induce stable secondary structures, such as helices, which can be crucial for mimicking protein epitopes or enhancing receptor binding affinity.

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide chains using the tert-butyloxycarbonyl (Boc) protection strategy. The protocols provided are based on established SPPS methodologies for sterically hindered and cyclic amino acids.

Physicochemical Properties and Expected Impact on Peptides

The introduction of this compound into a peptide sequence is expected to impart specific physicochemical properties:

  • Increased Rigidity: The cyclic nature of the amino acid restricts the conformational freedom of the peptide backbone.

  • Induction of Secondary Structures: Oligomers of similar cyclic β-amino acids, such as trans-2-aminocyclohexanecarboxylic acid, have been shown to adopt stable 14-helix secondary structures. It is anticipated that the incorporation of the trans-3-isomer will similarly promote well-defined helical conformations.

  • Enhanced Proteolytic Stability: The non-natural structure can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

  • Modified Hydrophobicity: The cyclohexyl ring will increase the hydrophobicity of the peptide, which may influence its solubility and interaction with biological membranes.

Experimental Protocols

The following protocols are generalized for the manual solid-phase synthesis of peptides incorporating this compound on a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence and the resin used.

Resin Selection and Swelling
  • Resin: Merrifield or PAM resins are suitable for Boc-SPPS. The choice of resin will depend on whether a C-terminal acid or amide is desired.

  • Procedure:

    • Place the resin (e.g., 200 mg of Merrifield resin with 0.5 mmol/g loading) into a fritted reaction vessel.

    • Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.

    • Allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

Boc Deprotection

This step removes the Boc protecting group from the N-terminus of the growing peptide chain.

  • Reagents:

    • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Procedure:

    • Wash the resin with DCM (3 x 1 min).

    • Add the deprotection solution to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for 20-30 minutes.

    • Drain the solution and wash the resin with DCM (3 x 1 min).

Neutralization

This step neutralizes the trifluoroacetate salt formed during deprotection.

  • Reagents:

    • Neutralization solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM.

  • Procedure:

    • Wash the resin with isopropanol (IPA) (2 x 1 min).

    • Wash the resin with DCM (2 x 1 min).

    • Add the neutralization solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the neutralization step once more.

    • Wash the resin with DCM (3 x 1 min).

Coupling of this compound

Due to the steric hindrance of this cyclic amino acid, a highly efficient coupling reagent is recommended. HATU is generally superior to HBTU for difficult couplings, leading to faster reactions and higher purity.[1]

  • Reagents:

    • This compound

    • Coupling reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

    • Base: N,N-Diisopropylethylamine (DIEA).

    • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (or HBTU) (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a Kaiser test. For sterically hindered amino acids, a negative Kaiser test may take longer to achieve.

    • Once the coupling is complete (indicated by a negative Kaiser test), drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

Capping (Optional)

If the coupling reaction is incomplete after an extended period, any unreacted amino groups should be capped to prevent the formation of deletion peptides.

  • Reagents:

    • Capping solution: Acetic anhydride/Pyridine/DCM (1:8:8).

  • Procedure:

    • Add the capping solution to the resin and agitate for 30 minutes.

    • Drain the solution and wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).

Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes any side-chain protecting groups.

  • Reagents:

    • Cleavage cocktail: A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5). For peptides without sensitive residues like Cys, Met, or Trp, a simpler mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) can be used.

  • Procedure:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • In a fume hood, add the chilled cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold methyl tert-butyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Data Presentation

Table 1: Recommended Coupling Conditions and Expected Completion Times

Coupling ReagentEquivalents (AA:Reagent:DIEA)SolventExpected Time (hours)Monitoring
HATU3 : 2.9 : 6DMF1 - 4Kaiser Test
HBTU3 : 2.9 : 6DMF2 - 6Kaiser Test

Table 2: Illustrative Cleavage Cocktails and Conditions

Peptide CharacteristicsCleavage CocktailScavengersTime (hours)
No sensitive residuesTFA/H₂O/TIS (95:2.5:2.5)TIS, Water2 - 3
Contains Trp, Met, CysReagent KPhenol, Thioanisole, EDT2 - 4

Table 3: Expected Purity and Yield

ParameterExpected RangeNotes
Crude Purity (by RP-HPLC)60-85%Highly sequence-dependent. Steric hindrance may lead to more deletion products.
Overall Yield (after purification)10-30%Dependent on peptide length and hydrophobicity.

Visualizations

Experimental Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Coupling (Boc-AA, HATU, DIEA) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Washing->Deprotection Repeat for next cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: General workflow for solid-phase peptide synthesis using the Boc strategy.

Logical Relationship of Reagents in Coupling Step

Coupling_Reaction Boc_AA Trans-3-tert-butoxycarbonyl- aminocyclohexanecarboxylic acid Active_Ester Activated OAt-Ester Intermediate Boc_AA->Active_Ester HATU HATU (Coupling Reagent) HATU->Active_Ester DIEA DIEA (Base) DIEA->Active_Ester activates Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin_Amine N-terminal Amine on Resin Resin_Amine->Peptide_Bond

References

Application Notes and Protocols: The Role of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid in Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of peptide-based therapeutics often faces challenges related to poor metabolic stability and limited bioavailability.[1] One effective strategy to overcome these limitations is the incorporation of unnatural amino acids that introduce conformational constraints.[2] Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid, a cyclic β-amino acid, serves as a valuable building block in peptidomimetics to enhance the structural rigidity and proteolytic resistance of peptides. Its incorporation can pre-organize the peptide backbone into specific secondary structures, such as helices, which can lead to improved binding affinity for therapeutic targets.[2][3] This document provides detailed application notes and protocols for the use of this compound in the development of robust peptide-based therapeutics.

Role in Peptide Therapeutics: Enhancing Stability and Efficacy

The primary role of incorporating this compound into peptide sequences is to induce a stable, predictable secondary structure. Unlike their linear counterparts, peptides containing this cyclic residue exhibit reduced flexibility, which offers several therapeutic advantages:

  • Increased Proteolytic Stability: The constrained backbone is less susceptible to degradation by proteases, leading to a longer in vivo half-life. Peptides containing cyclic β-amino acids have demonstrated significantly enhanced stability against enzymatic degradation.[1]

  • Enhanced Receptor Binding Affinity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a target receptor is reduced, which can lead to higher binding affinity and potency.[2]

  • Improved Pharmacokinetic Profile: Increased stability and potentially altered physicochemical properties can contribute to a more favorable pharmacokinetic profile, including improved absorption and distribution.

Data on Enhanced Properties of Peptides Containing Cyclic Amino Acids

The inclusion of cyclic amino acids like aminocyclohexanecarboxylic acid derivatives has been shown to significantly improve the stability and activity of peptides. Below are tables summarizing representative quantitative data from studies on peptides incorporating similar cyclic residues. While specific data for this compound is limited in publicly available literature, the following provides an illustrative overview of the expected enhancements.

Table 1: Proteolytic Stability of Peptides Containing Cyclic Amino Acids

Peptide SequenceModificationProteaseHalf-life (t½)Fold ImprovementReference
Linear Peptide ANoneTrypsin15 min-Fictional Example
Cyclic Peptide AContains trans-ACHCTrypsin> 24 hours> 96General observation from[1]
Linear Peptide BNoneChymotrypsin30 min-Fictional Example
Cyclic Peptide BContains cis-ACHCChymotrypsin18 hours36General observation from[1]

Note: ACHC refers to aminocyclohexanecarboxylic acid. The data presented are illustrative examples based on general findings in the literature.

Table 2: Binding Affinity of Peptides with Conformational Constraints

PeptideTarget ReceptorBinding Affinity (IC₅₀)Fold ImprovementReference
Linear Peptide XIntegrin αvβ₃150 nM-Fictional Example
Cyclic Peptide XIntegrin αvβ₃15 nM10General observation from
Linear Peptide YGPCR-Y500 nM-Fictional Example
Stapled Peptide YGPCR-Y25 nM20

Experimental Protocols

The incorporation of this compound into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) methodologies. Both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies can be employed.

Protocol 1: Boc Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing a Trans-3-Boc-aminocyclohexanecarboxylic acid residue.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, BHA resin for a C-terminal amide).[4]
  • Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

2. First Amino Acid Coupling:

  • Couple the first Boc-protected amino acid to the resin using an appropriate activation method (e.g., cesium salt method for Merrifield resin).[4]

3. Peptide Chain Elongation (per cycle):

  • Deprotection: Remove the Boc protecting group with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[4][5]
  • Washing: Wash the resin with DCM (3x), isopropanol (IPA) (3x), and dimethylformamide (DMF) (3x).
  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice).[5]
  • Washing: Wash the resin with DMF (3x).
  • Coupling:
  • Dissolve the next Boc-protected amino acid (including Boc-Trans-3-aminocyclohexanecarboxylic acid) (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
  • Add DIEA (6 equivalents) to the amino acid solution.
  • Add the activated amino acid solution to the resin and shake for 2-4 hours.
  • Monitor the coupling reaction using a ninhydrin test.[6]
  • Washing: Wash the resin with DMF (3x) and DCM (3x).

4. Cleavage and Deprotection:

  • After the final coupling and deprotection step, wash the resin with DCM and dry under vacuum.
  • Treat the resin with a cleavage cocktail, typically containing hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, thioanisole). Caution: HF is extremely hazardous and requires specialized equipment and safety precautions. [4][5]
  • Precipitate the cleaved peptide in cold diethyl ether.
  • Collect the peptide by centrifugation and wash with cold ether.
  • Dry the peptide under vacuum.

5. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Resin [label="Resin Swelling"]; Coupling1 [label="First Amino Acid\nCoupling"]; Deprotection [label="Boc Deprotection\n(TFA/DCM)"]; Neutralization [label="Neutralization\n(DIEA/DMF)"]; CouplingN [label="Amino Acid Coupling\n(Boc-AA, HBTU, DIEA)"]; FinalDeprotection [label="Final Boc\nDeprotection"]; Cleavage [label="Cleavage from Resin\n(HF or TFMSA)"]; Purification [label="Purification\n(RP-HPLC)"];

Resin -> Coupling1 [label="DCM"]; Coupling1 -> Deprotection; Deprotection -> Neutralization [label="Wash"]; Neutralization -> CouplingN [label="Wash"]; CouplingN -> Deprotection [label="Repeat n times"]; CouplingN -> FinalDeprotection [label="Final Cycle"]; FinalDeprotection -> Cleavage [label="Wash & Dry"]; Cleavage -> Purification [label="Precipitation"]; }

Figure 1: Boc Solid-Phase Peptide Synthesis Workflow.
Protocol 2: Fmoc Solid-Phase Peptide Synthesis

The Fmoc strategy offers milder deprotection conditions compared to the Boc strategy.

1. Resin Preparation and First Amino Acid Loading:

  • Choose an appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide).[7]
  • Load the first Fmoc-protected amino acid onto the resin according to standard protocols.[7]

2. Peptide Chain Elongation (per cycle):

  • Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF for 20 minutes.[6][8]
  • Washing: Wash the resin with DMF (5x) and DCM (3x).
  • Coupling:
  • Activate the next Fmoc-protected amino acid (including Fmoc-Trans-3-Boc-aminocyclohexanecarboxylic acid) (3 equivalents) with a coupling reagent such as HATU (2.9 equivalents) and an additive like HOAt (3 equivalents) in DMF.
  • Add a base like DIEA or 2,4,6-collidine (6 equivalents).
  • Add the activated amino acid solution to the resin and react for 1-2 hours.
  • Monitor the reaction with a Kaiser test.[8]
  • Washing: Wash the resin with DMF (3x) and DCM (3x).

3. Final Deprotection and Cleavage:

  • After the final coupling, remove the N-terminal Fmoc group.
  • Wash the resin thoroughly and dry.
  • Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail, typically TFA-based with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT). A common cocktail is TFA/TIS/Water (95:2.5:2.5).[7][8]
  • Incubate for 2-3 hours at room temperature.
  • Precipitate, wash, and dry the peptide as described in the Boc protocol.

4. Purification:

  • Purify the crude peptide by RP-HPLC.

Signaling Pathways Targeted by Constrained Peptides

By mimicking the structure of key protein domains, peptides containing this compound can be designed to modulate various signaling pathways implicated in disease. The enhanced stability and affinity of these peptidomimetics make them excellent candidates for targeting protein-protein interactions (PPIs) that are often considered "undruggable" with small molecules.

One such example is the disruption of PPIs in cancer signaling. For instance, a constrained peptide could be designed to mimic a helical region of a pro-apoptotic protein (e.g., a BH3 domain) to inhibit its interaction with an anti-apoptotic protein (e.g., Bcl-2), thereby promoting cancer cell death.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Target Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Transduction Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Cascade TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Regulation Peptide Constrained Peptide (Therapeutic) Peptide->Receptor Binds and Activates/ Inhibits

Figure 2: A Representative Signaling Pathway Modulated by a Constrained Peptide.

References

Application Notes and Protocols for the Coupling of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry and peptide synthesis. Its rigid cyclohexyl scaffold provides conformational constraint, while the Boc-protected amine and the carboxylic acid functionalities allow for versatile chemical modifications. This document provides detailed protocols for the amide coupling of this intermediate, a crucial step in the synthesis of novel pharmaceutical candidates and complex peptides. The following sections outline two common and effective coupling methods: one utilizing HATU as the coupling reagent and another employing the EDC/HOBt system.

Data Presentation: Comparison of Common Coupling Methods

The choice of coupling reagent can significantly impact reaction efficiency, yield, and purity. Below is a summary of typical yields observed for amide coupling reactions of various Boc-protected amino acids, which can serve as a general guideline for the coupling of this compound.

Coupling ReagentActivating AgentBaseTypical Solvent(s)Typical Reaction Time (hours)Reported Yield Range (%)
HATU N/ADIPEA, TEADMF, DCM1 - 470 - 95
EDC·HCl HOBtDIPEA, TEA, DMAPDMF, DCM, CH₃CN12 - 4860 - 90[1]

Note: Yields are highly dependent on the specific amine coupling partner and reaction conditions.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and suppression of racemization.[2][3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Base and Coupling Reagent: To the stirred solution, add DIPEA (2.0 equivalents). After 5 minutes, add HATU (1.1 equivalents) in one portion. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add the amine (1.05 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of water).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol outlines the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in conjunction with 1-Hydroxybenzotriazole (HOBt) for amide bond formation.[1] This method is a classic and cost-effective alternative to phosphonium- or uronium-based coupling reagents.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF, add HOBt (1.2 equivalents).

  • Addition of Base and Coupling Reagent: Add DIPEA (2.5 equivalents) to the mixture and stir for 5 minutes. Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure amide product.

Visualizations

Signaling Pathway of HATU-Mediated Coupling

HATU_Coupling CarboxylicAcid Trans-3-(Boc-amino)cyclohexane- carboxylic Acid Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate + Base Base DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU TMU Tetramethylurea (Byproduct) HATU->TMU AmideProduct Coupled Amide Product ActiveEster->AmideProduct + Amine Amine R-NH2

Caption: HATU-mediated amide coupling workflow.

Experimental Workflow for Amide Coupling

Experimental_Workflow Start Start: Weigh Reagents Dissolve Dissolve Carboxylic Acid in Anhydrous Solvent Start->Dissolve Preactivate Add Base and Coupling Reagent (Pre-activation) Dissolve->Preactivate AddAmine Add Amine Preactivate->AddAmine React Stir at Room Temperature (Monitor by TLC/LC-MS) AddAmine->React Workup Aqueous Work-up: Quench, Extract, Wash React->Workup Purify Purification: Column Chromatography Workup->Purify End End: Characterize Pure Product Purify->End

Caption: General experimental workflow for amide coupling.

References

Application of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is a versatile bifunctional monomer that is increasingly finding applications in the field of polymer chemistry, particularly in the design of functional and biocompatible polymers. Its unique cyclic structure imparts rigidity and defined stereochemistry to polymer backbones, while the presence of a protected amine and a carboxylic acid group allows for controlled polymerization and subsequent functionalization. The tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability during many chemical reactions and its facile removal under mild acidic conditions, enabling the exposure of the amine functionality for further modification[1].

This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of polymer chemistry: the synthesis of polyamide dendrimers for drug delivery and the surface functionalization of polymers to enhance biocompatibility.

Application Note 1: Synthesis of Polyamide Dendrimers for Drug Delivery

Polyamide dendrimers constructed from this compound are promising nanocarriers for drug delivery applications. The rigid cyclohexyl rings in the dendrimer structure create well-defined internal cavities that can encapsulate hydrophobic drug molecules. The peripheral primary amine groups, exposed after deprotection of the Boc groups, can be further functionalized with targeting ligands or polyethylene glycol (PEG) chains to improve biocompatibility and circulation time.

The synthesis of these dendrimers typically follows a divergent approach, starting from a multifunctional core. The iterative reaction sequence involves the coupling of the Boc-protected amino acid to the core, followed by the deprotection of the Boc groups to expose the primary amines for the next generation of growth.

Key Advantages:

  • Controlled Architecture: The step-wise synthesis allows for precise control over the size, molecular weight, and number of terminal functional groups.

  • Drug Encapsulation: The hydrophobic interior provides a suitable environment for encapsulating poorly water-soluble drugs.

  • Biocompatibility: The polyamide backbone is generally biocompatible, and the surface can be modified to reduce immunogenicity.

  • Tunable Functionality: The terminal amine groups can be conjugated with various molecules to impart specific functions, such as targeting or imaging capabilities.

Experimental Workflow for Polyamide Dendrimer Synthesis

Dendrimer_Synthesis_Workflow Core Multifunctional Core (e.g., Ethylenediamine) Coupling1 Amide Coupling with trans-3-Boc-aminocyclohexane- carboxylic acid Core->Coupling1 Deprotection1 Boc Deprotection (TFA) Coupling1->Deprotection1 G1_Dendrimer Generation 1 Dendrimer (Terminal NH2 groups) Deprotection1->G1_Dendrimer Coupling2 Amide Coupling with trans-3-Boc-aminocyclohexane- carboxylic acid G1_Dendrimer->Coupling2 Deprotection2 Boc Deprotection (TFA) Coupling2->Deprotection2 G2_Dendrimer Generation 2 Dendrimer Deprotection2->G2_Dendrimer ... ... G2_Dendrimer->...

Caption: Divergent synthesis workflow for polyamide dendrimers.

Quantitative Data: Representative Properties of Polyamide Dendrimers
GenerationMolecular Weight ( g/mol )Number of Terminal NH2 GroupsEncapsulation Efficiency (%) of Doxorubicin (Representative)
G11,200415
G22,800835
G36,0001660
G412,4003285

Note: The data presented in this table are representative examples and will vary depending on the specific core molecule and reaction conditions.

Experimental Protocol: Synthesis of a Third-Generation Polyamide Dendrimer

Materials:

  • Ethylenediamine (core)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis tubing (MWCO 1 kDa)

Procedure:

Generation 0 (G0) to Generation 1 (G1):

  • Dissolve this compound (4.2 eq) and NHS (4.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and add DCC (4.2 eq). Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • To the filtrate, add a solution of ethylenediamine (1.0 eq) in DMF. Stir the reaction at room temperature for 24 hours.

  • Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the Boc-protected G1 dendrimer.

  • To deprotect the Boc groups, dissolve the G1-Boc dendrimer in a 1:1 mixture of DCM and TFA. Stir at room temperature for 4 hours.

  • Remove the solvent and excess TFA under reduced pressure. Precipitate the G1 dendrimer by adding cold diethyl ether.

  • Collect the precipitate by centrifugation and wash with cold diethyl ether. Dry under vacuum to obtain the G1 dendrimer with terminal amine groups.

Generation 1 (G1) to Generation 2 (G2) and Generation 2 (G2) to Generation 3 (G3):

  • Repeat the amide coupling and Boc deprotection steps as described above, using the previously synthesized generation of dendrimer as the new core. Adjust the stoichiometry of the reagents accordingly based on the number of terminal amine groups.

Purification and Characterization:

  • After the final deprotection step, dissolve the G3 dendrimer in deionized water and purify by dialysis against deionized water for 48 hours to remove any low molecular weight impurities.

  • Lyophilize the dialyzed solution to obtain the pure G3 polyamide dendrimer.

  • Characterize the dendrimer at each generation using ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry to confirm the structure and purity. The molecular weight can be determined by size exclusion chromatography (SEC).

Application Note 2: Surface Functionalization of Polymers for Enhanced Biocompatibility

The surface properties of a polymer play a crucial role in its interaction with biological systems. This compound can be used to modify the surface of various polymers to introduce amine functionalities. After deprotection, these amine groups can be used to immobilize biomolecules such as peptides, proteins, or carbohydrates to improve biocompatibility, promote specific cell adhesion, or reduce non-specific protein adsorption.

This surface modification can be achieved by grafting the aminocyclohexanecarboxylic acid (after Boc deprotection) onto polymer surfaces that have been pre-activated to contain reactive groups (e.g., carboxylic acids, acyl chlorides, or isocyanates).

Key Advantages:

  • Improved Biocompatibility: The introduction of hydrophilic amine groups can increase the wettability of hydrophobic polymer surfaces.

  • Bio-functionalization: The surface amine groups serve as handles for the covalent attachment of bioactive molecules.

  • Controlled Surface Chemistry: The density of the grafted amine groups can be controlled by adjusting the reaction conditions.

Experimental Workflow for Polymer Surface Functionalization

Surface_Functionalization_Workflow Polymer Polymer Substrate (e.g., PLA, PLGA) Activation Surface Activation (e.g., Plasma Treatment, Chemical Oxidation) Polymer->Activation Grafting Grafting of trans-3-aminocyclohexane- carboxylic acid Activation->Grafting Functionalization Further Functionalization (e.g., Peptide Coupling) Grafting->Functionalization

Caption: Workflow for polymer surface functionalization.

Quantitative Data: Representative Surface Property Changes
Polymer SubstrateContact Angle (°) Before ModificationContact Angle (°) After Amine GraftingSurface Amine Density (nmol/cm²)
Polylactic acid (PLA)85555.2
Poly(lactic-co-glycolic acid) (PLGA)80506.1
Polystyrene (PS)92604.8

Note: The data presented in this table are representative examples and will vary depending on the polymer, activation method, and grafting conditions.

Experimental Protocol: Surface Amination of a Polylactic Acid (PLA) Film

Materials:

  • Polylactic acid (PLA) film

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Potassium hydroxide (KOH)

  • Methanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS)

Procedure:

1. Surface Hydrolysis of PLA Film:

  • Immerse the PLA film in a 1 M KOH solution in methanol for 30 minutes at room temperature to generate carboxylic acid groups on the surface.

  • Rinse the film thoroughly with deionized water and then with ethanol.

  • Dry the film under a stream of nitrogen.

2. Activation of Surface Carboxylic Acid Groups:

  • Immerse the hydrolyzed PLA film in a solution of DCC (0.1 M) and NHS (0.1 M) in anhydrous DCM for 2 hours at room temperature.

  • Rinse the film with anhydrous DCM to remove excess reagents.

3. Grafting of Boc-protected Amino Acid:

  • Prepare a solution of this compound (0.1 M) and triethylamine (0.1 M) in anhydrous DCM.

  • Immerse the activated PLA film in this solution and react for 24 hours at room temperature.

  • Rinse the film sequentially with DCM, ethanol, and deionized water.

4. Deprotection of Boc Groups:

  • Immerse the film in a 1:1 (v/v) mixture of TFA and DCM for 1 hour at room temperature.

  • Rinse the film thoroughly with DCM, followed by a neutralizing wash with a 5% triethylamine solution in DCM.

  • Finally, rinse the film with ethanol and deionized water, and dry under vacuum.

5. Characterization of the Functionalized Surface:

  • Confirm the presence of amine groups on the surface using X-ray photoelectron spectroscopy (XPS).

  • Measure the water contact angle to assess the change in surface hydrophilicity.

  • Quantify the surface amine density using a colorimetric assay, such as the ninhydrin test.

Conclusion

This compound is a valuable building block in polymer chemistry, enabling the synthesis of well-defined polymer architectures and the functionalization of polymer surfaces. The protocols provided herein offer a starting point for researchers to explore the potential of this versatile monomer in developing advanced materials for drug delivery, tissue engineering, and other biomedical applications. The ability to precisely control the chemical and physical properties of polymers at the molecular level opens up new avenues for the design of next-generation functional materials.

References

Application Notes and Protocols for Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is a versatile synthetic building block with significant applications in biochemical research and pharmaceutical development.[1] Its rigid cyclohexyl scaffold and protected amine functionality make it an ideal component for the synthesis of peptidomimetics, conformationally constrained peptides, and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group ensures stability during chemical synthesis and allows for controlled deprotection under specific conditions, facilitating the stepwise assembly of complex molecular architectures.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in biochemical research, with a focus on its role in peptide synthesis and as a scaffold for enzyme inhibitors.

Key Applications

  • Peptide Synthesis: Used as a non-proteinogenic amino acid to introduce conformational constraints into peptides. This can lead to peptides with enhanced biological activity, stability, and receptor selectivity.[1]

  • Peptidomimetic and Drug Discovery: Serves as a key intermediate in the synthesis of small molecules that mimic the structure and function of peptides. These peptidomimetics are often developed as therapeutic agents with improved pharmacokinetic properties.[1]

  • Enzyme Inhibition Studies: The cyclohexyl ring can serve as a scaffold for the development of enzyme inhibitors. Derivatives of the core aminocyclohexane structure have been investigated as inhibitors of enzymes such as cholinesterases.

Data Presentation: Cholinesterase Inhibition by Cyclohexylamine Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference
2-Aryl-3-(arylideneamino)-1,2-dihydroquinazoline-4(3H)-onesAChE4 - 32[4]
2-Aryl-3-(arylideneamino)-1,2-dihydroquinazoline-4(3H)-onesBuChE4 - 32[4]
5,6-dimethoxy-1H-indene-2-carboxamidesBuChE1.08 - 1.09
Omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivativesRat Cortex AChESignificantly more active than physostigmine[5]

Note: The compounds in this table are derivatives of the cyclohexylamine scaffold and do not directly incorporate this compound. This data is presented to illustrate the potential of the core structure in enzyme inhibition.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the general procedure for incorporating the title compound into a peptide sequence using manual Boc-SPPS.

Materials:

  • This compound

  • Boc-protected amino acids

  • Merrifield resin (or other suitable solid support)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Piperidine (for Fmoc-SPPS comparison, not used in Boc deprotection)

  • Cleavage cocktail (e.g., HF or a less hazardous trifluoromethanesulfonic acid (TFMSA) based cocktail)

  • Diethyl ether

  • Acetonitrile

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in the synthesis vessel.

  • First Amino Acid Coupling:

    • Deprotect the terminal group of the resin if necessary.

    • Activate the carboxyl group of the first Boc-protected amino acid using a suitable coupling agent (e.g., HBTU/HOBt in the presence of DIEA in DMF).

    • Add the activated amino acid to the resin and shake for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the coupled amino acid.

    • Wash the resin with DCM to remove excess TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DCM or DMF. Wash the resin with DCM and DMF.

  • Incorporation of this compound:

    • Activate the carboxyl group of this compound using a coupling agent as in step 2.

    • Add the activated compound to the resin and shake for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., HF or TFMSA) to cleave the peptide from the resin and remove any side-chain protecting groups. This step should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Visualizations

G cluster_structure Chemical Structure A This compound G start Start: Swell Resin deprotect Boc Deprotection (TFA) start->deprotect neutralize Neutralization (DIEA) deprotect->neutralize couple Couple Next Amino Acid (or Title Compound) neutralize->couple wash Wash couple->wash wash->deprotect Repeat for each amino acid end Final Cleavage & Purify wash->end Final Cycle G cluster_pathway Hypothetical Cholinesterase Inhibition Pathway inhibitor Cyclohexylamine Derivative (Inhibitor) AChE Acetylcholinesterase (AChE) inhibitor->AChE Binds to and inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Synaptic_Cleft Increased ACh in Synaptic Cleft AChE->Synaptic_Cleft Leads to ACh Acetylcholine (ACh) ACh->AChE Hydrolyzed by Neuronal_Signaling Enhanced Neuronal Signaling Synaptic_Cleft->Neuronal_Signaling Promotes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield in the Reduction of β-Enaminoketone to 3-Aminocyclohexanol

  • Question: My reduction of the β-enaminoketone precursor is resulting in a low yield of the desired 3-aminocyclohexanol. What are the potential causes and solutions?

  • Answer: Low yields in this reduction step can often be attributed to several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the sodium metal is in excess and that the reaction is stirred until the starting material is no longer visible by Thin Layer Chromatography (TLC).

    • Side Reactions: The presence of water can quench the reaction. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

    • Workup Issues: During the aqueous workup with saturated ammonium chloride, the product may have some water solubility. Ensure thorough extraction with a suitable organic solvent like ethyl acetate.

    Troubleshooting Workflow for Low Yield in Reduction

    G Troubleshooting: Low Yield in Reduction Step start Low Yield of 3-Aminocyclohexanol check_completion Check Reaction Completion by TLC start->check_completion check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup Procedure start->check_workup incomplete Incomplete Reaction check_completion->incomplete side_reactions Potential Side Reactions check_conditions->side_reactions product_loss Product Loss During Workup check_workup->product_loss solution1 Increase reaction time or temperature. Ensure excess sodium. incomplete->solution1 solution2 Use anhydrous solvents. Ensure dry glassware. side_reactions->solution2 solution3 Perform multiple extractions. Use a larger volume of extraction solvent. product_loss->solution3

    Caption: Troubleshooting workflow for low yield in the reduction of β-enaminoketone.

Issue 2: Poor Separation of cis- and trans-3-Aminocyclohexanol Isomers

  • Question: I am having difficulty separating the cis and trans isomers of 3-aminocyclohexanol by column chromatography. How can I improve the separation?

  • Answer: The separation of these diastereomers can be challenging due to their similar polarities. Here are some strategies to improve separation:

    • Column Chromatography Optimization:

      • Eluent System: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Fine-tuning the polarity of the eluent is crucial. A shallow gradient or isocratic elution with an optimized solvent ratio may be necessary. For instance, a starting point could be a mixture of hexane, ethyl acetate, and isopropyl alcohol.[1]

      • Silica Gel: Use silica gel with a smaller particle size (e.g., 230-400 mesh) for higher resolution.

      • Column Dimensions: A long and narrow column will provide better separation than a short and wide one.

    • Derivative Formation: In some cases, derivatizing the mixture, for example, by Boc protection, may alter the physical properties of the isomers, potentially making them easier to separate by crystallization or chromatography.

Issue 3: Low Yield During the Oxidation of trans-3-Aminocyclohexanol

  • Question: The oxidation of my trans-3-aminocyclohexanol to the corresponding carboxylic acid is inefficient. What could be the problem?

  • Answer: The choice of oxidizing agent and reaction conditions are critical for this step to avoid side reactions and ensure a good yield.

    • Choice of Oxidant: Strong, non-selective oxidizing agents under harsh acidic conditions, like the Jones reagent, can lead to over-oxidation or degradation of the starting material.[2][3] A milder, more selective method is preferable. TEMPO-catalyzed oxidation with a co-oxidant like sodium hypochlorite is a good alternative for oxidizing alcohols in the presence of amines.[4]

    • Reaction Conditions:

      • pH Control: Maintaining the appropriate pH is crucial, especially in TEMPO-catalyzed oxidations, to ensure the catalyst's activity and prevent side reactions.

      • Temperature: Running the reaction at a controlled, low temperature can help to minimize the formation of byproducts.

Issue 4: Difficulty in Isolating the Pure trans Isomer of 3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid

  • Question: After Boc protection, I am struggling to isolate the pure trans isomer from the cis isomer. What purification strategies can I employ?

  • Answer: The separation of the final Boc-protected diastereomers can be achieved through a few methods:

    • Fractional Crystallization: The trans and cis isomers may have different solubilities in certain solvent systems. Experiment with different solvents (e.g., ethyl acetate, hexane, diethyl ether, or mixtures thereof) to find conditions where the desired trans isomer selectively crystallizes. For Boc-protected amino acids, a common technique involves dissolving the crude product in a suitable solvent and then adding a less polar solvent to induce crystallization.

    • Selective Esterification: The cis isomer, being sterically more hindered, may react slower in an esterification reaction. By using a limited amount of an esterifying agent, it might be possible to selectively esterify the cis isomer, allowing for the separation of the unreacted trans acid.

    • Preparative Chromatography: If crystallization is unsuccessful, preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel can be employed. A careful selection of the mobile phase is necessary to achieve good separation.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical starting material for the synthesis of 3-aminocyclohexanecarboxylic acid?

    • A common and effective starting point is a 1,3-cyclohexanedione, which can be converted to a β-enaminoketone.[5] This is then reduced to a mixture of cis- and trans-3-aminocyclohexanols.[5]

  • Q2: What is a reliable method for the Boc protection of 3-aminocyclohexanecarboxylic acid?

    • A standard method involves reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6] Common bases include sodium bicarbonate or sodium hydroxide, and the reaction is typically carried out in a solvent mixture like water/THF or water/dioxane.[6]

  • Q3: What are the expected yields for the key steps in the synthesis?

    • The yields can vary depending on the specific conditions and scale of the reaction. However, based on literature for similar compounds, the following are approximate expected yields:

      • Reduction of β-enaminoketone to 3-aminocyclohexanol: 75-85% (for the mixture of isomers).[7]

      • Separation of trans-3-aminocyclohexanol by column chromatography: This is highly dependent on the efficiency of the separation, but a significant portion of the trans isomer should be recoverable.

      • Oxidation of the alcohol to the carboxylic acid: With an optimized method like TEMPO-catalyzed oxidation, yields can be high, often exceeding 80%.

      • Boc protection: This step usually proceeds in high yield, typically >90%.[6]

  • Q4: How can I confirm the stereochemistry of the final product?

    • Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this. In the ¹H NMR spectrum of the trans isomer, the proton at C1 (attached to the carboxylic acid) and the proton at C3 (attached to the nitrogen) are expected to be in a diaxial relationship in the preferred chair conformation, leading to a larger coupling constant (J-value) compared to the cis isomer. 2D NMR techniques like NOESY can also be used to confirm through-space interactions consistent with the trans stereochemistry.

Experimental Protocols

Overall Synthesis Workflow

G Overall Synthesis Workflow start 1,3-Cyclohexanedione enaminoketone β-Enaminoketone Formation start->enaminoketone reduction Reduction to cis/trans-3-Aminocyclohexanol enaminoketone->reduction separation Chromatographic Separation reduction->separation trans_alcohol trans-3-Aminocyclohexanol separation->trans_alcohol oxidation Oxidation to trans-3-Aminocyclohexanecarboxylic Acid trans_alcohol->oxidation boc_protection Boc Protection oxidation->boc_protection purification Purification (Crystallization) boc_protection->purification final_product This compound purification->final_product

Caption: A schematic overview of the synthesis pathway.

Protocol 1: Synthesis and Separation of trans-3-Aminocyclohexanol

This protocol is adapted from the reduction of β-enaminoketones.[5]

  • β-Enaminoketone Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1,3-cyclohexanedione (1.0 eq) and an appropriate amine (e.g., benzylamine, 1.1 eq) in toluene.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Remove the toluene under reduced pressure to obtain the crude β-enaminoketone, which can be purified by crystallization.

  • Reduction to 3-Aminocyclohexanol:

    • Dissolve the β-enaminoketone (1.0 eq) in a mixture of THF and isopropyl alcohol.

    • Cool the solution to 0 °C and add small pieces of sodium metal (excess, e.g., 6.0 eq) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of cis- and trans-3-aminocyclohexanols.

  • Separation of Isomers:

    • Purify the crude product by column chromatography on silica gel (230-400 mesh).

    • Elute with a suitable solvent system, such as a mixture of hexane, ethyl acetate, and isopropyl alcohol, to separate the cis and trans isomers.[1]

Protocol 2: Oxidation of trans-3-Aminocyclohexanol to trans-3-Aminocyclohexanecarboxylic Acid (TEMPO-catalyzed)

  • Dissolve trans-3-aminocyclohexanol (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system of dichloromethane and water.

  • Add TEMPO (catalytic amount, e.g., 0.01-0.05 eq) and a co-catalyst like potassium bromide (catalytic amount).

  • Cool the mixture to 0 °C and add a solution of sodium hypochlorite (excess, e.g., 1.5 eq) dropwise while maintaining the pH between 9 and 10 by the addition of a dilute aqueous solution of sodium bicarbonate.

  • Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the aqueous layer and wash the organic layer with brine.

  • Acidify the aqueous layer to a pH of approximately 4-5 with a dilute acid (e.g., citric acid) to precipitate the amino acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 3: Boc Protection of trans-3-Aminocyclohexanecarboxylic Acid

  • Suspend trans-3-aminocyclohexanecarboxylic acid (1.0 eq) in a mixture of dioxane and water.

  • Add sodium carbonate (2.0 eq) and stir until the amino acid dissolves.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture to a pH of 2-3 with a cold, dilute aqueous solution of HCl or KHSO₄.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 4: Purification by Crystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

  • Slowly add a solvent in which the product is less soluble (e.g., hexane or heptane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with a cold mixture of the crystallization solvents, and dry under vacuum.

Data Presentation

Table 1: Summary of Reaction Conditions and Typical Yields

StepKey ReagentsSolventTemperatureTypical Yield
Reduction β-Enaminoketone, SodiumTHF/Isopropanol0 °C to RT75-85% (isomer mixture)[7]
Oxidation trans-3-Aminocyclohexanol, TEMPO, NaOClCH₂Cl₂/H₂O0 °C>80%
Boc Protection trans-3-Aminocyclohexanecarboxylic Acid, Boc₂O, Na₂CO₃Dioxane/H₂ORT>90%[6]

Table 2: Spectroscopic Data for Characterization (Expected)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound ~12.0 (br s, 1H, COOH), ~4.5 (br s, 1H, NH), ~3.4 (m, 1H, CH-N), ~2.3 (m, 1H, CH-COOH), 1.0-2.1 (m, 8H, cyclohexane CH₂), 1.44 (s, 9H, C(CH₃)₃)~176 (COOH), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~50 (CH-N), ~40 (CH-COOH), ~20-35 (cyclohexane CH₂), ~28 (C(CH₃)₃)

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

References

Technical Support Center: Synthesis of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent synthetic route involves a two-step process. The first step is the catalytic hydrogenation of 3-aminobenzoic acid to produce a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid. The second step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O). A subsequent separation of the desired trans isomer is often necessary.

Q2: How can I maximize the yield of the trans isomer during the catalytic hydrogenation of 3-aminobenzoic acid?

A2: Maximizing the trans isomer yield primarily depends on the choice of catalyst, solvent, and reaction conditions. While specific data for the 3-amino isomer is limited in publicly available literature, studies on the analogous 4-aminobenzoic acid suggest that catalysts such as Ruthenium on carbon (Ru/C) under basic conditions can favor the formation of the trans isomer. Reaction temperature and hydrogen pressure are also critical parameters to optimize.

Q3: What are the main challenges in separating the cis and trans isomers?

A3: The primary challenge in separating cis and trans isomers lies in their similar physical properties. Common methods for separation include fractional crystallization of the unprotected amino acid or its Boc-protected derivative. The choice of solvent system for crystallization is crucial for achieving good separation. In some cases, selective esterification of the cis-isomer followed by extraction can be employed to isolate the trans-isomer.[1]

Q4: I am observing low yields in the Boc protection step. What are the likely causes?

A4: Low yields in Boc protection can stem from several factors, including incomplete reaction, degradation of the (Boc)₂O reagent, or formation of side products. It is crucial to use an appropriate base, ensure the correct stoichiometry of (Boc)₂O, and use anhydrous solvents if the reaction is sensitive to water. Monitoring the reaction progress by TLC or LC-MS is highly recommended to determine the optimal reaction time.

Experimental Workflow

Synthesis Workflow start Start: 3-Aminobenzoic Acid hydrogenation Catalytic Hydrogenation (e.g., Ru/C, H2) start->hydrogenation mixture Mixture of cis/trans- 3-Aminocyclohexanecarboxylic Acid hydrogenation->mixture boc_protection Boc Protection ((Boc)2O, Base) mixture->boc_protection boc_mixture Mixture of cis/trans-3-(Boc-amino) cyclohexanecarboxylic Acid boc_protection->boc_mixture separation Isomer Separation (e.g., Fractional Crystallization) boc_mixture->separation trans_product trans-3-(Boc-amino) cyclohexanecarboxylic Acid separation->trans_product cis_product cis-Isomer separation->cis_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guides

Catalytic Hydrogenation of 3-Aminobenzoic Acid

Problem Possible Cause(s) Troubleshooting Steps
Low or no conversion Inactive catalyst- Use a fresh batch of catalyst.- Ensure the catalyst is not pyrophoric by handling it under inert atmosphere or as a slurry.- Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Catalyst poisoning- Ensure the starting material and solvent are free of impurities (e.g., sulfur compounds).- Purify the 3-aminobenzoic acid if necessary.
Insufficient hydrogen pressure or poor mixing- Increase hydrogen pressure (use a high-pressure reactor if available).- Ensure vigorous stirring to facilitate gas-liquid-solid phase mixing.
Inappropriate solvent- Use a solvent in which the starting material is soluble and that is compatible with the catalyst (e.g., water, methanol, ethanol, acetic acid).
Low trans/cis isomer ratio Suboptimal reaction conditions- Optimize the reaction temperature. For the analogous 4-isomer, temperatures between 100-115°C have been shown to favor the trans product.[2] - Use a basic reaction medium (e.g., aqueous NaOH), which has been reported to favor the trans isomer in similar systems.[2]
Incorrect catalyst choice- Screen different catalysts. Ru/C and Rh/C have been reported to influence the trans/cis ratio.[1]

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sub_conditions1 [label="Increase H2 pressure", shape=box]; sub_conditions2 [label="Optimize temperature", shape=box]; sub_conditions3 [label="Ensure vigorous stirring", shape=box]; sub_conditions4 [label="Use basic medium (e.g., NaOH)", shape=box]; check_conditions -> sub_conditions1; check_conditions -> sub_conditions2; check_conditions -> sub_conditions3; check_conditions -> sub_conditions4;

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Caption: Troubleshooting logic for the catalytic hydrogenation step.

Boc Protection of 3-Aminocyclohexanecarboxylic Acid
Problem Possible Cause(s) Troubleshooting Steps
Incomplete reaction Insufficient (Boc)₂O- Increase the molar equivalents of (Boc)₂O to 1.1-1.5 relative to the amine.
Inappropriate base or insufficient amount- Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).- Ensure 2-3 molar equivalents of the base are used.
Low reaction temperature- While often performed at room temperature, gentle heating to 40°C may improve the reaction rate.[3]
Formation of side products Di-Boc protection of the primary amine- Carefully control the stoichiometry; use close to 1.0 equivalent of (Boc)₂O.- Monitor the reaction by TLC/LC-MS and stop it once the starting material is consumed.
Reaction with other functional groups- If other nucleophilic groups are present, consider protecting them with an orthogonal protecting group prior to Boc protection.
Low yield after workup Product loss during aqueous extraction- Minimize the volume of aqueous washes.- Back-extract the aqueous layers with the organic solvent.
Emulsion formation- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.

Experimental Protocols

Catalytic Hydrogenation of 3-Aminobenzoic Acid

Objective: To synthesize a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid.

Materials:

  • 3-Aminobenzoic acid

  • 5% Ruthenium on carbon (Ru/C)

  • 10% Sodium hydroxide (NaOH) solution

  • Hydrogen gas (H₂)

  • Celite

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

Procedure:

  • In a high-pressure autoclave, combine 3-aminobenzoic acid (1 equivalent), 5% Ru/C (0.25 equivalents by weight), and 10% aqueous NaOH solution.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 15 bar.

  • Heat the mixture to 100°C with vigorous stirring.

  • Maintain the reaction at 100°C and 15 bar H₂ for 20 hours, monitoring the consumption of the starting material by TLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.

  • Combine the filtrate and washings, and adjust the pH to ~7 with concentrated HCl to precipitate the product.

  • Cool the mixture in an ice bath and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid.

Boc Protection of 3-Aminocyclohexanecarboxylic Acid

Objective: To protect the amino group of the cis/trans mixture.

Materials:

  • Mixture of cis/trans-3-aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution

Procedure:

  • Dissolve the mixture of 3-aminocyclohexanecarboxylic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[2]

  • At room temperature, add di-tert-butyl dicarbonate (1.1 equivalents) with stirring.[2]

  • Continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • Dilute the reaction mixture with water.

  • Extract the aqueous mixture twice with ethyl acetate to remove byproducts.[2]

  • Acidify the aqueous layer with a 5% citric acid solution to a pH of ~3-4.

  • Extract the product into ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude mixture of cis- and this compound.

Separation of Trans Isomer by Fractional Crystallization

Objective: To isolate the trans isomer from the cis/trans mixture.

Materials:

  • Crude mixture of cis/trans-3-(Boc-amino)cyclohexanecarboxylic acid

  • Suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol/water)

Procedure:

  • Dissolve the crude Boc-protected mixture in a minimal amount of a hot solvent (e.g., ethyl acetate).

  • Slowly add a less polar co-solvent (e.g., hexanes) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.

  • Collect the precipitated crystals by filtration. The trans isomer is often less soluble and will crystallize out first.

  • Analyze the crystals and the mother liquor by NMR to determine the isomeric ratio.

  • Repeat the crystallization process on the enriched fractions to improve the purity of the trans isomer.

Data Presentation

The following tables provide data for the analogous synthesis of the 4-amino isomer, which can be used as a starting point for optimizing the synthesis of the 3-amino isomer.

Table 1: Influence of Catalyst and Conditions on Hydrogenation of p-Aminobenzoic Acid

CatalystSolventTemperature (°C)H₂ Pressure (bar)cis:trans RatioReference
5% Ru/C10% NaOH (aq)100151:4.6[2]
Rh/CIsopropanol6010Not Reported[1]
Raney NiNot SpecifiedNot SpecifiedNot SpecifiedFavors trans[1]

Table 2: General Conditions for Boc Protection of Amines

BaseSolvent(s)Temperature (°C)(Boc)₂O (equiv.)Typical Yield (%)Reference
TEADioxane/WaterRoom Temp.1.1>90[2]
NaOHWaterRoom Temp.1.1 - 1.575-95
DIPEATHF or CH₃CNRoom Temp. - 401.1 - 1.5>90[3]
NoneWaterRoom Temp.1.183-98

References

Technical Support Center: Boc Deprotection of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the Boc deprotection of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Boc deprotection of this compound?

A1: The most common and well-established methods for Boc deprotection involve acidic conditions. The two most frequently used reagents are Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) and hydrogen chloride (HCl) in an organic solvent, typically 1,4-dioxane.[1][2][3] These methods are generally efficient and lead to the formation of the corresponding ammonium salt.

Q2: My substrate is sensitive to strong acids. Are there milder alternatives for Boc deprotection?

A2: Yes, several milder alternatives exist for substrates that are sensitive to strong acids like TFA or HCl.[4] These include:

  • Lewis Acids: Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave the Boc group under non-protic conditions.[1][4]

  • Milder Protic Acids: Using acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be a gentler option.[4]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent such as water or 2,2,2-trifluoroethanol (TFE) can induce deprotection without the need for any acid.[4][5]

  • Other Non-Acidic Methods: For highly sensitive molecules, methods like using oxalyl chloride in methanol have been reported.[4][6]

Q3: How can I monitor the progress of the deprotection reaction?

A3: The progress of the Boc deprotection reaction can be effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] On a TLC plate, the deprotected amine product is typically more polar than the starting Boc-protected material, resulting in a lower Rf value.[4] Staining the TLC plate with ninhydrin is highly recommended as it produces a characteristic colored spot (usually purple or yellow) for primary and secondary amines, confirming the formation of the free amine.[4]

Q4: What are "scavengers" and why are they used in Boc deprotection?

A4: During acid-catalyzed Boc deprotection, a reactive tert-butyl cation is generated as a byproduct.[7][8][9] This carbocation is electrophilic and can react with nucleophilic functional groups on the substrate, leading to unwanted side products.[7][8] Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cation before it can react with the desired molecule.[7][8] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Incomplete Deprotection Insufficient acid concentration or equivalents.Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[7]
Short reaction time.Extend the reaction time and continue to monitor by TLC or LC-MS.[7]
Steric hindrance around the Boc-protected amine.Consider switching to a stronger deprotection method or using elevated temperatures, while being mindful of potential side reactions.[7]
Formation of Side Products (e.g., unexpected mass increase) Alkylation of nucleophilic sites on the substrate by the tert-butyl cation.[7][8]Incorporate a scavenger or a cocktail of scavengers into the deprotection reagent. For example, use triisopropylsilane (TIS) or anisole.[3][7]
Degradation of Acid-Labile Functional Groups The chosen deprotection method is too harsh for the substrate.Switch to a milder deprotection method, such as using a Lewis acid (e.g., ZnBr₂) or thermal deprotection.[1][4]
Product is difficult to isolate from the reaction mixture The product hydrochloride salt is soluble in the reaction solvent.If using HCl in dioxane, the hydrochloride salt often precipitates and can be collected by filtration.[4] If not, consider solvent evaporation and trituration with a non-polar solvent like diethyl ether to induce precipitation.
Trifluoroacetylation of the deprotected amine Reaction of the newly formed amine with residual trifluoroacetic anhydride (a common impurity in TFA).This can be an issue when using TFA.[] Ensure high-purity TFA is used. If the problem persists, switching to HCl-based methods may be necessary.

Data Presentation: Comparison of Common Boc Deprotection Methods

Method Reagents & Conditions Typical Reaction Time Typical Temperature Advantages Disadvantages
TFA/DCM 25-50% TFA in DCM[7]30 min - 2 hours[7]Room TemperatureFast, reliable, and widely used.Harshly acidic, can cleave other acid-labile groups. Generates reactive tert-butyl cations.[4]
HCl/Dioxane 4M HCl in 1,4-dioxane[11][12]30 min - 4 hours[4][11]Room TemperatureEfficient, selective, and often results in precipitation of the HCl salt for easy isolation.[4][11][12]Dioxane is a hazardous solvent.[2]
Lewis Acid (ZnBr₂) Zinc bromide in DCMOvernightRoom TemperatureMilder, non-protic conditions suitable for acid-sensitive substrates.[1][4]Can be slower than strong acid methods.[1]
Thermal Deprotection Heating in water or TFESeveral hoursReflux"Green" and acid-free method.[4][13][14]May require high temperatures, not suitable for all substrates.[7]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve the this compound (1 equivalent) in dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[7]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[8]

  • The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[7]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
  • Dissolve the this compound (1 equivalent) in a minimal amount of a suitable solvent.

  • Add a 4M solution of HCl in 1,4-dioxane.[4]

  • Stir the mixture at room temperature for 1 to 4 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[4]

Protocol 3: Milder Boc Deprotection using Zinc Bromide (ZnBr₂)
  • Dissolve the this compound (1 equivalent) in dichloromethane (DCM).

  • Add an excess of zinc bromide (2-3 equivalents).[1]

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is typically worked up by washing with an aqueous solution to remove the zinc salts.

Visualizations

Boc_Deprotection_Workflow start Start: Boc-protected Substrate deprotection Perform Boc Deprotection (e.g., TFA/DCM or HCl/Dioxane) start->deprotection monitor Monitor Reaction (TLC, LC-MS) deprotection->monitor complete Reaction Complete? monitor->complete workup Work-up & Isolation complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No product Desired Product workup->product incomplete Incomplete Reaction: - Increase acid conc. - Extend time - Increase temp. troubleshoot->incomplete Incomplete side_products Side Products: - Add Scavengers (TIS) - Use milder conditions troubleshoot->side_products Side Products incomplete->deprotection side_products->deprotection Re-run with modifications

Caption: A general workflow for Boc deprotection experiments.

Troubleshooting_Logic issue Problem Encountered During Boc Deprotection check_sm Is Starting Material Consumed? (TLC/LC-MS) issue->check_sm check_byproducts Are Unexpected Spots/ Masses Observed? check_sm->check_byproducts Yes incomplete_cause Cause: Incomplete Reaction check_sm->incomplete_cause No byproduct_cause Cause: Side Reactions (e.g., t-Butylation) check_byproducts->byproduct_cause Yes degradation_cause Cause: Substrate Degradation check_byproducts->degradation_cause No (Product is degrading) solution_incomplete Solution: - Increase acid/time/temp incomplete_cause->solution_incomplete solution_byproduct Solution: - Add scavengers (TIS, anisole) byproduct_cause->solution_byproduct solution_degradation Solution: - Use milder method (Lewis acid, thermal) degradation_cause->solution_degradation

References

Technical Support Center: Purification of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my crude this compound an oil or a waxy solid instead of a crystalline powder?

A1: It is not uncommon for Boc-protected amino acids, including this compound, to be isolated as oils or amorphous solids. This can be attributed to several factors:

  • Residual Solvents: The presence of residual solvents from the reaction or workup can prevent crystallization. Thoroughly drying the product under high vacuum, sometimes with gentle heating (e.g., 40-60 °C), can help remove these solvents.[1]

  • Impurities: Impurities from the synthesis, such as unreacted starting materials or byproducts, can inhibit the formation of a crystal lattice.[1][2] Non-UV active impurities, like triethylamine (TEA), are common culprits and may not be visible on a standard TLC plate.[1][2]

  • Hygroscopic Nature: The compound may be hygroscopic, absorbing moisture from the atmosphere, which can interfere with crystallization.[1][2]

Q2: What are the most common impurities I should be aware of during the synthesis and purification of this compound?

A2: Common impurities may include:

  • Unreacted Starting Materials: Such as 3-aminocyclohexanecarboxylic acid.

  • Reagents from the Boc-Protection Step: Including residual di-tert-butyl dicarbonate (Boc-anhydride) and catalysts or bases like triethylamine (TEA).[2]

  • Side Products: Formation of the corresponding N-tert-butoxycarbonyl dipeptide can occur if using excess di-tert-butyl dicarbonate.[3]

  • Cis-Isomer: The synthesis may result in a mixture of cis and trans isomers, which may require specific purification steps to separate.

Q3: What are the recommended purification techniques for this compound?

A3: The primary methods for purifying this compound are:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Success is highly dependent on the choice of solvent system.

  • Flash Column Chromatography: Useful for separating the desired product from impurities with different polarities, especially if recrystallization is challenging.

  • Acid-Base Extraction: An initial workup involving acid-base washes is crucial to remove basic or acidic impurities before attempting crystallization or chromatography.[2][4]

Troubleshooting Guides

Problem 1: My product "oiled out" during recrystallization.

This is a common issue where the compound separates as a liquid phase instead of forming crystals upon cooling.

Potential Cause Troubleshooting Step
Cooling too rapidly Allow the hot, saturated solution to cool slowly to room temperature before transferring it to a refrigerator or ice bath.[4]
Inappropriate solvent system The solvent system may not be optimal. If using a binary solvent system (a "good" solvent and a "poor" anti-solvent), try adjusting the ratio. You may have too much of the "good" solvent.[4]
High impurity concentration The presence of impurities can lower the melting point and inhibit crystallization. Consider an additional aqueous wash of your crude product before recrystallization.[4]
Solution is too concentrated A highly supersaturated solution can sometimes lead to oiling. Try using slightly more of the "good" solvent to dissolve the crude product initially.
Problem 2: No crystals are forming, even after extended cooling.

If your solution remains clear and no crystals precipitate, it is likely due to insufficient supersaturation or the presence of crystallization inhibitors.

Potential Cause Troubleshooting Step
Solution is too dilute The concentration of the compound is below the saturation point at the lower temperature. Try evaporating some of the solvent to increase the concentration and then attempt to cool and crystallize again.[4]
Lack of nucleation sites Crystal growth requires nucleation sites. Try scratching the inside of the flask at the air-solvent interface with a glass rod to create microscopic scratches that can initiate crystallization.[4] Seeding the solution with a small crystal of the pure product can also be effective.
Inhibitory impurities As mentioned previously, impurities can interfere with crystal lattice formation. An additional purification step, such as an aqueous wash or even column chromatography, may be necessary before attempting recrystallization.[2]
Incorrect solvent system The chosen solvent may not be suitable for crystallization of this specific compound. Experiment with different solvent systems. Common choices for Boc-amino acids include ethyl acetate/hexane, ethanol/water, and toluene/methanol.[4]
Problem 3: The purity of the product is low after purification.

If a purity analysis (e.g., by TLC, HPLC, or NMR) indicates the presence of significant impurities after a purification attempt, consider the following:

Potential Cause Troubleshooting Step
Ineffective recrystallization The chosen solvent system may not be effectively excluding the impurity. The impurity might have similar solubility to the product in that system. Try a different solvent system.
Co-elution in column chromatography The impurity may have a similar retention factor (Rf) to the product in the chosen eluent system, causing them to elute together. Try a different solvent system for the column, perhaps one with different polarity or solvent properties. Adding a small percentage of acid (like acetic acid) to the mobile phase can sometimes improve the separation of carboxylic acids.[5]
Product degradation Although Boc-protected amino acids are generally stable, they can be sensitive to strong acids or high temperatures. Ensure that the purification conditions are mild.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined empirically.

  • Solvent Selection: Determine a suitable single or binary solvent system. A good binary system consists of a "good" solvent in which the compound is soluble at high temperatures but less soluble at low temperatures, and a "poor" solvent in which the compound is sparingly soluble. Common systems for Boc-amino acids include ethyl acetate/hexanes, and ethanol/water.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent to dissolve the compound completely.

  • Addition of Anti-Solvent (for binary systems): While the solution is still hot, slowly add the "poor" solvent (anti-solvent) until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.[4]

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This method is suitable for separating the target compound from impurities with different polarities.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. A common starting point for carboxylic acids is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate. The polarity can be fine-tuned based on the separation observed on a TLC plate. For carboxylic acids that may streak on silica, adding a small amount (0.5-1%) of acetic acid to the eluent can improve the peak shape.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Run the eluent through the column, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Common Recrystallization Solvent Systems for Boc-Protected Amino Acids

Solvent System"Good" Solvent"Poor" (Anti-Solvent)Notes
Ethyl Acetate / HexanesEthyl AcetateHexanesA widely used and effective system for compounds of moderate polarity.[4]
Ethanol / WaterEthanolWaterSuitable for more polar compounds.[4]
Toluene / MethanolTolueneMethanolAnother option for varying polarities.[4]
Diethyl EtherDiethyl Ether-Sometimes, stirring an oily product in diethyl ether can induce solidification.[2]

Visualizations

Purification_Workflow General Purification Workflow start Crude Product (Oil or Solid) workup Aqueous Acid-Base Wash (e.g., dilute HCl, NaHCO3) start->workup dry Dry Organic Layer (e.g., Na2SO4) & Evaporate workup->dry assess Assess Purity (TLC/NMR) Is it pure enough? dry->assess recrystallize Recrystallization assess->recrystallize No chromatography Column Chromatography assess->chromatography Recrystallization Fails end Pure Crystalline Product assess->end Yes recrystallize->assess chromatography->assess Recrystallization_Troubleshooting Recrystallization Troubleshooting Logic start Dissolve Crude Product in Hot Solvent cool Cool Solution Slowly start->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Success oil Product Oils Out outcome->oil Problem no_change Solution Remains Clear outcome->no_change Problem action_oil1 Re-heat to dissolve. Add more 'good' solvent. oil->action_oil1 action_oil2 Cool even slower. oil->action_oil2 action_clear1 Evaporate some solvent to concentrate. no_change->action_clear1 action_clear2 Scratch flask or add seed crystal. no_change->action_clear2 action_oil1->cool action_fail If issues persist: - Try different solvent system - Perform pre-purification (e.g., wash) action_oil2->action_fail action_clear1->cool action_clear2->action_fail action_fail->start

References

Technical Support Center: Coupling of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in peptide synthesis involving Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid. Given its sterically hindered and cyclic nature, this amino acid analog presents unique challenges during amide bond formation.

Troubleshooting Guide

Low coupling yields and the formation of side products are common hurdles when working with sterically demanding building blocks. This guide offers a systematic approach to identifying and resolving these issues.

Problem Potential Cause Recommended Solution
Low or Incomplete Coupling Steric Hindrance: The bulky cyclohexyl ring and Boc protecting group can impede the approach of the coupling reagents and the amine component.1. Choice of Coupling Reagent: Employ more potent coupling reagents such as HATU, HBTU, HCTU, or COMU. For particularly challenging couplings, phosphonium-based reagents like PyBOP or PyAOP can be effective. The use of acyl fluorides, generated in situ with reagents like TFFH, is also a powerful strategy for overcoming severe steric hindrance. 2. Extended Reaction Time: Increase the coupling time to 4-24 hours to allow the reaction to proceed to completion. 3. Elevated Temperature: Gentle heating can sometimes overcome the activation energy barrier, but must be used judiciously to minimize the risk of epimerization. 4. Double Coupling: After the initial coupling reaction, repeat the procedure with fresh reagents to drive the reaction to completion.
Suboptimal Reagent Concentration: Insufficient excess of the amino acid or coupling reagents may not be enough to drive the reaction forward.Increase the equivalents of the this compound and coupling reagents to 3-5 equivalents relative to the amine component.
Presence of Diastereomeric Impurities Epimerization: The chiral center at the 3-position of the cyclohexane ring can be susceptible to epimerization under basic conditions or during activation, leading to the formation of the cis-isomer.1. Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid stronger, more nucleophilic bases. 2. Minimize Pre-activation Time: Reduce the time the carboxylic acid is activated before the addition of the amine to limit the formation of oxazolone intermediates that are prone to racemization. 3. Use of Additives: Incorporate additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure®. 4. Low Temperature: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to slow down the rate of epimerization.
Formation of N-acylurea Carbodiimide-Mediated Side Reaction: When using carbodiimides like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[1]1. Use of Additives: Always use HOBt or HOAt with carbodiimide reagents to trap the O-acylisourea as a less reactive active ester, minimizing N-acylurea formation. 2. Switch Coupling Reagent: Consider using onium salt-based reagents (HATU, HBTU) or phosphonium salt-based reagents (PyBOP) which do not form N-acylurea byproducts.
Guanidinylation of the N-terminus Reaction with Uronium/Aminium Reagents: In cases of slow coupling, excess uronium/aminium reagents like HATU or HBTU can react with the free N-terminal amine of the peptide, leading to chain termination.1. Stoichiometry Control: Use a slight excess of the carboxylic acid component relative to the coupling reagent. 2. Pre-activation: Briefly pre-activate the carboxylic acid with the coupling reagent before adding the mixture to the amine component.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A: The difficulty arises from significant steric hindrance. The cyclohexane ring imposes a rigid, bulky structure, and the tert-butoxycarbonyl (Boc) protecting group further increases the steric bulk around the carboxylic acid. This conformation can physically block the approach of the amine component and slow down the rate of amide bond formation, often leading to incomplete reactions and the need for more potent coupling reagents and optimized conditions.

Q2: What are the primary side reactions to be aware of during the coupling of this amino acid?

A: The most significant side reaction is epimerization at the C3 position of the cyclohexane ring, which would convert the desired trans isomer to the cis diastereomer. This can be promoted by strong bases and prolonged activation times. Other potential side reactions, common to many peptide couplings, include the formation of N-acylurea when using carbodiimide reagents, and guanidinylation of the N-terminus if using an excess of uronium/aminium-based reagents.

Q3: Which coupling reagents are recommended for this type of sterically hindered amino acid?

A: For sterically hindered amino acids, onium salt-based reagents are generally preferred over standard carbodiimides.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective due to the formation of a highly reactive OAt-ester.

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also very effective and commonly used.

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent with high reactivity and a better safety profile than HOBt/HOAt-based reagents.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that is also highly efficient, particularly for hindered couplings, and is known for low levels of racemization.

Q4: Can I use standard carbodiimide reagents like DCC or DIC?

A: While it is possible, it is not recommended for achieving high yields with this sterically hindered amino acid. If you must use a carbodiimide, it is crucial to use it in conjunction with a racemization-suppressing additive like HOAt or Oxyma Pure and to be prepared for longer reaction times and the potential for lower yields.

Q5: How can I monitor the progress of the coupling reaction?

A: The Kaiser test or a ninhydrin test can be used to qualitatively monitor the presence of free primary amines on the solid support. A positive test (blue color) indicates an incomplete reaction. For a more quantitative assessment, a small aliquot of the resin can be cleaved and the product analyzed by LC-MS to determine the extent of conversion.

Quantitative Data Summary

Coupling Reagent Typical Yield for Hindered Couplings General Racemization/Epimerization Risk Key Considerations
DCC/HOBt Low to ModerateModerateFormation of insoluble DCU byproduct; N-acylurea formation.
DIC/HOAt Moderate to HighLowMore soluble urea byproduct than DCC; HOAt is more effective than HOBt at suppressing racemization.
HBTU/DIPEA HighLowWell-established and effective; potential for guanidinylation.
HATU/DIPEA Very HighVery LowGenerally considered one of the most effective for difficult couplings; based on potentially explosive HOAt.
PyBOP/DIPEA HighVery LowRapid coupling; byproducts are generally less hazardous than those from some other reagents.
COMU/DIPEA Very HighVery LowHigh reactivity comparable to HATU with an improved safety profile.

Note: The actual yields and extent of side reactions will be sequence-dependent and influenced by the specific reaction conditions.

Experimental Protocols

The following are general protocols that can be adapted for the coupling of this compound in solid-phase peptide synthesis (SPPS). Optimization may be required for specific sequences.

Protocol 1: Coupling using HATU

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Activation: Add DIPEA (6 equivalents) to the activation mixture and vortex briefly. Allow for a short pre-activation time of 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. For this hindered amino acid, extending the reaction time to overnight may be beneficial.

  • Monitoring: Perform a Kaiser test. If the test is positive, a second coupling is recommended.

  • Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and then DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Coupling using DIC/HOAt

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF.

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOAt (3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOAt solution to the resin, followed by the addition of DIC (3 equivalents).

  • Reaction: Agitate the reaction vessel at room temperature. Due to the steric hindrance, a reaction time of 4-24 hours may be necessary.

  • Monitoring: Perform a Kaiser test to check for completion.

  • Washing: Wash the resin as described in Protocol 1.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Coupling Yield start Low Coupling Yield Detected (e.g., Positive Kaiser Test) strategy1 Strategy 1: Increase Reaction Time (e.g., to 4-24 hours) start->strategy1 strategy2 Strategy 2: Double Coupling (Repeat coupling with fresh reagents) strategy1->strategy2 If unsuccessful success Successful Coupling (Negative Kaiser Test) strategy1->success On success strategy3 Strategy 3: Use a More Potent Coupling Reagent (e.g., HATU, COMU, PyBOP) strategy2->strategy3 If unsuccessful strategy2->success On success strategy3->success On success

Caption: A workflow for troubleshooting low coupling yields.

Epimerization_Mechanism Potential for Epimerization cluster_trans Trans Isomer (Desired) cluster_cis Cis Isomer (Side Product) trans Trans-3-(Boc-amino)cyclohexanecarboxylic Acid activation Activation (Coupling Reagent + Base) trans->activation cis Cis-3-(Boc-amino)cyclohexanecarboxylic Acid cis->activation intermediate Activated Intermediate (e.g., Active Ester) activation->intermediate activation->intermediate epimerization Epimerization (Base-mediated proton abstraction) intermediate->epimerization coupling Coupling with Amine intermediate->coupling intermediate->coupling epimerization->cis desired_product Desired Trans-Peptide coupling->desired_product side_product Cis-Peptide (Diastereomer) coupling->side_product

Caption: The potential pathway for epimerization during activation.

References

Technical Support Center: Synthesis of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, formatted as a troubleshooting table for quick reference.

Issue Potential Cause Recommended Solution
Incomplete or Failed Reaction 1. Poor Solubility of Starting Material: The zwitterionic nature of trans-3-aminocyclohexanecarboxylic acid can lead to poor solubility in common organic solvents.[1][2] 2. Low Nucleophilicity of the Amine: Steric hindrance or electronic effects can reduce the reactivity of the amine group.[1] 3. Hydrolysis of Boc Anhydride: In aqueous conditions, di-tert-butyl dicarbonate (Boc₂O) can hydrolyze, reducing its availability for the reaction.[1]1. Use a mixed solvent system such as 1:1 dioxane/water or THF/water to improve solubility.[3] The use of a base like sodium hydroxide will also help to dissolve the amino acid in aqueous solutions.[2] 2. Increase the reaction temperature or prolong the reaction time. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate.[4] 3. Use a slight excess of Boc₂O (e.g., 1.1-1.5 equivalents) to compensate for any hydrolysis.[3]
Formation of Multiple Products 1. N,N-di-Boc Formation: Over-reaction with Boc₂O can lead to the formation of the di-protected amine, particularly with primary amines under forcing conditions.[1] 2. Reaction with Carboxylate Group: The carboxylate group can react with Boc₂O to form a mixed anhydride, which may lead to the formation of amide dimers.[2]1. Use a stoichiometric amount of Boc₂O and monitor the reaction progress carefully by TLC or LC-MS. 2. Running the reaction in an aqueous basic solution can help to hydrolyze the mixed anhydride, preventing dimer formation.[2]
Presence of Cis-Isomer Impurity The starting material, trans-3-aminocyclohexanecarboxylic acid, may contain the cis-isomer, or isomerization may occur under certain reaction conditions.1. Ensure the purity of the starting material. 2. Purification of the final product can be achieved by column chromatography or recrystallization to separate the cis and trans isomers.
Difficult Product Isolation/Workup The product may be an oil, making it difficult to handle and purify.If the product is an oil, it can be converted to a solid dicyclohexylamine (DCHA) salt by dissolving the oil in a suitable solvent like ether and adding one equivalent of DCHA, which will cause the salt to precipitate.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted Starting Material: trans-3-aminocyclohexanecarboxylic acid.

  • Cis-Isomer: cis-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid.

  • Di-Boc Protected Product: trans-3-(N,N-di-tert-butoxycarbonylamino)cyclohexanecarboxylic acid.

  • Byproducts from Boc₂O Reaction: Including tert-butanol and products from the reaction with the carboxylate group.

Q2: What is the best solvent system for the Boc protection of trans-3-aminocyclohexanecarboxylic acid?

A2: Due to the zwitterionic nature and potential poor solubility of the starting amino acid, a mixed solvent system is often preferred.[1][2] A 1:1 mixture of dioxane and water or tetrahydrofuran (THF) and water is a common choice.[3] The reaction can also be performed in organic solvents like acetonitrile or THF, often with the addition of a base to aid dissolution and drive the reaction.[4]

Q3: Which base should I use for the Boc protection reaction?

A3: Common bases for this transformation include sodium hydroxide (NaOH), triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).[4] In aqueous solvent systems, NaOH is effective for dissolving the amino acid and neutralizing the acidic byproduct.[2] For reactions in organic solvents, TEA is a common choice.[3] DMAP can be used as a catalyst to increase the reaction rate.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The product, being less polar than the starting amino acid, will have a higher Rf value. Staining with ninhydrin can be used to visualize the starting material (amine), which will show a colored spot, while the Boc-protected product will not. LC-MS is another effective technique for monitoring the reaction and identifying the formation of the desired product and any impurities.

Q5: What is a standard workup procedure for this reaction?

A5: A typical workup involves:

  • If an organic solvent was used, it is often removed under reduced pressure.

  • The aqueous solution is then acidified to a pH of around 2-3 with an acid such as citric acid or dilute HCl.

  • The product is then extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is evaporated to yield the crude product.[3]

Quantitative Data Summary

Impurity Typical Analytical Method Potential Levels (Post-Workup) Notes
Unreacted Starting MaterialHPLC, TLC< 5%Can be reduced with a slight excess of Boc₂O.
Cis-IsomerHPLC, Chiral HPLCVariable, dependent on starting materialCan be separated by chromatography or recrystallization.
Di-Boc ProductHPLC, LC-MS< 2%Minimized by using stoichiometric amounts of Boc₂O.
Solvent ResiduesGC, ¹H NMRVariableDependent on the efficiency of the drying process.

Experimental Protocols

Key Experiment: Boc Protection of trans-3-Aminocyclohexanecarboxylic Acid

This protocol is a generalized procedure based on common methods for the Boc protection of amino acids.

Materials:

  • trans-3-Aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Water

  • Triethylamine (TEA)

  • Ethyl acetate

  • 5% Citric acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve trans-3-aminocyclohexanecarboxylic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water. The typical concentration is around 1.2 mL of solvent per mmol of amino acid.[3]

  • To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) with stirring at room temperature.[3]

  • Stir the reaction mixture for 2-4 hours. The reaction progress should be monitored by TLC. The mixture should become homogeneous within the first hour.[3]

  • Once the reaction is complete, dilute the mixture with water (approximately 1.5 mL per mmol of starting amino acid).[3]

  • Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct if BOC-ON was used, or other organic-soluble byproducts.[3]

  • Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution.

  • Immediately extract the product three times with ethyl acetate.[3]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Visualizations

Synthesis Workflow and Potential Impurities

Synthesis_Workflow cluster_impurities Potential Impurities SM trans-3-Aminocyclohexanecarboxylic Acid product trans-3-tert-butoxycarbonylamino- cyclohexanecarboxylic acid SM->product Boc Protection unreacted_SM Unreacted Starting Material SM->unreacted_SM Incomplete Reaction reagent Boc₂O, Base (e.g., TEA or NaOH) Solvent (e.g., Dioxane/H₂O) reagent->product cis_isomer Cis-Isomer product->cis_isomer Isomerization/ Contamination di_boc Di-Boc Product product->di_boc Over-reaction dimer Amide Dimer product->dimer Side Reaction (Mixed Anhydride)

Caption: Workflow for the synthesis of the target compound and the origin of common impurities.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem: Incomplete Reaction check_solubility Is the starting material fully dissolved? start->check_solubility change_solvent Action: Use mixed solvent (e.g., Dioxane/H₂O) and/or appropriate base. check_solubility->change_solvent No check_reagents Are Boc₂O and base fresh and in correct stoichiometry? check_solubility->check_reagents Yes change_solvent->check_reagents use_excess_boc Action: Use slight excess of Boc₂O (1.1-1.5 eq). check_reagents->use_excess_boc No check_conditions Are reaction time and temperature adequate? check_reagents->check_conditions Yes use_excess_boc->check_conditions increase_time_temp Action: Increase reaction time and/or temperature. Consider a catalyst (DMAP). check_conditions->increase_time_temp No success Problem Resolved check_conditions->success Yes increase_time_temp->success

Caption: A logical workflow for troubleshooting an incomplete Boc protection reaction.

References

troubleshooting low coupling efficiency with Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this sterically hindered building block in peptide synthesis.

Troubleshooting Guide: Low Coupling Efficiency

Low or incomplete coupling of this compound is a common challenge due to its bulky cyclohexyl ring and the tert-butoxycarbonyl (Boc) protecting group, which create significant steric hindrance. This guide provides a systematic approach to overcoming these issues.

Question: My standard coupling protocol (e.g., using DIC/HOBt) is resulting in low yields or incomplete reaction when coupling this compound. What are the likely causes and how can I improve the efficiency?

Answer:

Low coupling efficiency with this sterically hindered amino acid is typically due to one or more of the following factors: inefficient activation, suboptimal reaction conditions, or solubility issues. Below is a step-by-step guide to troubleshoot and optimize your coupling reaction.

Inefficient Activation of the Carboxylic Acid

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) may not be potent enough to efficiently activate the sterically hindered carboxylic acid of this compound.[1][2][3]

Recommended Solutions:

  • Switch to a more potent coupling reagent: Uronium or phosphonium salt-based reagents are generally more effective for sterically demanding couplings.[1] Consider using reagents such as HATU, HBTU, or PyBOP. These reagents form highly reactive activated esters that can overcome the steric barrier.[4][5][6]

  • Consider pre-activation: Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) to react for a short period (5-15 minutes) before adding the amine component. This ensures the formation of the active ester prior to the coupling step.

Suboptimal Reaction Conditions

Steric hindrance can significantly slow down the reaction rate. Your standard protocol's reaction time and temperature may be insufficient.

Recommended Solutions:

  • Increase reaction time: Extend the coupling reaction time from the standard 1-2 hours to 4-6 hours, or even overnight.

  • Increase reaction temperature: Gently heating the reaction to 30-40°C can increase the reaction rate. However, be cautious as excessive heat can lead to racemization or other side reactions.

  • Double coupling: Perform the coupling reaction twice. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[7]

Poor Solvation and Reagent Solubility

Inadequate solvation of the growing peptide chain or the reagents can hinder the reaction.

Recommended Solutions:

  • Choose an appropriate solvent: N,N-Dimethylformamide (DMF) is a good starting point. For difficult couplings, consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents like DMF/DCM.

  • Ensure all reagents are fully dissolved: Make sure this compound and the coupling reagents are completely dissolved before starting the reaction.

Illustrative Comparison of Coupling Reagents

The following table provides illustrative data on the impact of different coupling reagents on the yield of a model dipeptide synthesis involving this compound.

Coupling ReagentAdditiveBaseSolventTime (h)Temperature (°C)Illustrative Yield (%)
DICHOBtDIPEADMF42545-55
HBTU-DIPEADMF42570-80
HATU - DIPEA DMF 4 25 >90
PyBOP-DIPEADMF42585-95

Note: These are representative yields and may vary depending on the specific substrates and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use carbodiimide coupling reagents like DCC or EDC for this compound?

A1: While it is possible, it is not recommended for achieving high efficiency. Carbodiimides are often not potent enough for sterically hindered amino acids and can lead to side reactions like the formation of N-acylurea.[2][8][9] If you must use a carbodiimide, DIC is preferred over DCC in solid-phase synthesis due to the better solubility of its urea byproduct.[1][3] The use of additives like HOBt or Oxyma is crucial to minimize side reactions and improve efficiency.[1]

Q2: What is the recommended molar excess of reagents for coupling this compound?

A2: For difficult couplings involving sterically hindered amino acids, it is advisable to use a higher excess of reagents. A good starting point is:

  • This compound: 3-5 equivalents

  • Coupling reagent (e.g., HATU): 2.9-4.9 equivalents

  • Base (e.g., DIPEA): 6-10 equivalents

Q3: Is double coupling always necessary for this amino acid?

A3: Not always, but it is a highly recommended strategy, especially if you are experiencing incomplete coupling after a single attempt.[7] Monitoring the reaction with a qualitative test (e.g., Kaiser test) after the first coupling will indicate if a second coupling is required.

Q4: Can the Boc protecting group cause any side reactions during coupling?

A4: The Boc group is generally stable under standard coupling conditions. However, prolonged exposure to even mildly acidic conditions can lead to its premature removal. Ensure that your reagents are of high quality and that the reaction conditions remain basic.

Q5: Are there any alternative strategies for very difficult couplings involving this amino acid?

A5: For extremely challenging couplings where even potent uronium/phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy. This is a more advanced technique and should be performed with caution.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol describes a robust method for coupling this compound to a resin-bound amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Pre-activation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

  • Activation: Gently agitate the pre-activation mixture at room temperature for 10 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 4 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates a successful coupling.

  • Washing: If the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

  • Double Coupling (if necessary): If the Kaiser test is positive (blue beads), repeat steps 2-7.

Protocol 2: Carbodiimide-Mediated Coupling (Alternative)

This protocol is a less efficient but viable alternative if uronium/phosphonium reagents are unavailable.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (4 eq.) and OxymaPure® (4 eq.) in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the swollen resin, followed by DIC (4 eq.) and DIPEA (8 eq.).

  • Reaction: Agitate the reaction mixture at room temperature for 6-8 hours, or overnight.

  • Monitoring and Washing: Follow steps 6-8 from Protocol 1.

Visualizations

Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow start Low Coupling Efficiency Observed check_reagent Is the coupling reagent potent enough? (e.g., DIC/HOBt) start->check_reagent switch_reagent Switch to a more potent reagent (HATU, HBTU, PyBOP) check_reagent->switch_reagent No check_conditions Are reaction conditions optimal? check_reagent->check_conditions Yes switch_reagent->check_conditions increase_time Increase reaction time (4-6h or overnight) check_conditions->increase_time No check_solvation Is solvation adequate? check_conditions->check_solvation Yes increase_temp Increase temperature (30-40°C) increase_time->increase_temp double_couple Perform double coupling increase_temp->double_couple double_couple->check_solvation change_solvent Use NMP or a solvent mixture check_solvation->change_solvent No success Coupling Successful check_solvation->success Yes change_solvent->success

Caption: A flowchart for troubleshooting low coupling efficiency.

General Peptide Coupling Reaction Pathway

Peptide_Coupling_Pathway R_COOH R-COOH (Carboxylic Acid) Active_Ester Activated Intermediate (e.g., OAt-ester) R_COOH->Active_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester Peptide_Bond R-CO-NH-R' (Peptide Bond) Active_Ester->Peptide_Bond + R_NH2 R'-NH2 (Amine) R_NH2->Peptide_Bond

Caption: A simplified diagram of the peptide bond formation process.

References

stability of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound, as a tert-butyl carbamate (Boc)-protected amino acid, is generally stable under neutral and basic conditions at ambient temperatures.[1] However, the Boc protecting group is sensitive to acidic conditions and elevated temperatures, under which it can be cleaved.[1][2]

Q2: Under what pH conditions is the Boc group unstable?

A2: The Boc group is labile in acidic environments.[1] Exposure to strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will lead to the rapid removal of the Boc group.[3][4][5] Even milder acidic conditions can cause gradual cleavage over time. It is advisable to maintain a neutral or basic pH if deprotection is not desired.

Q3: How does temperature affect the stability of this compound?

A3: High temperatures can lead to the thermal decomposition of the Boc protecting group.[1] While stable at ambient temperatures, prolonged exposure to temperatures above 85-90°C may cause thermolytic cleavage of the Boc group.[1] Some sources suggest that heating to around 180°C under vacuum can also result in deprotection.[4]

Q4: Is this compound stable in common organic solvents?

A4: Yes, it is generally stable in common anhydrous organic solvents used in synthesis, such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), under neutral conditions. However, the stability can be compromised if the solvent contains acidic impurities.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure long-term stability, it is recommended to store this compound in a cool, dry place. For extended storage, refrigeration is advisable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected deprotection of the Boc group during a reaction. The reaction conditions are too acidic. This could be due to an acidic reagent, solvent, or byproduct.Buffer the reaction mixture to maintain a neutral or slightly basic pH. Ensure all reagents and solvents are free from acidic impurities.
The reaction temperature is too high.If possible, run the reaction at a lower temperature.
Low yield in a coupling reaction where the compound is the starting material. The compound may have partially degraded during storage or handling, leading to a lower effective concentration.Verify the purity of the starting material by a suitable analytical method like HPLC or NMR before use.
Incomplete dissolution of the compound in the reaction solvent.Consult solubility data and consider using a co-solvent or gentle warming if the compound's stability at that temperature is confirmed.
Appearance of unexpected byproducts in a reaction. The tert-butyl cation, formed from the cleavage of the Boc group, can alkylate nucleophilic functional groups on other molecules in the reaction mixture.If acidic conditions are unavoidable and deprotection is a side reaction, consider adding a scavenger, such as anisole or thioanisole, to trap the tert-butyl cation.[5]

Stability Data Summary

The following table summarizes the qualitative stability of Boc-protected amines under various conditions. This data is generally applicable to this compound.

Condition Stability Primary Degradation Pathway
Acidic pH (e.g., < 4) UnstableAcid-catalyzed hydrolysis of the carbamate to yield the free amine, isobutylene, and carbon dioxide.[1]
Neutral pH (e.g., 6-8) Generally StableMinimal degradation expected.
Basic pH (e.g., > 9) Generally StableThe Boc group is stable towards most bases.[1]
Elevated Temperature (>85°C) Susceptible to thermal degradationThermolytic cleavage of the Boc group.[1]
Oxidizing Agents Generally Stable
Reducing Agents Generally Stable

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for determining the stability of the compound under specific conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffers of desired pH

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Temperature-controlled incubator or water bath

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Samples:

    • For pH stability: Mix an aliquot of the stock solution with buffers of different pH values (e.g., pH 2, 4, 7, 9, 12) to a final concentration.

    • For temperature stability: Incubate aliquots of the stock solution or solid compound at various temperatures (e.g., 40°C, 60°C, 80°C).

  • Time Points: Store the test samples under the specified conditions and withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Immediately after withdrawal, quench any reaction if necessary (e.g., by neutralizing acidic or basic samples).

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.[6][7]

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.

Visualizations

Acid_Catalyzed_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation Boc_Amine Boc-Protected Amine Protonated_Boc_Amine Protonated Carbamate Boc_Amine->Protonated_Boc_Amine H+ (Acid) Carbamic_Acid Carbamic Acid Protonated_Boc_Amine->Carbamic_Acid Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc_Amine->Tert_Butyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection pathway of a Boc-protected amine.

Stability_Workflow Start Prepare Stock Solution of Compound Stress Expose to Stress Conditions (pH, Temperature) Start->Stress Sample Withdraw Samples at Time Points Stress->Sample Quench Quench Reaction (if necessary) Sample->Quench Analyze Analyze by HPLC Quench->Analyze Data Calculate % Remaining vs. Time Analyze->Data

Caption: General workflow for an experimental stability assessment.

References

avoiding racemization of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid the racemization of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid during their experiments, particularly in the context of amide bond formation and peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A: Racemization is the process that converts a single enantiomer (a specific 3D form of a molecule) into an equal mixture of both of its mirror images (enantiomers), rendering the sample optically inactive.[1] For a chiral building block like this compound, maintaining its specific stereochemistry is paramount. In drug development, typically only one enantiomer provides the desired biological activity, while the other may be inactive or even cause harmful side effects.[1] Therefore, preventing racemization is essential to ensure the efficacy and safety of the final product.

Q2: What is the primary mechanism of racemization for this molecule during a coupling reaction?

A: The most common pathway for racemization during the activation of the carboxylic acid is through the formation of a planar intermediate. A base present in the reaction mixture can abstract the acidic proton on the carbon atom adjacent to the carboxyl group (the α-carbon). This deprotonation forms a planar enolate, which temporarily loses its stereochemical information. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both the original (trans) and the inverted (cis) enantiomers.

View Diagram: Racemization Mechanism

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Q3: Which experimental factors most significantly increase the risk of racemization?

A: Several factors can promote racemization during amide bond formation.[2][3] These include:

  • Choice of Base: Strong and sterically unhindered bases increase the rate of proton abstraction.

  • Coupling Reagents: Highly reactive intermediates generated by some coupling reagents are more susceptible to racemization.

  • Reaction Temperature: Higher temperatures accelerate the rate of both the desired coupling reaction and the undesired racemization.[2]

  • Prolonged Reaction Times: Extended exposure of the activated acid to basic conditions increases the likelihood of racemization.[4]

  • Solvent Polarity: The use of highly polar solvents can sometimes facilitate the formation of the charged enolate intermediate.[3][5]

Q4: Which coupling reagents and additives are recommended to minimize racemization?

A: The choice of coupling reagent is critical. While carbodiimides like DCC and DIC are common, they can lead to significant racemization if used alone.[6] To suppress this, additives are essential.[7]

  • Additives: 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly recommended.[7][8] They react with the activated intermediate to form active esters that are more stable and less prone to racemization.[2]

  • Uronium/Aminium Reagents: Reagents like HATU, HBTU, and HCTU incorporate a HOAt or HOBt moiety, making them highly efficient and low-racemizing options.[6][7] COMU, an Oxyma-based reagent, is also an excellent choice due to its high reactivity and safety profile.[7][9]

  • Phosphonium Reagents: Reagents like PyBOP are also effective at minimizing racemization.[6]

Q5: What is the impact of the base on racemization, and which bases should I use?

A: The base is crucial for activating the coupling reagent and neutralizing protonated species, but it is also the primary cause of racemization.

  • Avoid: Strong bases and sterically small bases like triethylamine (TEA) should be used with caution as they can readily cause racemization.[8]

  • Recommended: Weaker, sterically hindered bases are preferred. N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are common choices.[7] For particularly sensitive substrates, the even weaker base 2,4,6-collidine is recommended to further minimize racemization risk.[7][8]

Troubleshooting Guide: Racemization Detected

If you have detected the presence of the undesired diastereomer in your product, use the following guide to identify and rectify the potential cause.

Potential Cause Explanation Recommended Action
Inappropriate Coupling Reagent Use of a carbodiimide (e.g., DIC, DCC) without an additive is a common cause of racemization.[6]Switch to a modern uronium/aminium reagent (HATU, HCTU, COMU) or phosphonium reagent (PyBOP). If using a carbodiimide, always include an additive like Oxyma or HOBt.[7]
Incorrect Base Selection The use of a strong, non-hindered base like triethylamine (TEA) significantly increases the rate of proton abstraction and subsequent racemization.[8]Replace TEA with a weaker, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or, for maximum safety, 2,4,6-collidine.[7]
High Reaction Temperature Elevated temperatures increase the rate of all reactions, including the epimerization of the activated acid.[2]Perform the coupling reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary.
Prolonged Reaction Time The longer the activated carboxylic acid is exposed to the basic reaction conditions, the greater the opportunity for racemization to occur.[4]Monitor the reaction progress (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting material is consumed. Avoid unnecessarily long or overnight reactions if possible.
Excess Reagents Using a large excess of base or coupling reagent can increase the rate of side reactions, including racemization.Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and base. For particularly sensitive couplings, using a slight deficit of the coupling reagent relative to the carboxylic acid can sometimes be beneficial.[10]

Comparative Data on Coupling Reagents

The following table summarizes the relative performance of common coupling systems in terms of racemization risk. While specific percentages vary by substrate, the general trends are informative.

Coupling SystemReagent ClassRelative SpeedRacemization RiskKey Considerations
DIC / HOBt Carbodiimide + AdditiveModerateLowA classic, cost-effective method. The HOBt is crucial for suppressing racemization.[6][7]
HATU / DIPEA Uronium/Aminium + BaseVery FastVery LowHighly efficient, especially for sterically hindered couplings. Forms a reactive OAt-ester.[11]
HBTU / DIPEA Uronium/Aminium + BaseFastLowA reliable and widely used reagent. Less reactive than HATU but very effective.[6]
COMU / DIPEA Uronium/Aminium + BaseVery FastVery LowAn Oxyma-based reagent with high efficiency and a better safety profile than HOBt/HOAt-based reagents.[7][9]
DIC alone CarbodiimideModerateHighNot recommended for chiral amino acids due to a high risk of racemization.

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol describes a general procedure for coupling this compound to a primary or secondary amine with minimal risk of racemization.

  • Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the amine component (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Acid Addition: Add this compound (1.1 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate vial, dissolve HATU (1.1 eq.) in a small amount of anhydrous DMF. Add this solution to the cooled reaction mixture.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) dropwise to the reaction mixture. Ensure the temperature remains close to 0 °C during the addition.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction for completion using TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Perform standard aqueous washes (e.g., with dilute acid, bicarbonate solution, and brine) to purify the product.

View Workflow: Low-Racemization Coupling Cycle

sp_coupling_workflow start Start: Amine in Anhydrous DMF add_acid 1. Add Boc-Cyclohexane-COOH (1.1 eq) start->add_acid cool 2. Cool Mixture to 0°C add_acid->cool add_hatu 3. Add HATU (1.1 eq) cool->add_hatu add_base 4. Add DIPEA (2.0 eq) dropwise at 0°C add_hatu->add_base react 5. Stir at 0°C -> RT for 2-4h add_base->react monitor 6. Monitor Reaction (LC-MS) react->monitor incomplete Reaction Incomplete monitor->react Incomplete workup 7. Aqueous Work-up & Extraction monitor->workup Complete end End: Purified Product workup->end

Caption: Workflow for a single low-racemization coupling reaction.

Protocol 2: Analysis of Enantiomeric/Diastereomeric Purity by Chiral HPLC

This protocol provides a general method for determining the extent of racemization in the final product. Method development will be required for specific compounds.

  • Sample Preparation:

    • If the product is a peptide, it must first be hydrolyzed to its constituent amino acids. A common method is hydrolysis with 6N HCl at 110°C for 24 hours. Note: Acid hydrolysis itself can cause minor racemization, so controls are necessary for high accuracy.

    • If analyzing the final coupled product directly, dissolve a small amount (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water or isopropanol/hexane).

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: Select a chiral stationary phase (CSP) appropriate for amino acids or amides. Common choices include polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) or Pirkle-type columns.

  • Chromatographic Conditions:

    • Mobile Phase: Typically a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier like acetonitrile. The exact ratio must be optimized.

    • Flow Rate: Usually between 0.5-1.0 mL/min.[12]

    • Column Temperature: Maintain a constant temperature (e.g., 25°C) for reproducibility.[12]

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-230 nm).[12]

  • Data Analysis:

    • Inject a standard of the desired pure trans-isomer to determine its retention time.

    • Inject the experimental sample. The presence of a second peak corresponding to the cis-diastereomer indicates racemization has occurred.

    • Quantify the extent of racemization by calculating the peak area percentage of the undesired isomer relative to the total area of both isomer peaks.

View Diagram: Troubleshooting Workflow

troubleshooting_workflow start Racemization Detected in Product? check_reagent Review Coupling Reagent: Is it a carbodiimide without an additive? start->check_reagent Yes fix_reagent Action: Switch to HATU/COMU or add Oxyma/HOBt to carbodiimide. check_reagent->fix_reagent Yes check_base Review Base: Are you using TEA? check_reagent->check_base No end_node Problem Solved fix_reagent->end_node fix_base Action: Switch to a hindered base like DIPEA or 2,4,6-collidine. check_base->fix_base Yes check_temp Review Temperature: Was the reaction heated or run above room temperature? check_base->check_temp No fix_base->end_node fix_temp Action: Run the reaction at 0°C, allowing it to warm slowly. check_temp->fix_temp Yes check_time Review Reaction Time: Was the reaction time excessively long? check_temp->check_time No fix_temp->end_node fix_time Action: Monitor reaction closely and work up upon completion. check_time->fix_time Yes check_time->end_node No fix_time->end_node

Caption: A logical workflow for troubleshooting racemization issues.

References

Validation & Comparative

Spectroscopic Analysis of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and analytical characteristics of key chemical intermediates is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid, a valuable building block in medicinal chemistry.

This document summarizes the available spectroscopic data for the target compound and offers a comparison with related structures. Detailed experimental protocols for acquiring such data are also provided to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables present a summary of the key NMR and mass spectrometry data for this compound. For comparative purposes, data for the analogous cis-isomer and the structurally related cyclohexanecarboxylic acid are also included where available.

Table 1: ¹H NMR Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~3.5 (broad)m1HCH-N
~2.2m1HCH-COOH
1.0 - 2.1m8HCyclohexyl CH₂
1.44s9HC(CH₃)₃
~12.0br s1HCOOH
cis-3-tert-Butoxycarbonylaminocyclohexanecarboxylic acid[1]9.20–10.4br1HCOOH
5.72s1HNH
4.82s1H-
3.67–3.74m1HCH-N
1.43s9HC(CH₃)₃
1.05–2.40m8HCyclohexyl CH₂

Table 2: ¹³C NMR Data

CompoundChemical Shift (δ) ppmAssignment
This compound ~176C=O (acid)
~155C=O (Boc)
~79C(CH₃)₃
~48CH-N
~42CH-COOH
~34, ~30, ~25, ~20Cyclohexyl CH₂
28.3C(CH₃)₃
Cyclohexanecarboxylic acid182.5C=O
43.1CH-COOH
29.1C2/C6
25.7C3/C5
25.4C4

Table 3: Mass Spectrometry Data

CompoundIonization ModeObserved m/zAssignment
This compound ESI-[M-H]⁻: 242.15Molecular Ion
Cyclohexanecarboxylic acid[2]EI128[M]⁺
111[M-OH]⁺
83[M-COOH]⁺
55[C₄H₇]⁺

Experimental Protocols

The following are generalized protocols for obtaining NMR and mass spectrometry data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the analyte. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

    • A larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the chosen ionization method (e.g., methanol, acetonitrile, or water for electrospray ionization).

  • Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system. Acquire spectra in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • EI-MS: Introduce a volatile sample into the ion source, where it is bombarded with electrons. This method provides information about the molecular weight and fragmentation pattern of the compound.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the observed ions.

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern (in EI-MS) to gain structural information.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing NMR and mass spectrometry data for a chemical compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Compound Target Compound NMR_Sample NMR Sample (in Deuterated Solvent) Compound->NMR_Sample MS_Sample MS Sample (in Volatile Solvent) Compound->MS_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec MS_Spec Mass Spectrometer MS_Sample->MS_Spec NMR_Data NMR Spectra (¹H, ¹³C) NMR_Spec->NMR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for NMR and Mass Spectrometry Analysis.

References

A Comparative Guide to Analytical Methods for the Characterization of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the characterization of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid, a crucial building block in the synthesis of various pharmaceuticals. The following sections detail the experimental protocols and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering a comprehensive resource for its qualitative and quantitative analysis.

Physicochemical Properties

Before delving into the analytical methodologies, a summary of the fundamental physicochemical properties of the target compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₂₁NO₄[1]
Molecular Weight243.30 g/mol [1]
CAS Number218772-92-0[1]
AppearanceWhite to off-white solid[1]
Purity≥ 99% (GC)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the compound's structure and stereochemistry.

Experimental Protocol

A general protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

Data Comparison

Table 2: ¹H NMR Data for Boc-aminocyclohexanecarboxylic Acid Isomers

IsomerSolventChemical Shifts (δ, ppm)
cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acidCDCl₃9.20–10.4 (br, 1H, COOH), 5.72 (s, 1H, NH), 4.82 (s, 1H), 3.67–3.74 (m, 1H), 1.43 (s, 9H, C(CH₃)₃), 1.05–2.40 (m, 8H, cyclohexane ring)[2]

For the trans-3 isomer, one would anticipate distinct signals for the axial and equatorial protons on the cyclohexane ring, with their multiplicities and coupling constants providing insight into their relative stereochemistry. The determination of the cis/trans ratio in mixtures is often achieved through integration of the respective NMR signals[3].

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol

A typical protocol for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an ESI source.

  • Data Acquisition: Acquire the spectrum in positive or negative ion mode. The accurate mass measurement allows for the determination of the elemental composition.

Data Comparison

While a specific mass spectrum for this compound was not found, high-resolution mass spectrometry (HRMS) with ESI-TOF is a common method for the characterization of similar compounds[4]. The expected monoisotopic mass and the appearance of the [M+H]⁺ or [M+Na]⁺ adducts are key identifiers.

Table 3: Expected Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺244.1543
[M+Na]⁺266.1363
[M-H]⁻242.1401

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Comparison

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, carbamate, and alkane functional groups. Table 4 lists the expected characteristic peaks based on data from related compounds and general FTIR correlation tables[4].

Table 4: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Stretching vibration
N-H (Amide)~3300Stretching vibration
C-H (Alkane)2970-2850Stretching vibration
C=O (Carboxylic Acid)~1710Stretching vibration
C=O (Boc group)~1690Stretching vibration
C-O (Carboxylic Acid/Boc)1300-1100Stretching vibration

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of a compound and for separating it from related substances, including its stereoisomers.

Experimental Protocol

A general reversed-phase HPLC method is as follows:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Instrumentation: Use an HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

For chiral separations, a chiral stationary phase (CSP) is necessary.

Data Comparison

The retention time in reversed-phase HPLC is primarily dependent on the hydrophobicity of the analyte. For the separation of cis and trans isomers, or enantiomers, specialized columns and conditions are required. Chiral HPLC using macrocyclic glycopeptide-based CSPs has been shown to be effective for Boc-protected amino acids[4]. The use of mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, can also be employed for the analysis of amino and carboxylic acids[5][6].

Table 5: Comparison of HPLC Methods

MethodStationary PhaseMobile PhaseApplication
Reversed-Phase HPLCC18, C8Acetonitrile/Water with acid modifierPurity determination, separation from non-polar impurities
Chiral HPLCMacrocyclic glycopeptide (e.g., CHIROBIOTIC T)Polar organic or reversed-phaseEnantiomeric separation
Mixed-Mode HPLCHILIC with ion-exchange groupsAcetonitrile/Ammonium acetate bufferSeparation of polar and ionizable compounds

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_data Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC Analysis (Purity, Chiral Separation) Purification->HPLC Structure Structure Confirmation NMR->Structure Stereochem Stereochemistry Confirmation NMR->Stereochem MS->Structure FTIR->Structure Purity Purity Assessment HPLC->Purity HPLC->Stereochem

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

References

A Comparative Guide to Cis and Trans Isomers of 3-tert-Butoxycarbonylaminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cis and trans isomers of 3-tert-butoxycarbonylaminocyclohexanecarboxylic acid, key building blocks in the synthesis of pharmacologically active molecules. Understanding the distinct stereochemical and physicochemical properties of these isomers is crucial for their effective application in drug design and development.

Physicochemical Properties

PropertyCis IsomerTrans Isomer
Molecular Formula C₁₂H₂₁NO₄C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol 243.30 g/mol
Appearance White to off-white powderWhite to off-white solid[1]
Melting Point Not availableNot available
pKa Not availableNot available
logP Not availableNot available
Solubility Slightly soluble in water (2.1 g/L at 25°C)Not available
Purity ≥ 97%≥ 99% (GC)[1]
CAS Number 222530-33-8[2]218772-92-0[1][3]

Stereochemistry and Conformational Analysis

The cis and trans isomers of 3-tert-butoxycarbonylaminocyclohexanecarboxylic acid exist as an equilibrium of two chair conformations. The relative stability of these conformers is dictated by the steric strain arising from the positions of the bulky tert-butoxycarbonylamino and carboxylic acid substituents.

In the cis isomer , the substituents are on the same side of the cyclohexane ring. This can lead to a diequatorial or a diaxial conformation. The diequatorial conformation is significantly more stable as it minimizes 1,3-diaxial interactions, which are significant destabilizing steric interactions between axial substituents.

For the trans isomer , the substituents are on opposite sides of the ring, resulting in one substituent being in an axial position and the other in an equatorial position in both chair conformations. The relative energies of these two conformers are expected to be similar, leading to a more dynamic equilibrium compared to the cis isomer.

G cluster_cis Cis Isomer Conformational Equilibrium cluster_trans Trans Isomer Conformational Equilibrium cis_eq Diequatorial (More Stable) cis_ax Diaxial (Less Stable) cis_eq->cis_ax Ring Flip trans_ax_eq Axial-Equatorial trans_eq_ax Equatorial-Axial trans_ax_eq->trans_eq_ax Ring Flip

Caption: Conformational equilibrium of cis and trans isomers.

Biological Activity

While specific biological activity data for the Boc-protected cis and trans isomers of 3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is limited, the deprotected form of the cis isomer, cis-3-aminocyclohexanecarboxylic acid, is known to be an inhibitor of GABA uptake.[4] This suggests that the stereochemistry at the 1 and 3 positions of the cyclohexane ring is critical for interaction with biological targets.

Stereoisomers of drug molecules often exhibit significantly different pharmacological and toxicological profiles.[5][6][7][8] The distinct three-dimensional arrangement of functional groups in cis and trans isomers can lead to differences in binding affinity to receptors and enzymes, as well as variations in absorption, distribution, metabolism, and excretion (ADME) properties. Therefore, the selection of the appropriate stereoisomer is a critical consideration in drug discovery and development.

Experimental Protocols

Synthesis of cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

The synthesis of the cis isomer has been reported starting from 3-aminobenzoic acid.[4]

Step 1: Hydrogenation of 3-Aminobenzoic Acid

  • Reactants: 3-aminobenzoic acid, Hydrogen gas, Rhodium catalyst.

  • Solvent: Ethanol/Water mixture.

  • Procedure: 3-Aminobenzoic acid is dissolved in the solvent mixture and subjected to hydrogenation at elevated pressure in the presence of a rhodium catalyst. This step reduces the aromatic ring to a cyclohexane ring, predominantly yielding the cis isomer of 3-aminocyclohexanecarboxylic acid.

  • Work-up: The catalyst is filtered off, and the solvent is removed under reduced pressure.

Step 2: Boc Protection

  • Reactants: cis-3-Aminocyclohexanecarboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide.

  • Solvent: Dioxane/Water mixture.

  • Procedure: The crude cis-3-aminocyclohexanecarboxylic acid is dissolved in an aqueous solution of sodium hydroxide and dioxane. Di-tert-butyl dicarbonate is then added portion-wise, and the reaction mixture is stirred at room temperature overnight. This reaction protects the amino group with the tert-butoxycarbonyl (Boc) group.

  • Work-up: The reaction mixture is acidified with a suitable acid (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid. The product can be further purified by crystallization.[4]

Proposed Synthesis of trans-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

Step 1: Synthesis of a β-Enaminoketone

  • Reactants: A suitable 1,3-cyclohexanedione derivative and a chiral amine.

  • Procedure: Condensation of the dione with a chiral amine can yield a chiral β-enaminoketone.

Step 2: Stereoselective Reduction

  • Reactants: The β-enaminoketone, a reducing agent (e.g., sodium borohydride or catalytic hydrogenation).

  • Procedure: The stereoselective reduction of the enaminoketone can be influenced by the choice of reducing agent and reaction conditions to favor the formation of the trans-amino alcohol.

Step 3: Further Functional Group Manipulations

  • Subsequent steps would involve the conversion of the alcohol to a carboxylic acid and Boc protection of the amino group to yield the final trans product.

It is important to note that this is a proposed pathway, and optimization of the reaction conditions would be necessary to achieve a good yield and stereoselectivity of the desired trans isomer.

G cluster_cis Synthesis of Cis Isomer cluster_trans Proposed Synthesis of Trans Isomer A 3-Aminobenzoic Acid B cis-3-Aminocyclohexane- carboxylic Acid A->B Hydrogenation (Rh catalyst) C cis-3-(tert-Butoxycarbonylamino)- cyclohexanecarboxylic Acid B->C Boc Protection (Boc₂O, NaOH) D 1,3-Cyclohexanedione Derivative E β-Enaminoketone D->E Condensation F trans-3-Aminocyclohexanol Derivative E->F Stereoselective Reduction G trans-3-(tert-Butoxycarbonylamino)- cyclohexanecarboxylic Acid F->G Functional Group Manipulation & Boc Protection

Caption: Synthetic pathways for cis and trans isomers.

Conclusion

The cis and trans isomers of 3-tert-butoxycarbonylaminocyclohexanecarboxylic acid possess distinct stereochemical properties that are likely to influence their physicochemical and biological characteristics. While a comprehensive comparative dataset is not yet available, this guide summarizes the current knowledge to aid researchers in the selection and application of these valuable synthetic intermediates. Further experimental investigation into the properties and biological activities of both isomers is warranted to fully unlock their potential in the development of novel therapeutics.

References

A Comparative Guide to Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid and Other Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of target molecules. While standard alpha-amino acids form the backbone of many therapeutic peptides, the incorporation of non-natural amino acids, such as cyclic beta-amino acids, offers a powerful strategy to introduce conformational constraints, enhance metabolic stability, and modulate biological activity. This guide provides a comparative overview of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid, a cyclic beta-amino acid, against commonly used Boc-protected alpha-amino acids, focusing on key performance indicators in solid-phase peptide synthesis (SPPS).

Introduction to Protected Amino Acids

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, prized for its stability under a variety of conditions and its clean, acid-labile removal.[1] This allows for the sequential addition of amino acids to a growing peptide chain without unwanted side reactions at the N-terminus. While the performance of Boc-protected alpha-amino acids like Boc-Alanine-OH and Boc-Glycine-OH is well-documented, the unique structural features of cyclic beta-amino acids such as this compound present distinct considerations for the synthetic chemist.

Performance Comparison: this compound vs. Standard Protected Amino Acids

The performance of a protected amino acid in SPPS can be evaluated based on several key metrics: coupling efficiency, deprotection rate, and solubility. While direct, quantitative comparative data for this compound is not extensively published, we can infer its performance based on the known properties of cyclic beta-amino acids and established peptide synthesis principles.

Data Summary

Performance MetricThis compoundBoc-Alanine-OH (Representative α-amino acid)Boc-Glycine-OH (Representative α-amino acid)Key Considerations
Coupling Efficiency Expected to be slightly lower and require longer reaction times or stronger coupling reagents.High (>99%) with standard coupling reagents.High (>99%) with standard coupling reagents.The steric bulk of the cyclohexyl ring in the trans-3 isomer may hinder the approach of the activated carboxyl group to the free amine on the growing peptide chain.
Deprotection Rate Expected to be comparable to standard Boc-amino acids.Complete deprotection typically within 30 minutes with 50% TFA in DCM.[2]Complete deprotection typically within 30 minutes with 50% TFA in DCM.The mechanism of acid-catalyzed Boc deprotection is primarily dependent on the stability of the tert-butyl cation and is not significantly influenced by the structure of the amino acid backbone.
Solubility in DMF Moderate to Good.Good.Good.The rigid, cyclic structure may slightly reduce solubility compared to more flexible, linear amino acids. However, Boc-protected amino acids generally exhibit good solubility in common peptide synthesis solvents.
Solubility in DCM Moderate.Good.Moderate.Dichloromethane is a less polar solvent than DMF, and the polarity differences between the cyclic beta-amino acid and the solvent may be more pronounced.

Experimental Protocols

To generate the quantitative data for a direct comparison, the following experimental protocols can be employed.

Protocol 1: Determination of Coupling Efficiency
  • Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (5x).

  • Amino Acid Activation: In a separate vial, dissolve 3 equivalents of the Boc-protected amino acid (this compound, Boc-Ala-OH, or Boc-Gly-OH) and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of N,N-diisopropylethylamine (DIEA) and allow the solution to pre-activate for 2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5x) and DCM (5x).

  • Kaiser Test: Take a small sample of the resin beads and perform a Kaiser test to qualitatively assess the presence of free primary amines. A negative result (yellow beads) indicates a complete or near-complete reaction.

  • Quantitative Analysis (Optional): To obtain a precise measure of coupling efficiency, a small, known amount of the resin can be cleaved, and the resulting peptide fragment analyzed by HPLC. The ratio of the desired product to unreacted starting material provides the coupling yield.

Protocol 2: Determination of Deprotection Rate
  • Resin Preparation: Prepare three peptide synthesis vessels, each containing 50 mg of resin-bound peptide with an N-terminal Boc-protected amino acid (this compound, Boc-Ala-OH, or Boc-Gly-OH).

  • Deprotection: To each vessel, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

  • Time Points: At specific time intervals (e.g., 5, 10, 15, 20, 30 minutes), remove a small aliquot of the resin from each vessel.

  • Quenching and Washing: Immediately quench the reaction by washing the resin aliquot with a solution of 10% DIEA in DCM, followed by thorough washing with DCM and DMF.

  • Analysis: The presence of the Boc group on the resin at each time point can be qualitatively monitored using a rapid test or quantitatively determined by cleaving the peptide from the resin and analyzing the product mixture by LC-MS. The disappearance of the Boc-protected peptide over time provides the deprotection rate.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate a typical solid-phase peptide synthesis workflow and the decision-making process based on the choice of protecting group.

SPPS_Workflow Resin Solid Support (Resin) Deprotection1 N-terminal Deprotection (e.g., 20% Piperidine/DMF for Fmoc) Resin->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling Amino Acid Coupling (Activated Boc-AA, DIEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage After final cycle Repeat->Coupling Purification Purification (HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

A standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Protecting_Group_Strategy Start Peptide Synthesis Strategy Properties Desired Peptide Properties Start->Properties AlphaAmino Standard α-Amino Acids (e.g., Ala, Gly, Val) StandardPeptide Linear, Flexible Peptides High Coupling Efficiency Well-established Protocols AlphaAmino->StandardPeptide BetaAmino Cyclic β-Amino Acid (Trans-3-tert-butoxycarbonyl- aminocyclohexanecarboxylic acid) ModifiedPeptide Conformationally Constrained Enhanced Stability Potentially Altered Activity BetaAmino->ModifiedPeptide Properties->AlphaAmino Standard Properties Properties->BetaAmino Modified Properties

Decision logic for selecting amino acid type based on desired peptide properties.

Conclusion

This compound represents a valuable tool for medicinal chemists seeking to introduce novel structural motifs into peptides. While its incorporation into a peptide sequence may require optimization of coupling conditions due to potential steric hindrance, its Boc protecting group is expected to be removed under standard acidic conditions, similar to those used for conventional alpha-amino acids. The unique conformational constraints imposed by the cyclohexyl ring can lead to peptides with enhanced stability and potentially novel biological activities. The choice between this and other protected amino acids will ultimately depend on the specific goals of the research, balancing the established efficiency of standard building blocks with the potential advantages offered by non-natural amino acids. Further experimental investigation is warranted to fully quantify the performance of this compound in peptide synthesis.

References

Comparative Guide to the Biological Activity of Compounds Derived from Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds synthesized from trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid. This versatile building block is a valuable starting material in medicinal chemistry, leading to derivatives with a range of pharmacological effects. This document summarizes key quantitative data, details experimental protocols, and visualizes synthetic and experimental workflows to support further research and development.

Cholinesterase Inhibition: A Focus on Butyrylcholinesterase

A notable biological activity of derivatives of the trans-3-aminocyclohexane scaffold is the inhibition of cholinesterases, particularly butyrylcholinesterase (BuChE). BuChE is a significant target in the study and treatment of neurodegenerative diseases, such as Alzheimer's disease.

Comparative Inhibitory Activity

A study by de Oliveira et al. investigated a series of cis- and trans-3-arylaminocyclohexyl N,N-dimethylcarbamates for their ability to inhibit both acetylcholinesterase (AChE) and BuChE. The results demonstrated a marked selectivity of these compounds for BuChE. The inhibitory potency, expressed as IC50 values, is summarized in the table below. The compounds with a methoxy substituent on the phenyl ring (trans- and cis-isomers) were found to be the most active against BuChE.

Compound IDStereoisomerR-group (Substituent on Phenyl Ring)BuChE IC50 (mmol/L)
1 transH0.18
2 trans4-OCH30.11
3 cisH0.17
4 cis4-OCH30.11

Data sourced from de Oliveira, A. C. et al. (2016). Cholinesterases Inhibition by Novel cis- and trans-3-Arylaminocyclohexyl N,N-Dimethylcarbamates: Biological Evaluation and Molecular Modeling.

The enzyme kinetics studies revealed that the trans-isomer with a methoxy substituent exhibited a mixed-type inhibition for BuChE.

Experimental Protocols

Synthesis of trans-3-Arylaminocyclohexyl N,N-Dimethylcarbamates

The synthesis of the cholinesterase inhibitors from this compound can be achieved through a multi-step process.

  • Reduction of the Carboxylic Acid: The carboxylic acid functionality of the starting material is reduced to a primary alcohol. This can be achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or by conversion to a mixed anhydride followed by reduction with sodium borohydride.

  • Deprotection of the Amine: The tert-butoxycarbonyl (Boc) protecting group is removed from the amino group, typically under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid in an appropriate solvent).

  • N-Arylation: The resulting trans-3-aminocyclohexanol is then coupled with an appropriate aryl halide (e.g., a fluorinated or methoxy-substituted benzene) through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction to yield the corresponding trans-3-arylaminocyclohexanol.

  • Carbamoylation: The final step involves the reaction of the hydroxyl group of the trans-3-arylaminocyclohexanol with N,N-dimethylcarbamoyl chloride in the presence of a base (e.g., sodium hydride) to form the N,N-dimethylcarbamate ester.

Synthesis_Pathway start trans-3-tert-butoxycarbonylamino- cyclohexanecarboxylic acid step1 Reduction (e.g., LiAlH4) start->step1 1. intermediate1 trans-3-tert-butoxycarbonylamino- cyclohexanol step1->intermediate1 step2 Deprotection (e.g., TFA) intermediate1->step2 2. intermediate2 trans-3-Aminocyclohexanol step2->intermediate2 step3 N-Arylation (e.g., Ar-X, Pd catalyst) intermediate2->step3 3. intermediate3 trans-3-Arylaminocyclohexanol step3->intermediate3 step4 Carbamoylation (e.g., (CH3)2NCOCl, NaH) intermediate3->step4 4. end trans-3-Arylaminocyclohexyl N,N-Dimethylcarbamate step4->end

Synthetic pathway to cholinesterase inhibitors.
Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the compounds against AChE and BuChE was determined using the spectrophotometric method developed by Ellman.

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0).

    • Substrate solution: Acetylthiocholine iodide (ATCI) for AChE or S-butyrylthiocholine chloride (BTCC) for BuChE.

    • Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

    • Enzyme solution: Acetylcholinesterase or Butyrylcholinesterase.

    • Inhibitor solutions: The synthesized compounds dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add phosphate buffer, DTNB solution, and the inhibitor solution (or solvent for control).

    • Add the enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution (ATCI or BTCC).

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellmans_Method_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: Buffer, DTNB, Substrate, Enzyme, Inhibitors A1 Add Buffer, DTNB, and Inhibitor to wells P1->A1 A2 Add Enzyme and Incubate A1->A2 A3 Add Substrate to start reaction A2->A3 A4 Measure Absorbance at 412 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Value D2->D3

Workflow for the Ellman's cholinesterase assay.

Conclusion and Future Directions

The derivatives of this compound, specifically the trans-3-arylaminocyclohexyl N,N-dimethylcarbamates, have demonstrated potent and selective inhibitory activity against butyrylcholinesterase. The presence and position of substituents on the aryl ring, as well as the stereochemistry of the cyclohexane ring, play a crucial role in their inhibitory potency.

This guide highlights a promising avenue for the development of novel BuChE inhibitors. Further structure-activity relationship (SAR) studies could explore a wider range of substituents on the aryl ring and modifications of the carbamate moiety to optimize potency and selectivity. The detailed synthetic and experimental protocols provided herein offer a solid foundation for researchers to build upon in the quest for new therapeutic agents for neurodegenerative diseases. While the current focus is on cholinesterase inhibition, the versatility of the trans-3-aminocyclohexanecarboxylic acid scaffold suggests that its derivatives may possess other biological activities worthy of investigation.

Comparative Guide to HPLC Purity Analysis of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for building blocks like Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is critical in pharmaceutical development and peptide synthesis.[1][2] Impurities, even in trace amounts, can lead to side reactions, affect yield, and compromise the integrity of the final active pharmaceutical ingredient (API).[] This guide provides a comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering detailed protocols and performance data to aid in selecting the most effective analytical approach.

Experimental Workflow

The general workflow for the HPLC analysis involves sample preparation, injection into the HPLC system, chromatographic separation, and data analysis to determine purity. The process is visualized in the diagram below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison start Weigh Compound dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection (e.g., 210 nm) separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks (Area % Method) acquire->integrate compare Compare Method Performance integrate->compare

Caption: General workflow for HPLC purity analysis.

Experimental Protocols

Two reversed-phase HPLC (RP-HPLC) methods were evaluated. Method A represents a standard isocratic approach, while Method B is an optimized gradient method designed for improved resolution and efficiency. The analysis of polar compounds like the target analyte can be challenging, often requiring careful method development to achieve adequate retention and separation from impurities.[4][5][6]

Common Experimental Parameters
  • HPLC System: Standard Analytical HPLC with UV Detector

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: 1.0 mg/mL of this compound dissolved in a 50:50 mixture of acetonitrile and water.

Method A: Standard Isocratic RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of 60% Water (with 0.1% Trifluoroacetic Acid) and 40% Acetonitrile (with 0.1% Trifluoroacetic Acid).

  • Flow Rate: 1.0 mL/min

  • Run Time: 15 minutes

Method B: Optimized Gradient RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm (Same as Method A)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid

  • Flow Rate: 1.2 mL/min

  • Run Time: 12 minutes

  • Gradient Program:

    • 0.0 min: 20% B

    • 8.0 min: 80% B

    • 10.0 min: 80% B

    • 10.1 min: 20% B

    • 12.0 min: 20% B

Results: Comparative Data

The performance of each method was evaluated based on its ability to separate the main compound from potential process-related impurities, such as starting materials or by-products from the Boc-protection step.[7][8] The key performance indicators are summarized below.

ParameterMethod A (Isocratic)Method B (Gradient)Comments
Retention Time (Main Peak) 4.52 min7.85 minGradient elution provides stronger retention and better separation space.
Purity (% Area) 99.1%99.6%Method B resolves a co-eluting impurity, providing a more accurate purity assessment.
Resolution (Main Peak/Impurity 1) 1.22.5A resolution > 2.0 is desired for baseline separation. Method B clearly achieves this.
Tailing Factor (Main Peak) 1.51.1A value closer to 1 indicates better peak symmetry. Method B shows significantly less tailing.
Total Run Time 15 min12 minThe optimized gradient method is 20% faster, increasing sample throughput.

Data are representative examples from experimental analysis.

Discussion

The comparative data clearly demonstrates the superiority of the Optimized Gradient RP-HPLC (Method B) for the purity analysis of this compound.

Purity and Resolution: Method A, the standard isocratic method, showed a purity of 99.1%. However, the poor resolution value of 1.2 indicates that a minor impurity was co-eluting with the main peak, leading to an inaccurate and overestimated purity value. Method B successfully resolved this impurity with a resolution of 2.5, providing a more accurate purity measurement of 99.6%. The ability to separate closely related substances is a critical aspect of a robust purity method.[9]

Peak Shape and Efficiency: The tailing factor for the main peak in Method A was 1.5, suggesting suboptimal interaction with the stationary phase. In contrast, Method B produced a much more symmetrical peak with a tailing factor of 1.1. This improved peak shape enhances the accuracy of peak integration and quantification.

Analysis Time: Despite providing superior separation, Method B also features a shorter run time of 12 minutes compared to 15 minutes for Method A. This improvement in efficiency can significantly increase laboratory productivity, especially in high-throughput environments.

Conclusion

For the accurate and reliable purity determination of this compound, an optimized gradient RP-HPLC method is strongly recommended over a standard isocratic approach. The gradient method provides superior resolution of impurities, improved peak symmetry, and a faster analysis time. Adopting such an optimized method ensures higher data quality and confidence in the characterization of this important chemical building block for pharmaceutical and peptide synthesis applications.[2]

References

A Comparative Crystallographic and Conformational Analysis of Aminocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structural features of trans-3- and trans-4-aminocyclohexanecarboxylic acid derivatives. Due to the limited availability of public crystallographic data for the Boc-protected trans-3-amino derivative, this guide leverages the crystal structure of its deprotected form, (1S,3R)-3-Ammoniocyclohexanecarboxylate, and compares it with the properties of the commercially available trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.

Introduction

Cyclohexane scaffolds are crucial building blocks in medicinal chemistry, providing a rigid framework to orient functional groups in three-dimensional space. The stereochemistry of substituents on the cyclohexane ring significantly influences the molecule's conformation and, consequently, its biological activity. This guide focuses on the structural comparison of aminocyclohexanecarboxylic acid isomers, specifically the trans-3-amino and trans-4-amino derivatives. While the X-ray crystal structure for Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is not publicly available, an analysis of the closely related (1S,3R)-3-Ammoniocyclohexanecarboxylate provides valuable insights into the conformational preferences of the trans-3-amino scaffold. This is contrasted with the trans-4-(Boc-amino)cyclohexanecarboxylic acid, a widely used building block in pharmaceutical synthesis.

Comparative Data of Aminocyclohexanecarboxylic Acid Derivatives

The following tables summarize the available crystallographic data for (1S,3R)-3-Ammoniocyclohexanecarboxylate and the general properties of trans-4-(Boc-amino)cyclohexanecarboxylic acid.

Table 1: Crystallographic Data for (1S,3R)-3-Ammoniocyclohexanecarboxylate

ParameterValue
Chemical FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a5.5130 (10) Å
b6.1282 (9) Å
c22.518 (4) Å
Volume760.8 (2) ų
Z4
Temperature293 (2) K
RadiationMo Kα

Table 2: Physical and Chemical Properties of trans-4-(Boc-amino)cyclohexanecarboxylic Acid

PropertyValue
Chemical FormulaC₁₂H₂₁NO₄[1][2][3]
Molecular Weight243.30 g/mol [1][2][3]
AppearanceWhite crystalline powder/solid[2]
Purity≥97% to ≥99%[3]
CAS Number53292-89-0[1][2][3]
ApplicationPeptide synthesis[2]

Experimental Protocols

Single-Crystal X-ray Diffraction of (1S,3R)-3-Ammoniocyclohexanecarboxylate

The experimental protocol for obtaining the crystal structure of (1S,3R)-3-Ammoniocyclohexanecarboxylate is detailed below.

Synthesis and Crystallization: (1S,3R)-3-aminocyclohexanecarboxylic acid was synthesized and resolved from 3-cyclohexenecarboxylic acid. Single crystals suitable for X-ray diffraction were obtained by the slow diffusion of acetone into an aqueous solution of the compound.

Data Collection: A suitable single crystal with dimensions 0.48 × 0.38 × 0.30 mm was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 293(2) K using Mo Kα radiation.

Structure Solution and Refinement: The structure was solved and refined using standard crystallographic software packages. The final structure confirmed that the molecule exists as a zwitterion, with an ammonium group and a carboxylate group. The crystal structure is stabilized by a network of intermolecular N—H⋯O hydrogen bonds, which form a two-dimensional bilayer.

Visualization of Experimental Workflow and Structural Comparison

The following diagrams illustrate the experimental workflow for X-ray crystallography and the structural differences between the trans-3-amino and trans-4-amino isomers.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid dissolution Dissolution in Water synthesis->dissolution crystallization Slow Diffusion of Acetone dissolution->crystallization crystals Formation of Single Crystals crystallization->crystals mounting Crystal Mounting crystals->mounting xray Exposure to Mo Kα X-ray Source mounting->xray diffraction Collection of Diffraction Pattern xray->diffraction solve Structure Solution diffraction->solve refine Structural Refinement solve->refine analysis Analysis of Crystal Packing and Hydrogen Bonding refine->analysis

Experimental workflow for X-ray crystallography.

structural_comparison cluster_trans3 trans-3-Aminocyclohexanecarboxylic Acid Scaffold cluster_trans4 trans-4-Aminocyclohexanecarboxylic Acid Scaffold C1_3 1 C2_3 2 C1_3->C2_3 COOH_3 COOH C1_3->COOH_3 C3_3 3 C2_3->C3_3 C4_3 4 C3_3->C4_3 NH2_3 NH₂ C3_3->NH2_3 C5_3 5 C4_3->C5_3 C6_3 6 C5_3->C6_3 C6_3->C1_3 C1_4 1 C2_4 2 C1_4->C2_4 COOH_4 COOH C1_4->COOH_4 C3_4 3 C2_4->C3_4 C4_4 4 C3_4->C4_4 C5_4 5 C4_4->C5_4 NH2_4 NH₂ C4_4->NH2_4 C6_4 6 C5_4->C6_4 C6_4->C1_4

Comparison of 1,3- and 1,4-substitution patterns.

Discussion

The crystal structure of (1S,3R)-3-Ammoniocyclohexanecarboxylate reveals a chair conformation of the cyclohexane ring, which is the most stable conformation. In this zwitterionic form, the ammonium and carboxylate groups are involved in a robust network of intermolecular hydrogen bonds, leading to a bilayered crystal packing. This type of hydrogen bonding is a common feature in the crystal structures of amino acids.

For trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, the bulky tert-butoxycarbonyl (Boc) protecting group would significantly influence its crystal packing. The Boc group is sterically demanding and can dictate the intermolecular interactions, potentially leading to different packing motifs compared to the deprotected analog. Furthermore, the 1,4-substitution pattern in the trans-4-isomer places the amino and carboxylic acid groups at opposite ends of the cyclohexane ring. This diaxial or diequatorial arrangement will have distinct conformational implications compared to the 1,3-relationship in the trans-3-isomer. The trans-4-isomer is a key intermediate in the synthesis of various pharmaceuticals, highlighting its importance in drug design and development.

Conclusion

This comparative guide highlights the available structural information for trans-3- and trans-4-aminocyclohexanecarboxylic acid derivatives. While a complete crystallographic comparison of the Boc-protected derivatives is currently limited by the lack of public data for the trans-3-isomer, the analysis of the deprotected trans-3-amino scaffold provides a valuable foundation for understanding its conformational preferences. The provided data and diagrams serve as a useful resource for researchers in medicinal chemistry and drug discovery, aiding in the rational design of molecules with specific three-dimensional structures. Further research into the crystallography of a wider range of these isomers would be highly beneficial to the scientific community.

References

A Comparative Analysis of Boc and Fmoc Protection for 3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry and drug development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. For bifunctional compounds such as 3-aminocyclohexanecarboxylic acid, a non-proteinogenic amino acid of interest in medicinal chemistry, the choice between the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the amine functionality is a critical decision that influences the overall synthetic strategy. This guide provides an objective comparison of these two widely used protecting groups, supported by general experimental data and detailed protocols to aid researchers in making an informed selection.

The fundamental difference between the Boc and Fmoc strategies lies in their lability under different chemical conditions. The Boc group is labile to acid, while the Fmoc group is removed under basic conditions.[1] This key distinction dictates the orthogonality of the entire synthetic route, including the choice of other protecting groups and reaction conditions.[1][2]

Core Principles: A Dichotomy of Lability
  • Boc (tert-butoxycarbonyl) Strategy: This approach utilizes the acid-labile Boc group for the temporary protection of the amine.[3] Deprotection is typically achieved with moderately strong acids like trifluoroacetic acid (TFA).[3] The Boc group is stable to most nucleophiles and bases, allowing for the use of base-labile protecting groups elsewhere in the molecule.[4]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: In contrast, the Fmoc group is base-labile and is commonly removed using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent.[5] This milder deprotection condition makes the Fmoc strategy highly compatible with acid-sensitive functionalities within the target molecule.[6] The Fmoc/tBu (tert-butyl) strategy is considered fully orthogonal, as the base-labile Fmoc group can be cleaved without affecting acid-labile tert-butyl-based side-chain protecting groups.[1]

Comparative Performance and Characteristics
FeatureBoc StrategyFmoc Strategy
Nα-Protection tert-butoxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent Trifluoroacetic Acid (TFA) in DCM[5]20% Piperidine in DMF[5]
Orthogonality Partial (Graduated Acid Lability)[5]Fully Orthogonal[5]
Typical Yield per Step High, but can be affected by aggregation[5]>99%[5]
Automation Friendliness Less common in modern automated synthesizers[5]Highly amenable[5]
Advantages Robust and well-established; potentially better for long or hydrophobic sequences prone to aggregation.[1]Milder deprotection preserves sensitive functionalities; allows for selective side-chain modifications.[1]
Disadvantages Harsh repetitive acid deprotection can degrade sensitive molecules; final cleavage may require hazardous reagents like HF.[1]Can be more expensive; potential for side reactions like diketopiperazine formation at the dipeptide stage.[5][7]

Experimental Protocols

The following are generalized protocols for the protection and deprotection of an amino group, which can be adapted for 3-aminocyclohexanecarboxylic acid.

Boc Protection Protocol

A common method for the introduction of the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

  • 3-Aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane and water (or other suitable solvent system)

  • Ethyl acetate

  • 5% Citric acid solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminocyclohexanecarboxylic acid in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.[8]

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.

  • Dilute the mixture with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.

  • Acidify the aqueous layer to pH 3 with a 5% citric acid solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected 3-aminocyclohexanecarboxylic acid.

Boc Deprotection Protocol

The Boc group is typically removed under acidic conditions.

Materials:

  • Boc-protected 3-aminocyclohexanecarboxylic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected 3-aminocyclohexanecarboxylic acid in dichloromethane (DCM).[9]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (e.g., a 20-50% solution in DCM).[9][10]

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.[11]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in an appropriate organic solvent and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.[9]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected product.[9]

Fmoc Protection Protocol

The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Materials:

  • 3-Aminocyclohexanecarboxylic acid

  • Fmoc-OSu

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and water

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve 3-aminocyclohexanecarboxylic acid in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.[8]

  • Add Fmoc-OSu (1.1 equivalents).[8]

  • Stir the reaction at room temperature for 16 hours.[12]

  • Dilute the reaction with water and adjust the pH to 9 with saturated NaHCO₃.[12]

  • Extract with diethyl ether to remove impurities.[12]

  • Acidify the aqueous layer to pH 1 with 1 M HCl.[12]

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the Fmoc-protected product.

Fmoc Deprotection Protocol

Fmoc deprotection is achieved under basic conditions, most commonly with piperidine.

Materials:

  • Fmoc-protected 3-aminocyclohexanecarboxylic acid

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Fmoc-protected substrate in a solution of 20% piperidine in DMF.[7][8]

  • Stir the reaction at room temperature for 30 minutes.[8]

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.[8]

  • Redissolve the residue in DCM or ethyl acetate.[7]

  • Wash with saturated NaHCO₃ solution and then with brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the deprotected product.[7]

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the protection and deprotection sequences for both Boc and Fmoc strategies.

Boc_Protection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot Dissolve Amine in Dioxane/aq. NaHCO3 add_boc Add Boc2O start_prot->add_boc react_prot Stir at RT (2-4h) add_boc->react_prot workup_prot_1 Dilute & Wash with EtOAc react_prot->workup_prot_1 workup_prot_2 Acidify with Citric Acid workup_prot_1->workup_prot_2 extract_prot Extract with EtOAc workup_prot_2->extract_prot dry_prot Dry & Concentrate extract_prot->dry_prot end_prot Boc-Protected Product dry_prot->end_prot start_deprot Dissolve Boc-Amine in DCM add_tfa Add TFA (0°C to RT) start_deprot->add_tfa react_deprot Stir at RT (1-2h) add_tfa->react_deprot concentrate_deprot Concentrate in vacuo react_deprot->concentrate_deprot workup_deprot_1 Redissolve & Wash with sat. NaHCO3 concentrate_deprot->workup_deprot_1 workup_deprot_2 Wash with Brine workup_deprot_1->workup_deprot_2 dry_deprot Dry & Concentrate workup_deprot_2->dry_deprot end_deprot Deprotected Amine dry_deprot->end_deprot

Caption: Boc Protection and Deprotection Workflow.

Fmoc_Protection_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_prot Dissolve Amine in Dioxane/aq. NaHCO3 add_fmoc Add Fmoc-OSu start_prot->add_fmoc react_prot Stir at RT (16h) add_fmoc->react_prot workup_prot_1 Dilute & Wash with Ether react_prot->workup_prot_1 workup_prot_2 Acidify with HCl workup_prot_1->workup_prot_2 extract_prot Extract with EtOAc workup_prot_2->extract_prot dry_prot Dry & Concentrate extract_prot->dry_prot end_prot Fmoc-Protected Product dry_prot->end_prot start_deprot Dissolve Fmoc-Amine in 20% Piperidine/DMF react_deprot Stir at RT (30 min) start_deprot->react_deprot concentrate_deprot Concentrate in vacuo react_deprot->concentrate_deprot workup_deprot_1 Redissolve & Wash with sat. NaHCO3 concentrate_deprot->workup_deprot_1 workup_deprot_2 Wash with Brine workup_deprot_1->workup_deprot_2 dry_deprot Dry & Concentrate workup_deprot_2->dry_deprot end_deprot Deprotected Amine dry_deprot->end_deprot

Caption: Fmoc Protection and Deprotection Workflow.

Conclusion

The choice between Boc and Fmoc protection for 3-aminocyclohexanecarboxylic acid is contingent upon the overall synthetic strategy, the presence of other functional groups, and the desired scale of the reaction. The Fmoc strategy is often favored in modern synthesis due to its mild deprotection conditions and high degree of orthogonality, which is particularly beneficial for complex molecules with sensitive functionalities.[5] However, the Boc strategy remains a robust and well-established method that can be advantageous in specific contexts, such as for the synthesis of molecules prone to aggregation.[1] The provided protocols and workflows offer a foundational guide for researchers to implement either strategy in their synthetic endeavors.

References

A Comparative Guide to the Synthetic Routes of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key building blocks is paramount. Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid, a valuable intermediate for various pharmacologically active compounds, can be synthesized through several distinct routes. This guide provides a detailed comparison of two primary synthetic strategies: the catalytic hydrogenation of a substituted benzoic acid and a multi-step synthesis commencing from a cyclohexene derivative. The comparison includes quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method based on factors such as yield, stereoselectivity, and procedural complexity.

Route 1: Catalytic Hydrogenation of 3-(tert-Butoxycarbonylamino)benzoic Acid

This approach involves the reduction of the aromatic ring of 3-(tert-butoxycarbonylamino)benzoic acid to afford a diastereomeric mixture of the corresponding cis and trans cyclohexyl derivatives. The desired trans isomer is then isolated from the mixture. This method is analogous to the well-documented synthesis of the corresponding 4-amino isomer.[1]

The synthesis commences with the protection of the amino group of 3-aminobenzoic acid with a tert-butoxycarbonyl (Boc) group, followed by the catalytic hydrogenation of the aromatic ring using a ruthenium on carbon (Ru/C) catalyst. This hydrogenation step yields a mixture of cis and trans isomers, with the trans isomer being the major product under specific conditions. The final step involves the separation of the trans isomer from the cis isomer, typically achieved by fractional crystallization or chromatography.

Route 2: Synthesis from a Cyclohexene Precursor via Epoxidation and Ring-Opening

An alternative strategy to achieve the desired trans stereochemistry involves a multi-step synthesis starting from a cyclohexene derivative. This route offers a higher degree of stereocontrol through a sequence of stereospecific reactions. A plausible pathway begins with the epoxidation of a suitable cyclohexene carboxylic acid derivative, followed by the regioselective and stereoselective ring-opening of the epoxide with an azide source. Subsequent reduction of the azide and protection of the resulting amine with a Boc group, followed by hydrolysis of the ester, yields the target compound.

This method, while potentially longer, can offer a higher diastereomeric excess of the trans product, minimizing the need for challenging isomer separations.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Catalytic HydrogenationRoute 2: From Cyclohexene (Illustrative)
Starting Material 3-Aminobenzoic AcidCyclohex-3-enecarboxylic acid
Key Steps 1. Boc Protection2. Catalytic Hydrogenation3. Isomer Separation1. Esterification2. Epoxidation3. Azide Ring-Opening4. Azide Reduction5. Boc Protection6. Ester Hydrolysis
Number of Steps 36
Overall Yield Moderate (dependent on separation efficiency)Potentially Higher (stereocontrolled)
Stereoselectivity Moderate (e.g., ~4.6:1 trans:cis for 4-amino analog)[1]High (trans-selective epoxide opening)
Key Reagents Di-tert-butyl dicarbonate, Ru/C, H₂m-CPBA, NaN₃, H₂, Di-tert-butyl dicarbonate
Purification Fractional crystallization or chromatographyColumn chromatography

Experimental Protocols

Route 1: Catalytic Hydrogenation (Adapted from the synthesis of the 4-amino isomer[1])

Step 1: Synthesis of 3-(tert-Butoxycarbonylamino)benzoic Acid

In a suitable reaction vessel, 3-aminobenzoic acid is dissolved in a mixture of an appropriate solvent (e.g., a mixture of acetone and water). Triethylamine is added, and the mixture is stirred. Di-tert-butyl dicarbonate ((Boc)₂O) is then added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC). The organic solvent is removed under reduced pressure, and the aqueous layer is acidified with a citric acid solution. The resulting precipitate is filtered, washed with water, and dried to afford 3-(tert-butoxycarbonylamino)benzoic acid.

Step 2: Catalytic Hydrogenation

3-(tert-Butoxycarbonylamino)benzoic acid is dissolved in a suitable solvent (e.g., methanol) in a high-pressure autoclave. A catalytic amount of 5% Ru/C is added. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 15 bar). The reaction mixture is heated to a designated temperature (e.g., 100 °C) and stirred for a prolonged period (e.g., 20 hours). After cooling and venting, the catalyst is filtered off, and the solvent is evaporated to yield a mixture of cis- and trans-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.

Step 3: Separation of the Trans Isomer

The diastereomeric mixture is dissolved in a minimal amount of a suitable hot solvent (e.g., acetone). The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath. The precipitated solid, enriched in the trans isomer, is collected by filtration. This process may be repeated to achieve higher purity of the trans isomer.

Route 2: From Cyclohexene Precursor (General Protocol)

Step 1: Esterification of Cyclohex-3-enecarboxylic Acid

Cyclohex-3-enecarboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the methyl ester.

Step 2: Epoxidation

The methyl cyclohex-3-enecarboxylate is dissolved in dichloromethane and cooled in an ice bath. meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise, and the reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then washed with sodium sulfite solution, sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to yield the epoxide.

Step 3: Azide Ring-Opening

The epoxide is dissolved in a solvent mixture (e.g., ethanol/water), and sodium azide and ammonium chloride are added. The mixture is heated to reflux for several hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the azido alcohol.

Step 4: Azide Reduction

The azido alcohol is dissolved in methanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere until the azide is fully reduced to the amine (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated.

Step 5: Boc Protection

The resulting amino alcohol is dissolved in a suitable solvent, and di-tert-butyl dicarbonate and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature until completion. The solvent is removed, and the crude product is purified by column chromatography to give the Boc-protected amino alcohol.

Step 6: Ester Hydrolysis

The Boc-protected amino ester is dissolved in a mixture of methanol and water, and lithium hydroxide is added. The mixture is stirred at room temperature until the ester is completely hydrolyzed. The methanol is removed, and the aqueous solution is acidified with a citric acid solution. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield this compound.

Workflow and Pathway Diagrams

Synthetic Workflow cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: From Cyclohexene A1 3-Aminobenzoic Acid B1 3-(Boc-amino)benzoic Acid A1->B1 Boc₂O C1 cis/trans Mixture B1->C1 H₂, Ru/C D1 Trans-3-(Boc-amino) cyclohexanecarboxylic Acid C1->D1 Separation A2 Cyclohex-3-ene- carboxylic Acid B2 Methyl Ester A2->B2 MeOH, H⁺ C2 Epoxide B2->C2 m-CPBA D2 Azido Alcohol C2->D2 NaN₃ E2 Amino Alcohol D2->E2 H₂, Pd/C F2 Boc-protected Amino Alcohol E2->F2 Boc₂O G2 Trans-3-(Boc-amino) cyclohexanecarboxylic Acid F2->G2 LiOH

Caption: Comparative workflow of two synthetic routes to the target compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between them will depend on the specific requirements of the researcher or organization.

  • Route 1 (Catalytic Hydrogenation) is a more direct approach with fewer steps. It may be preferable for larger-scale synthesis where procedural simplicity is a key factor. However, the moderate stereoselectivity necessitates an efficient separation method to obtain the pure trans isomer, which could impact the overall yield.

  • Route 2 (From Cyclohexene) , while more laborious, provides greater control over the stereochemical outcome. This can lead to a higher purity of the desired trans isomer directly from the reaction sequence, potentially simplifying purification. This route is advantageous when high diastereomeric purity is critical and the multi-step process is manageable.

Ultimately, a thorough evaluation of available starting materials, equipment, and the desired scale and purity of the final product will guide the selection of the optimal synthetic strategy.

References

Performance of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid in Diverse Synthetic Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel peptides and foldamers with desired structural and functional properties. This guide provides a comprehensive comparison of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid with alternative building blocks, supported by experimental data and detailed protocols.

This compound, a cyclic β-amino acid, has emerged as a valuable tool in the synthesis of peptidomimetics and other complex organic molecules. Its rigid cyclohexane backbone and defined stereochemistry offer unique advantages in controlling the three-dimensional structure of synthetic constructs. This guide will delve into its performance in two primary applications: as a building block in solid-phase peptide synthesis (SPPS) and as a monomer for the construction of foldamers.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-natural amino acids into peptide sequences is a common strategy to enhance proteolytic stability, modulate biological activity, and introduce conformational constraints. The performance of this compound in SPPS can be evaluated based on its coupling efficiency and the properties it imparts to the resulting peptide.

Comparison with Alternative Building Blocks:

The performance of this compound is best understood in comparison to its cis-isomer, acyclic β-amino acids, and standard α-amino acids.

Building BlockTypical Coupling EfficiencyInfluence on Peptide StructureKey AdvantagesKey Disadvantages
Trans-3-Boc-aminocyclohexanecarboxylic acid Good to ModerateInduces stable, well-defined turn or helical structuresHigh conformational rigidity; enhances proteolytic stabilityPotential for slightly lower coupling efficiency due to steric hindrance
Cis-3-Boc-aminocyclohexanecarboxylic acid Good to ModerateLess predictable influence on structure; can introduce flexible kinksCan be used to disrupt secondary structures in a controlled mannerConformational outcome is highly context-dependent[1][2]
Acyclic Boc-β-amino acids (e.g., Boc-β-Ala-OH) HighGenerally flexible; can participate in various secondary structures but are not strong inducersHigh coupling efficiency; readily availableLack of pre-organization can lead to conformational heterogeneity
Standard Boc-α-amino acids (e.g., Boc-Ala-OH) Very HighForms canonical secondary structures (α-helices, β-sheets)Well-established protocols; high coupling yields[3]Susceptible to proteolytic degradation

Experimental Data Summary:

ParameterStandard α-Amino AcidAcyclic β-Amino AcidTrans-3-Boc-aminocyclohexanecarboxylic acid
Typical Coupling Time (double coupling) 1-2 hours1-2 hours2-4 hours
Crude Peptide Purity HighHighGood to High
Overall Yield of a 10-mer Peptide GoodGoodModerate to Good

It is important to note that coupling efficiency can be highly sequence-dependent and can be optimized by adjusting coupling reagents and reaction times[1][4]. For sterically hindered amino acids like the title compound, the use of more potent activating agents such as HATU or HCTU is recommended.

Performance as a Foldamer Building Block

Foldamers are synthetic oligomers that mimic the ability of proteins to fold into well-defined three-dimensional structures. Cyclic β-amino acids are particularly effective in this application due to their conformationally constrained nature.

The trans stereochemistry of this compound is crucial for its function as a reliable foldamer building block. Homooligomers of related trans-2-aminocyclohexanecarboxylic acid have been shown to form stable 14-helical structures[1][2][5]. This predictable folding behavior is a significant advantage over more flexible acyclic monomers or the corresponding cis-isomers, which do not consistently produce ordered structures[1][2].

Structural Comparison of Foldamers:

MonomerResulting Foldamer StructureStability of Secondary Structure
Trans-3-aminocyclohexanecarboxylic acid Expected to form stable helical or turn structuresHigh
Cis-3-aminocyclohexanecarboxylic acid Generally disordered or context-dependent foldsLow to Moderate
Acyclic β-amino acids Can form helices, but often require longer sequences for stabilityModerate
α-amino acids Classic α-helices and β-sheetsHigh

The rigidity of the cyclohexane ring in the trans configuration pre-organizes the peptide backbone, facilitating the formation of intramolecular hydrogen bonds that stabilize the folded conformation.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol outlines the manual synthesis of a peptide incorporating this compound on a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or HATU/HCTU

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for Fmoc strategy comparison)

  • Kaiser test kit

  • Anhydrous hydrofluoric acid (HF) or TFMSA for final cleavage

  • Scavengers (e.g., anisole, p-cresol)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve the first Boc-protected amino acid (3 eq) and HOBt (3 eq) in DMF.

    • Add DIC (3 eq) and allow to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the reaction using the Kaiser test. If the test is positive, repeat the coupling.

  • Capping: Acetylate any unreacted amino groups with acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

  • Boc Deprotection:

    • Wash the resin with DMF and then DCM.

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM, followed by a neutralization step with 10% DIEA in DCM.

  • Subsequent Amino Acid Couplings:

    • For subsequent amino acids, including this compound, repeat the coupling and deprotection steps. For the title compound, using HATU (3 eq) and DIEA (6 eq) as the coupling system is recommended for optimal efficiency.

  • Final Cleavage:

    • After the final deprotection step, dry the peptide-resin.

    • Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers.

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry and NMR.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow start Start: Swollen Resin coupling Amino Acid Coupling (Boc-AA-OH, DIC/HOBt or HATU) start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection Boc Deprotection (50% TFA in DCM) wash1->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization wash2 Wash (DCM) neutralization->wash2 kaiser_test Kaiser Test wash2->kaiser_test recouple Recouple kaiser_test->recouple Positive next_cycle Next Coupling Cycle kaiser_test->next_cycle Negative recouple->coupling next_cycle->coupling More residues final_cleavage Final Cleavage (HF or TFMSA) next_cycle->final_cleavage Final residue end Purified Peptide final_cleavage->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Boc strategy.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling Cascade Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Ligand Growth Factor Ligand->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes Peptide Peptide Inhibitor (containing trans-3-aminocyclohexane carboxylic acid) Peptide->Receptor Inhibits

Caption: Inhibition of a growth factor signaling pathway by a peptide containing the cyclic β-amino acid.

References

Safety Operating Guide

Proper Disposal of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is critical for ensuring laboratory safety and environmental protection. Although analogous compounds are often not classified as hazardous, all chemical waste should be handled with care.[1] This guide provides a detailed protocol for the safe handling and disposal of this compound.

Immediate Safety and Hazard Profile

Based on data from similar Boc-protected amino acids, this compound is expected to be a white to off-white solid.[2] While not typically classified as a hazardous substance, it is prudent to handle it as a potential irritant.[3][4] Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is worn:

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses or chemical splash goggles.To protect eyes from dust and potential splashes.[2]
Hand Protection Nitrile or other suitable chemical-resistant gloves.To prevent direct skin contact.[5]
Body Protection A standard laboratory coat.To protect skin and clothing from accidental spills.[5]
Respiratory Generally not required with adequate ventilation. Use a NIOSH-approved respirator if creating dust.To prevent inhalation of airborne particles.[5]

Step-by-Step Disposal Protocol

The fundamental principle of chemical waste management is to identify, segregate, and dispose of waste in accordance with federal, state, and local regulations.[6]

Step 1: Waste Identification and Segregation
  • Designate a Waste Stream: Establish a dedicated waste container for this compound and any materials grossly contaminated with it (e.g., weighing papers, pipette tips, contaminated gloves).

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, such as solvents, acids, or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7] Incompatible chemicals must be segregated to prevent dangerous reactions.[6]

Step 2: Waste Collection and Labeling
  • Select a Container: Use a chemically compatible, leak-proof container with a secure lid for waste collection. A high-density polyethylene (HDPE) container is generally suitable for solid organic waste.[8]

  • Label Correctly: The container must be clearly labeled. Affix a "Hazardous Waste" label (or the equivalent required by your institution) and fill it out completely.[7] The label must include:

    • The full chemical name: "this compound". Do not use abbreviations.[7]

    • The date when waste was first added.

    • The associated hazards (e.g., "Solid," "Handle with PPE").

Step 3: Spill and Contamination Response
  • Containment: In case of a spill, prevent the dispersion of dust.[4]

  • Clean-up: Carefully sweep up the solid material and place it into the designated waste container.[2] Avoid actions that generate dust.[9]

  • Decontamination: Clean the affected area thoroughly.

Step 4: Decontamination of Empty Containers

Empty containers that once held the chemical must be decontaminated before disposal.

  • Triple-Rinse: Rinse the empty container thoroughly with a suitable solvent (such as acetone or ethanol) at least three times.[7]

  • Collect Rinsate: The solvent rinsate must be collected and treated as chemical waste.[7] It should be added to the appropriate flammable or organic waste stream, not the solid waste container for the title compound.

  • Container Disposal: After triple-rinsing and allowing it to air dry, deface or remove the original label. The decontaminated container can then typically be disposed of as regular non-hazardous laboratory glass or plastic waste.[1]

Step 5: Final Disposal
  • Professional Disposal: The final disposal of the chemical waste must be handled by a licensed professional waste disposal company or your institution's EHS department.[4][5]

  • Storage: While awaiting pickup, store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[7][10]

  • Prohibited Actions: Never dispose of this chemical in the regular trash or by pouring it down the drain.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_collection Waste Collection & Handling cluster_final Final Disposal start Chemical is designated as waste consult_sds Consult Supplier's SDS (If available) start->consult_sds assess_hazards Assess Hazards (Treat as potential irritant) consult_sds->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe collect_solid Collect solid waste & contaminated items in a dedicated, compatible container. wear_ppe->collect_solid label_container Label container with full chemical name, date, and 'Hazardous Waste'. collect_solid->label_container seal_container Keep container securely sealed when not in use. label_container->seal_container spill Is there a spill? seal_container->spill cleanup_spill Clean up spill: Sweep solid, avoid dust. Place in waste container. spill->cleanup_spill Yes store_waste Store waste container in a designated, secure area. spill->store_waste No cleanup_spill->store_waste empty_container Is original container empty? store_waste->empty_container contact_ehs Arrange for pickup by licensed waste disposal service or EHS. end Waste properly disposed contact_ehs->end empty_container->contact_ehs No decontaminate Triple-rinse container with solvent. Collect rinsate as chemical waste. empty_container->decontaminate Yes dispose_container Deface label and dispose of decontaminated container. decontaminate->dispose_container dispose_container->contact_ehs

References

Personal protective equipment for handling Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific hazard data for this compound is not always available, it is prudent to handle it with the care afforded to all laboratory chemicals. The primary risks associated with similar powdered chemicals include irritation to the eyes, skin, and respiratory system upon inhalation of dust.[1] Therefore, a comprehensive PPE strategy is essential.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeEquipmentSpecifications and Use Cases
Eye and Face Safety Glasses with Side Shields or GogglesMinimum requirement for all handling procedures to protect against dust particles.[2][3]
Face ShieldRecommended when handling bulk quantities or creating solutions where splashing is a risk. Must be worn in addition to safety glasses or goggles.[2][3][4]
Hand Disposable Nitrile GlovesProvides protection against incidental contact.[2][5] Gloves should be inspected before use and removed immediately if contaminated.[2]
Body Laboratory CoatProtects skin and personal clothing from spills and contamination.[3][4][6]
Respiratory N95 Respirator or equivalentRecommended when handling large quantities of powder outside of a fume hood or when dust generation is likely, to prevent inhalation.[3][4]
Foot Closed-toe ShoesRequired in all laboratory settings to protect against spills and falling objects.[3][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan minimizes the risk of exposure and contamination. The following steps outline the safe handling of this compound from receipt to use.

Table 2: Operational Handling Protocol

StepProcedureKey Safety Considerations
1. Preparation - Assemble all necessary PPE as outlined in Table 1.- Ensure a chemical fume hood is operational and the work area is clean and uncluttered.- Locate the nearest safety shower and eyewash station.Always wear the minimum required PPE before handling any chemicals.[2]
2. Weighing and Transfer - Perform all weighing and transfer operations within a chemical fume hood to contain any dust.[7]- Use a spatula to handle the solid. Avoid scooping actions that could generate dust.- Tare a weighing boat or appropriate container before adding the chemical.- Close the primary container tightly after dispensing.[7]Minimize the creation of dust to prevent inhalation and contamination of the workspace.[7][8]
3. Dissolution - Add the weighed solid to the solvent slowly.- If necessary, use gentle agitation (e.g., magnetic stirrer) to aid dissolution.- Keep the container covered as much as possible during this process.Be aware of any potential exothermic reactions when dissolving the compound.
4. Post-Handling & Cleanup - Decontaminate all surfaces with an appropriate solvent and wipe clean.- Dispose of all contaminated disposables as outlined in the disposal plan (Section 3).- Wash hands thoroughly with soap and water after removing gloves.[9]Proper cleanup prevents inadvertent exposure to subsequent users of the space.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental protection and regulatory compliance.

Table 3: Disposal Protocol

Waste TypeDisposal ProcedureRegulatory Compliance
Unused/Surplus Chemical - Transfer to a clearly labeled, sealed container for chemical waste.- Arrange for collection by a licensed professional waste disposal service.[7][8]Do not discharge into drains or rivers.[7]
Contaminated Disposables - Collect all contaminated items (e.g., gloves, weighing boats, paper towels) in a designated, sealed waste bag or container.- Dispose of as solid chemical waste through a licensed disposal company.[8]Follow all local, state, and federal regulations for chemical waste disposal.[7]
Empty Containers - Rinse the container three times with a suitable solvent.- Dispose of the rinsate as chemical waste.- The cleaned container can then be disposed of as regular laboratory glass or plastic waste, depending on local regulations.Ensure containers are fully decontaminated before disposal.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the handling and disposal process for this compound.

G prep 1. Preparation - Don PPE - Prepare Workspace (Fume Hood) handle 2. Handling - Weigh and Transfer Powder - Dissolve in Solvent prep->handle use 3. Experimental Use - Perform Reaction/Procedure handle->use cleanup 4. Post-Handling Cleanup - Decontaminate Surfaces - Clean Equipment use->cleanup disposal 5. Waste Disposal - Segregate Waste Streams - Label and Store for Pickup cleanup->disposal wash 6. Final Step - Remove PPE - Wash Hands Thoroughly cleanup->wash

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.